Octahydro-1H-pyrrolo[1,2-a]azepine: Scaffold Architecture & Therapeutic Potential
The Octahydro-1H-pyrrolo[1,2-a]azepine scaffold represents a privileged bicyclic architecture in organic synthesis and medicinal chemistry. Often referred to as the Stemona alkaloid core or 1-azabicyclo[5.3.0]decane , th...
Author: BenchChem Technical Support Team. Date: March 2026
The Octahydro-1H-pyrrolo[1,2-a]azepine scaffold represents a privileged bicyclic architecture in organic synthesis and medicinal chemistry. Often referred to as the Stemona alkaloid core or 1-azabicyclo[5.3.0]decane , this 5,7-fused heterocyclic system is the structural anchor for a diverse class of antitussive, insecticidal, and anticancer agents.
This technical guide provides a rigorous analysis of the scaffold's structural properties, synthetic methodologies, and therapeutic potential, designed for application scientists and drug discovery researchers.
Structural Anatomy & Stereochemical Analysis
The core comprises a five-membered pyrrolidine ring fused to a seven-membered azepine ring across a nitrogen-carbon bond. This fusion creates a rigid bicyclic framework with defined stereochemical vectors, making it an ideal scaffold for displaying pharmacophores in 3D space.
Core Nomenclature and Numbering
While IUPAC nomenclature defines this as octahydro-1H-pyrrolo[1,2-a]azepine , in alkaloid chemistry (specifically Stemona alkaloids like stemoamide), a biogenetic numbering system is often employed.
Fusion Points: The nitrogen atom (N1) and the bridgehead carbon (C9a) are the critical junctions.
Stereocenters: The bridgehead carbon (C9a) dictates the cis/trans fusion.
Cis-fusion: Generally more thermodynamically stable and common in natural products like tuberostemonine.
Trans-fusion: Accessible but possesses higher ring strain; observed in specific synthetic intermediates.
Conformational Dynamics
The 7-membered azepine ring introduces conformational flexibility (chair/twist-boat), while the 5-membered pyrrolidine ring acts as a conformational anchor.
Puckering: The pyrrolidine ring typically adopts an envelope conformation.
Barrier to Inversion: The nitrogen inversion at the bridgehead is often restricted by the fused system, locking the lone pair orientation and influencing basicity and metal coordination.
Figure 1: Structural decomposition of the scaffold showing the 5,7-fused system and key stereoelectronic centers.
Synthetic Architectures
Constructing the 5,7-fused system requires strategies that overcome the entropic penalty of forming the seven-membered ring. Three dominant strategies have emerged in the last decade.
Strategy A: N-Acyliminium Ion Cyclization (The "Biomimetic" Route)
This is the classical approach, mimicking the biosynthesis of Stemona alkaloids.
Mechanism: An N-acyliminium ion is generated from a hydroxylactam or methoxylactam precursor. An intramolecular nucleophile (alkene, alkyne, or aromatic ring) attacks this electrophilic species.
Utility: Excellent for establishing the C9a stereocenter relative to existing chiral centers in the pyrrolidine ring.
Strategy B: Ring-Closing Metathesis (RCM) (The "Versatile" Route)
RCM is the most robust method for drug discovery libraries due to its tolerance of functional groups.
Mechanism: A diene precursor (usually an N-alkenyl pyrrolidine with a tethered alkene) undergoes Ru-catalyzed cyclization.
Utility: Allows for the rapid formation of the 7-membered ring with a handle (double bond) for further functionalization.
Strategy C: Gold(I)-Catalyzed Cascade (The "Modern" Route)
A powerful method for accessing complex derivatives from acyclic precursors.
Mechanism: Gold(I) activates an N-alkynyl substrate, triggering a cascade of cycloisomerization and rearrangement.
Utility: High atom economy; builds the bicyclic core from linear precursors in a single step.
This protocol describes the synthesis of the scaffold via Ring-Closing Metathesis , based on optimized conditions for Stemona alkaloid intermediates (e.g., stemoamide analogs).
Objective: Cyclization of N-(but-3-enyl)-2-vinylpyrrolidine (or similar diene) to form the pyrrolo[1,2-a]azepine core.
Additives: Titanium isopropoxide (Ti(OiPr)₄) (optional, to prevent chelation).
Equipment: Schlenk line or glovebox, reflux condenser.
Step-by-Step Methodology
Preparation of Reaction Mixture:
Dissolve the diene substrate (1.0 equiv) in anhydrous, degassed DCM.
Critical Step (Dilution): Adjust concentration to 0.005 M – 0.01 M . High dilution is mandatory to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
Catalyst Addition:
Add Grubbs II catalyst (2–5 mol%) in a single portion under an inert atmosphere (Ar or N₂).
Note: If the substrate contains Lewis basic amines, add Ti(OiPr)₄ (0.3 equiv) before the catalyst to prevent catalyst poisoning.
Reaction Phase:
Heat the mixture to reflux (40°C) for 2–12 hours.
Monitor reaction progress by TLC or LC-MS. The disappearance of the starting diene and the appearance of the cyclized product (often with a slight Rf shift) indicates completion.
Work-up & Purification:
Cool to room temperature.
Quench the catalyst: Add ethyl vinyl ether (excess) or DMSO (50 equiv relative to catalyst) and stir for 30 minutes.
Concentrate the solvent in vacuo.
Purify via flash column chromatography (Silica gel).
Validation:
1H NMR: Look for the disappearance of terminal alkene protons (δ 4.9–6.0 ppm) and the appearance of internal alkene protons (δ 5.5–5.8 ppm) within the 7-membered ring.
13C NMR: Confirm the number of sp2 carbons (2 for the product vs 4 for the starting material).
Figure 2: Workflow for the Ring-Closing Metathesis (RCM) synthesis of the scaffold.
Mechanism: Many of these alkaloids interact with voltage-gated ion channels or nicotinic acetylcholine receptors (nAChRs).
Synthetic Medicinal Chemistry
Recent campaigns have expanded the scaffold's utility beyond traditional alkaloids.
Therapeutic Area
Target / Mechanism
Key Substituents (SAR)
Activity Data (IC50)
Oncology
CDK2 (Cyclin-dependent kinase)
2-benzoylamino group on pyrrolidine ring
10.7 nM (MCF7 cells)
Oncology
Cytotoxicity (General)
2-(2-chloro-acetylamino) group
21.1 nM (HCT116 cells)
Antimicrobial
Bacterial Membrane
Quaternary ammonium salts at N1
MIC: 4–8 µg/mL (S. aureus)
Antioxidant
Free Radical Scavenging
Benzothiazole fusion
Comparable to ascorbic acid
Key SAR Insight: The C9a bridgehead stereochemistry and the functionalization at C2 (pyrrolidine ring) and C6/C7 (azepine ring) are the primary vectors for optimizing binding affinity.
References
Synthesis of Stemoamide: Torssell, S., Wanngren, E., & Somfai, P. (2007).[3] "Total synthesis of (-)-stemoamide." Journal of Organic Chemistry, 72(11), 4246–4249.[3] Link
Gold-Catalyzed Cascade: Sirindil, F., et al. (2019). "Synthesis of Indolizine and Pyrrolo[1,2-a]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade." Organic Letters, 21(15), 5793–5797. Link
Anticancer Activity: Ghorab, M. M., et al. (2014). "Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives." Archiv der Pharmazie, 347(5), 369–379. Link
Stemona Alkaloid Review: Pilli, R. A., & Oliveira, M. C. F. (2000). "Recent progress in the chemistry of the Stemona alkaloids." Natural Product Reports, 17, 117–127. Link
Antimicrobial Quaternary Salts: Al-Mulla, A., et al. (2021). "Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts." Molecules, 26(14), 4235. Link
The Octahydro-1H-pyrrolo[1,2-a]azepine Core: Biosynthetic Logic, Synthetic Methodologies, and Pharmacological Potential
Executive Summary The octahydro-1H-pyrrolo[1,2-a]azepine scaffold is a 5,7-fused bicyclic nitrogen heterocycle that serves as the defining structural and pharmacophoric engine for over 200 Stemona alkaloids. Found predom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The octahydro-1H-pyrrolo[1,2-a]azepine scaffold is a 5,7-fused bicyclic nitrogen heterocycle that serves as the defining structural and pharmacophoric engine for over 200 Stemona alkaloids. Found predominantly in the Stemonaceae plant family, these natural products exhibit profound biological activities, ranging from antitussive and antitubercular effects to potent insecticidal properties (1)[1].
This technical guide deconstructs the biogenetic origins of the pyrrolo[1,2-a]azepine core, evaluates modern stereospecific synthetic strategies, and provides a self-validating experimental protocol for its assembly. By understanding the causality behind both nature's biosynthesis and modern synthetic design, researchers can better leverage this scaffold for advanced drug development.
Biogenetic Origins: Assembly of the 5,7-Fused System
The structural complexity of Stemona alkaloids arises from a highly conserved biogenetic pathway that merges amino acid metabolism with terpenoid or polyketide biosynthesis. The classification of these alkaloids into semi-terpene pyrrolidines and monoterpene pyrrolidines reflects their distinct biosynthetic origins (1)[1].
Mechanistically, the pyrrolidine ring (A-ring) is derived from L-ornithine or spermidine. Enzymatic oxidation yields a reactive cyclic iminium ion. Concurrently, the azepine ring (B-ring) and subsequent lactone appendages are constructed from a geranyl pyrophosphate (terpenoid) precursor. The critical C–C bond formation occurs via the nucleophilic attack of the terpenoid unit onto the cyclic iminium ion, followed by a stereoselective cyclization that dictates the relative stereochemistry at the bridgehead nitrogen (2)[2].
Fig 1: Biosynthetic assembly of the pyrrolo[1,2-a]azepine core from ornithine and terpenoid units.
Advanced Chemical Synthesis Strategies
Synthesizing the octahydro-1H-pyrrolo[1,2-a]azepine core presents a profound stereochemical challenge, particularly in controlling the facial selectivity during the cyclization of the 7-membered azepine ring. Two modern methodologies have proven exceptionally effective:
A. Gold(I)-Catalyzed Cascade Reactions
Linear
-alkenyl or alkynyl -sulfonyl 1-aminobut-3-yn-2-ones can be rapidly converted into the bicyclic core using a Gold(I) catalyst. The [(2-biphenyl)di-tert-butylphosphine]gold(I) triflimide complex acts as a soft, carbophilic Lewis acid. It selectively activates the alkyne, triggering a cascade of cycloisomerization, sulfonyl migration, and cyclization, rapidly assembling the 5,7-fused system with high atom economy (3)[3].
B. Stereospecific Intramolecular Schmidt Reaction
Traditional Schmidt reactions rely on strong Brønsted acids, which often induce unwanted carbocation rearrangements and racemization. To circumvent this, the Renaud group developed a non-acidic protocol. By converting a chiral azidoalcohol into an azidotriflate, the system undergoes a spontaneous intramolecular
displacement. This forms a spirocyclic aminodiazonium salt that immediately undergoes a 1,2-alkyl shift and elimination to yield a bicyclic iminium ion. Subsequent hydride reduction locks in the stereocenters with near-perfect fidelity (4)[4].
To guide synthetic planning, the following table summarizes the quantitative metrics and strategic advantages of the primary methodologies used to construct the pyrrolo[1,2-a]azepine core.
Table 1: Quantitative Comparison of Synthetic Strategies for the Pyrrolo[1,2-a]azepine Core
This protocol details the non-acidic conversion of a chiral azidoalcohol into the octahydro-1H-pyrrolo[1,2-a]azepine core (4)[4]. It is designed as a self-validating system , where visual kinetic indicators confirm mechanistic progression.
Step 1: Preparation of the Active Electrophile (Triflation)
Procedure: Dissolve 1.0 mmol of the chiral azidoalcohol in 10 mL of anhydrous dichloromethane (DCM) in an oven-dried Schlenk flask under an argon atmosphere. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Causality: Cryogenic conditions are absolutely critical here. Triflation generates a highly reactive intermediate; low temperatures prevent premature, uncontrolled decomposition and suppress intermolecular side reactions, ensuring the reaction remains strictly intramolecular.
Step 2: Base Addition & Activation
Procedure: Add 2.5 equivalents (2.5 mmol) of 2,6-lutidine to the cooled solution. Stir for 5 minutes, then add 1.2 equivalents (1.2 mmol) of trifluoromethanesulfonic anhydride (Tf
O) dropwise over 10 minutes.
Causality: 2,6-Lutidine is explicitly chosen because it is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger for the triflic acid generated during the reaction without attacking the electrophilic centers. This maintains the strictly non-acidic environment necessary to prevent carbocation rearrangement and subsequent racemization.
Procedure: Remove the cooling bath and allow the reaction mixture to gradually warm to room temperature over 2 hours. Monitor the reaction visually and via TLC.
Causality & Validation: As the mixture warms, the azide nucleophilically attacks the carbon bearing the triflate (
), forming a spirocyclic aminodiazonium salt. The subsequent 1,2-alkyl shift drives the expulsion of gas. Validation: The observable bubbling of gas serves as a real-time kinetic indicator of the 1,2-alkyl shift, confirming the successful formation of the bicyclic iminium ion without requiring immediate spectroscopic workup.
Step 4: Stereoselective Hydride Reduction
Procedure: Re-cool the mixture to -78 °C. Slowly add 2.0 equivalents of DIBAL-H (1.0 M in hexane). Stir for 1 hour at -78 °C, then quench by adding 5 mL of saturated aqueous Rochelle's salt. Warm to room temperature and stir vigorously until two clear phases separate. Extract with DCM, dry over Na
SO, and concentrate.
Causality: The choice of reductant dictates the facial selectivity of the hydride attack on the iminium ion. DIBAL-H at -78 °C provides strict stereocontrol, locking in the final stereocenters of the octahydro-1H-pyrrolo[1,2-a]azepine core with minimal racemization compared to warmer, less sterically demanding reductions (e.g., NaBH
at room temperature).
References
Seger, C., et al. (2004). Two pyrrolo[1,2-a]azepine type alkaloids from Stemona collinsae Craib: structure elucidations, relationship to asparagamine A, and a new biogenetic concept of their formation. Chemistry & Biodiversity. 2
Pyne, S. G., et al. (2007). The pyrido[1,2-a]azepine Stemona alkaloids. Maejo International Journal of Science and Technology. 6
Gnägi, L., et al. (2021). Stereoselective and Stereospecific Triflate Mediated Intramolecular Schmidt Reaction. Angewandte Chemie International Edition. 4
Wang, et al. (2022). Chemistry and biology of Stemona alkaloids. ScienceDirect / DOI. 1
Figshare / Organic Letters (2019). Synthesis of Indolizine and Pyrrolo[1,2-a]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade.3
ResearchGate / Asymmetric Synthesis (2002). Asymmetric Synthesis of (–)-Swainsonine and related pyrrolo-azepine cores.5
The Pyrrolo[1,2-a]azepine Scaffold: A Technical Guide to the History, Isolation, and Structural Integrity of Stemona Alkaloids
Executive Summary The Stemona alkaloids represent a distinct chemical class defined by the pyrrolo[1,2-a]azepine nucleus—a bicyclic 5,7-fused system found almost exclusively in the Stemonaceae family.[1][2][3][4][5] Hist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Stemona alkaloids represent a distinct chemical class defined by the pyrrolo[1,2-a]azepine nucleus—a bicyclic 5,7-fused system found almost exclusively in the Stemonaceae family.[1][2][3][4][5] Historically utilized in Traditional Chinese Medicine (TCM) as Baibu for respiratory pathologies and parasitic infections, these compounds have evolved from ethnobotanical curiosities to complex targets for total synthesis and pharmacological validation.
This guide addresses the technical challenges inherent in isolating these alkaloids. Unlike simple indole or isoquinoline alkaloids, the Stemona class exhibits labile lactone rings and complex stereochemistry that demand precise pH control and fractionation strategies. This document outlines the historical evolution of their structural elucidation and provides a validated, self-consistent protocol for their isolation, designed for reproducibility in a drug discovery context.
Part 1: Historical Evolution and Structural Classification
From Baibu to Crystallography
The history of Stemona alkaloids is a transition from functional application to structural definition.
Pre-1960s: The roots of Stemona tuberosa, S. japonica, and S. sessilifolia were used in TCM as antitussives and insecticides. The active principles were known to be alkaloids but remained chemically undefined.
The Structural Breakthrough (1960s): The isolation of Tuberostemonine and Stenine marked the turning point. Early structural assignments relied heavily on degradation studies, but the unique azepine core—a seven-membered ring fused to a pyrrolidine—defied standard biosynthetic logic of the time.
The X-Ray Era: Due to the high density of contiguous chiral centers (often 4+), NMR alone was frequently insufficient. X-ray crystallography became the "gold standard" for this class, correcting several erroneous assignments (e.g., the stereochemistry of Tuberostemonine A vs. B).
The Azepine Core Architecture
The defining feature of this class is the pyrrolo[1,2-a]azepine core. Pilli et al. (2000, 2010) established the canonical classification system, dividing the alkaloids based on the carbon skeleton attached to this core.
Key Structural Groups:
Stenine Group: Tetracyclic skeleton; the azepine ring is fused to a lactone and a cyclohexane ring.
Stemoamide Group: Tricyclic; simpler structure often used as a synthetic entry point.
Tuberostemonine Group: Pentacyclic; characterized by a spiro-lactone moiety.
Croomine Group: Possesses a succinimide ring fused to the azepine.
DOT Diagram 1: Structural Classification of Stemona Alkaloids
Figure 1: Hierarchical classification of Stemona alkaloids centered on the Pyrrolo[1,2-a]azepine nucleus.
Part 2: Technical Workflow – Isolation & Purification
The Challenge of Stability
Stemona alkaloids often contain
-butyrolactone rings. These are susceptible to hydrolysis under strong alkaline conditions (pH > 11) or ring-opening in strong acids. Furthermore, the azepine nitrogen is moderately basic (), necessitating a precise "Acid-Base" toggle to separate it from neutral plant lipids and acidic phenols.
Protocol: Optimized Acid-Base Extraction
This protocol is designed for the isolation of total alkaloids (e.g., Tuberostemonine, Stenine) from Stemona tuberosa roots.
Dry roots at 50°C (avoid high heat to prevent thermal degradation of N-oxides).
Pulverize to a coarse powder (40 mesh). Fine powdering (
mesh) causes filtration clogging due to high starch content in Stemona roots.
Primary Extraction (Alcoholic Reflux):
Extract powder with 95% EtOH (
w/v ratio) under reflux for 3 hours 3 cycles.
Why Reflux? Cold maceration is inefficient for the rigid polycyclic structures of Stemona alkaloids.
Concentrate combined extracts in vacuo to obtain a gummy residue.
The Acid-Base Switch (Purification Logic):
Acidification: Suspend residue in 2% HCl. Adjust to pH 2.0 .
Mechanism:[4][6] Converts alkaloids to water-soluble hydrochloride salts (
).
Lipid Wash: Partition the acidic aqueous layer with Diethyl Ether or Hexane.
Result: Discard the organic layer (contains fats, chlorophyll, neutral terpenes). Keep the aqueous layer.
Basification: Cool the aqueous phase to 4°C. Slowly add
to pH 9.0–10.0 .
Critical Control: Do not exceed pH 11 to protect lactone moieties.
Alkaloid Recovery: Extract the basified aqueous layer with DCM (
).
Mechanism:[4][6] Alkaloids return to free-base form (
) and migrate to the organic phase.
Dry DCM layer over anhydrous
and evaporate to yield Crude Total Alkaloids .
Chromatographic Resolution:
Stationary Phase: Silica Gel 60.
Mobile Phase Gradient: Petroleum Ether : Acetone : Diethylamine (
).
Note: Diethylamine (0.1%) is mandatory to prevent "tailing" of the basic alkaloids on acidic silica silanol groups.
DOT Diagram 2: Isolation Workflow Logic
Figure 2: Acid-Base extraction protocol optimized for lactone-containing Stemona alkaloids.
Part 3: Structural Integrity & Data Analysis
Quantitative Analysis (Table 1)
When characterizing the isolate, specific physicochemical properties confirm the integrity of the azepine core.
Parameter
Tuberostemonine
Stenine
Diagnostic Method
Molecular Formula
HR-ESI-MS
Core Structure
Pentacyclic
Tetracyclic
1D/2D NMR
Melting Point
86–88 °C
65–67 °C
DSC / Capillary
Specific Rotation
(MeOH)
(MeOH)
Polarimetry
Key IR Signal
(-lactone)
(-lactone)
FTIR
Detection
Dragendorff (Orange)
Dragendorff (Orange)
TLC Spray
Structural Elucidation Challenges
The primary challenge in verifying Stemona alkaloids is the relative stereochemistry of the ring junctions.
NMR Diagnostic: The H-9a proton (bridgehead) in the pyrrolo[1,2-a]azepine core usually appears as a multiplet around
3.0–4.0 ppm. Its coupling constants ( values) are critical for determining the cis/trans fusion of the A/B rings.
X-Ray Crystallography: Due to the flexibility of the 7-membered azepine ring, solution-state NMR can sometimes show averaged conformers. X-ray remains the definitive method for confirming the absolute configuration, particularly for novel derivatives like Stemocurtisine (pyrido-azepine core).
Part 4: Biosynthetic Hypothesis
Understanding the biosynthesis aids in predicting minor alkaloids present in the extract. The azepine core is hypothesized to arise from L-Ornithine (providing the pyrrolidine ring) and Geranyl pyrophosphate (terpenoid origin).
DOT Diagram 3: Proposed Biosynthetic Pathway
Figure 3: Simplified biosynthetic origin of the azepine core from amino acid and terpenoid precursors.
References
Pilli, R. A., Rosso, G. B., & de Oliveira, M. C. F. (2010).[7] The chemistry of Stemona alkaloids: An update. Natural Product Reports, 27(12), 1908-1937. Link
Greger, H. (2006). Structural relationships, distribution and biological activities of Stemona alkaloids. Planta Medica, 72(11), 99-113. Link
Mungkornasawakul, P., et al. (2003).[4][5] Stemocurtisine, the first pyrido[1,2-a]azepine Stemona alkaloid.[1][4][5] Journal of Natural Products, 66(7), 980-982.[5] Link
Götz, M., & Strunz, G. M. (1975).[3][8] The Stemona alkaloids.[4][9][10][11][12][13][14][15][16] International Review of Science: Organic Chemistry, Series 2, Vol 9.
Hitotsuyanagi, Y., et al. (2016). Isolation and structural elucidation of new Stemona alkaloids. Tetrahedron, 72, 5063-5068.
BenchChem. (2025).[4][9] Application Notes and Protocols for the Extraction of Stemona Alkaloids. Link
Zhou, S., et al. (2025). Expanding the Chemical Diversity of Stemona parviflora: Isolation and Characterization of New Parvistemoline-Type Alkaloids. Preprints.org.[17] Link
Octahydro-1H-pyrrolo[1,2-a]azepine: Core Structural Dynamics, Synthesis, and Alkaloid Scaffold Applications
As a Senior Application Scientist in early-stage drug discovery and complex natural product synthesis, I frequently encounter privileged scaffolds that serve as the architectural foundation for diverse pharmacophores. Am...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery and complex natural product synthesis, I frequently encounter privileged scaffolds that serve as the architectural foundation for diverse pharmacophores. Among these, the octahydro-1H-pyrrolo[1,2-a]azepine bicyclic system stands out. This structural motif is the defining skeleton of several important families of alkaloids, including the Stemona alkaloids (e.g., stemoamide, stenine) and myrmicine ant venoms (e.g., lehmizidine)[1],[2].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and analytical validation of the octahydro-1H-pyrrolo[1,2-a]azepine core.
The base core of octahydro-1H-pyrrolo[1,2-a]azepine consists of a pyrrolidine (5-membered) ring fused to an azepine (7-membered) ring at the nitrogen and adjacent bridgehead carbon (the [1,2-a] fusion).
Through fundamental structural derivation, the fully saturated unsubstituted core possesses a Molecular Formula of C9H17N and a Molecular Weight of 139.24 g/mol . The degree of unsaturation is exactly 2, corresponding to the two aliphatic rings. Natural derivatives, such as the ant venom alkaloid lehmizidine ((3R,9aR)-3-butyloctahydro-1H-pyrrolo[1,2-a]azepine), feature alkyl substitutions that predictably shift these baseline metrics (e.g., C13H25N, MW 195.34 g/mol )[3],[4].
Mechanistic Synthesis: The Intramolecular Schmidt Reaction
Traditional ring-closing metathesis (RCM) approaches to the [1,2-a]azepine fusion often suffer from poor thermodynamic favorability due to the entropic cost of forming a 7-membered ring. Instead, the most elegant and stereoselective method to construct this core is the triflate-mediated intramolecular Schmidt reaction of 3-(1-azidocyclohexyl)propanol derivatives[1].
Causality of the Reaction Mechanism
The precursor, 1-azido-1-(3-hydroxypropyl)cyclohexane, contains both the necessary carbon atoms (6 in the ring + 3 in the chain = 9 carbons) and the nitrogen atom.
Spirocyclization: Activation of the primary alcohol allows the azide nitrogen to perform an intramolecular SN2 attack, forming a transient 5-membered spirocyclic aminodiazonium salt.
Ring Expansion: The thermodynamic driving force of nitrogen gas (N₂) extrusion forces a 1,2-alkyl shift. A carbon-carbon bond from the cyclohexane ring migrates to the electron-deficient nitrogen, expanding the 6-membered ring into a 7-membered azepine ring while simultaneously forming the bicyclic iminium ion.
To ensure scientific integrity, the following step-by-step protocol incorporates in-line Quality Control (QC) checks, creating a self-validating workflow.
Step 1: Hydroxyl Activation & Spirocyclization
Procedure: Dissolve the chiral 3-(1-azidocyclohexyl)propanol derivative (1.0 eq) in anhydrous dichloromethane (DCM). Add 2,6-lutidine (2.0 eq) and cool the reactor to -78 °C. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).
Causality: The cryogenic temperature suppresses intermolecular dimerization. 2,6-lutidine acts as a non-nucleophilic base to scavenge the highly acidic triflic acid byproduct, preventing the degradation of the acid-sensitive azido group.
Validation Check: Withdraw a 10 µL aliquot, quench in aqueous NaHCO₃, and analyze via ATR-FTIR. The complete disappearance of the broad -OH stretch (~3300 cm⁻¹) confirms total conversion to the triflate.
Step 2: Schmidt Rearrangement (Ring Expansion)
Procedure: Remove the cooling bath and allow the reaction to warm to 25 °C over 2 hours.
Causality: Thermal energy initiates the intramolecular SN2 attack of the azide onto the triflate. The resulting spirocyclic diazonium salt is highly unstable and spontaneously undergoes the 1,2-alkyl shift and N₂ extrusion to yield the bicyclic iminium ion[1].
Validation Check: Monitor the reaction via IR spectroscopy. The total disappearance of the strong, sharp azide stretching frequency (~2100 cm⁻¹) validates the completion of N₂ extrusion.
Step 3: Stereoselective Reduction
Procedure: Re-cool the mixture to -78 °C and slowly add diisobutylaluminum hydride (DIBAL-H, 1.5 eq). Quench with saturated Rochelle's salt solution after 1 hour.
Causality: DIBAL-H delivers a hydride to the sp²-hybridized iminium carbon. The bulky isobutyl ligands of DIBAL-H force the hydride to attack strictly from the less sterically hindered face of the bicyclic system. This stereospecificity establishes the final bridgehead stereocenter with high diastereomeric excess[1].
Analytical Characterization Workflow
Validating the structural and stereochemical integrity of the octahydro-1H-pyrrolo[1,2-a]azepine core requires a dual-pronged analytical approach.
Fig 2: Analytical characterization workflow for the bicyclic core.
GC-MS Analysis: Utilizing Electron Ionization (EI), the core typically exhibits a weak molecular ion peak (M⁺ at m/z 139 for the base core, or m/z 195 for lehmizidine)[4]. The dominant base peak usually results from the loss of the alkyl substituent (if present) via α-cleavage adjacent to the bridgehead nitrogen, generating a highly stable bicyclic iminium fragment.
NMR Spectroscopy: ¹H NMR is critical for determining the diastereomeric ratio (dr). The bridgehead proton (C9a-H) resonates distinctively (typically between 2.80–3.20 ppm depending on substitution). A single sharp multiplet at this position, lacking secondary minor signals, validates the stereospecificity of the DIBAL-H reduction step.
References
1.[1] Gnägi, L., et al. "Stereoselective and Stereospecific Triflate Mediated Intramolecular Schmidt Reaction: Easy Access to Alkaloid Skeletons." ChemRxiv (2020). URL:[Link]
2.[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 16109756, (3R,9aR)-3-Butyloctahydro-1H-pyrrolo[1,2-a]azepine." PubChem (2025). URL:[Link]
3.[2] Pilli, R. A., et al. "The 3-Oxidopyridinium [5+2] Cycloaddition in the Total Synthesis of Alkaloids and Development of a Diazo Insertion based Strategy." Repository of Leibniz Universität Hannover (2020). URL:[Link]
4.[4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 16109756, Computed Properties & Mass Spectrometry." PubChem (2025). URL:[Link]
Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-a]azepines via Ring Expansion
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Pyrrolo[1,2-a]azepine Scaffold The pyrrolo[1,2-a]azepine core is a privileged heterocyclic scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolo[1,2-a]azepine Scaffold
The pyrrolo[1,2-a]azepine core is a privileged heterocyclic scaffold that forms the structural basis of numerous biologically active compounds and natural products. Its unique three-dimensional architecture and embedded nitrogen atom make it a compelling target in medicinal chemistry and drug discovery. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, and CNS-active properties.[1][2] The construction of the seven-membered azepine ring fused to a pyrrole ring, however, presents a significant synthetic challenge. Ring expansion strategies, which leverage the release of ring strain in smaller, more readily available precursors, offer an elegant and powerful approach to this complex molecular framework.
This comprehensive guide provides an in-depth exploration of key ring expansion methodologies for the synthesis of pyrrolo[1,2-a]azepines and related fused azepine systems. We will delve into the mechanistic underpinnings of each strategy, providing detailed, field-tested protocols and insights into the causality behind experimental choices.
Intramolecular Schmidt Reaction: A Powerful C-C to C-N Bond Transformation
The intramolecular Schmidt reaction is a robust method for the synthesis of N-substituted lactams from azido ketones.[3] This reaction proceeds through the acid-catalyzed addition of an intramolecular azide to a ketone, followed by a rearrangement that expels dinitrogen gas and forms the ring-expanded lactam. This strategy is particularly effective for creating fused bicyclic lactams where the nitrogen atom is at a ring fusion position.
Causality in Experimental Design:
The choice of acid catalyst is critical. Strong protic acids (e.g., trifluoroacetic acid, sulfuric acid) or Lewis acids (e.g., titanium tetrachloride) are required to activate the ketone carbonyl for nucleophilic attack by the tethered azide.[4] The reaction is often highly regioselective, with the migration of the carbon atom between the carbonyl and the azide tether being strongly favored, leading to the fused lactam product.[3]
The reaction is initiated by the activation of the ketone by an acid, making it susceptible to intramolecular nucleophilic attack by the azide. The resulting azidohydrin intermediate then undergoes a rearrangement with the loss of dinitrogen to form a nitrilium ion. This ion is subsequently trapped by water to yield the final lactam product.[4]
Caption: Mechanism of the Intramolecular Schmidt Reaction.
Experimental Protocol: Synthesis of 2,3,11,11a-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]azepin-5(6H)-one
This protocol is adapted from a procedure published in Organic Syntheses, a source of reliable and independently verified experimental methods.[3]
Materials:
2-(4-azidobutyl)-3,4-dihydronaphthalen-1(2H)-one
Trifluoroacetic acid (TFA)
Dichloromethane (CH₂Cl₂)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve the azido ketone (1.0 eq) in dichloromethane (to a concentration of approx. 0.1 M).
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (10 eq) dropwise to the stirred solution.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired lactam.
Beckmann Rearrangement: From Cyclic Oximes to Fused Lactams
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[5] For cyclic ketoximes, this rearrangement provides a powerful route to lactams, effectively inserting a nitrogen atom into the ring. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the oxime migrating.[5]
Causality in Experimental Design:
The choice of reagent is crucial for promoting the rearrangement. While classical conditions employ strong acids like sulfuric acid, milder reagents have been developed to improve substrate tolerance.[6] A particularly effective system for sensitive substrates involves the use of 2,4,6-trichloro[7][8][9]triazine (TCT, cyanuric chloride) in DMF.[10] This reagent activates the oxime hydroxyl group, facilitating the rearrangement under mild conditions.
Reaction Mechanism: Beckmann Rearrangement
The reaction begins with the activation of the oxime's hydroxyl group, converting it into a good leaving group. This is followed by a concerted 1,2-alkyl shift, where the group anti to the leaving group migrates to the electron-deficient nitrogen, displacing the leaving group. The resulting nitrilium ion is then hydrolyzed to yield the lactam.[11][12]
Caption: Mechanism of the Beckmann Rearrangement.
Experimental Protocol: Synthesis of Indophenazino Fused Pyrrolo[3,2-c]azepine
This protocol is adapted from the work of Yadav et al. for the synthesis of a related fused azepine system.[10]
Part A: Oxime Formation
To a solution of the starting ketone (1.0 eq) in a mixture of rectified spirit and water, add hydroxylamine hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq).
The reaction can be vigorous; cool the flask if necessary.
After the initial reaction subsides, reflux the mixture for 30 minutes.
Cool the reaction and pour it into a dilute solution of HCl.
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., methanol) to yield the pure oxime.
Part B: Beckmann Rearrangement
Add 2,4,6-trichloro[7][8][9]triazine (TCT) (1.0 eq) to N,N-dimethylformamide (DMF) at room temperature.
Stir until a white solid forms and the TCT is consumed (monitor by TLC).
Add a solution of the ketoxime (1.0 eq) in DMF to the mixture.
Stir at room temperature until the reaction is complete (monitor by TLC, typically 12 hours).
Quench the reaction with water.
Wash the organic phase with saturated Na₂CO₃ solution, followed by 1N HCl, and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude lactam, which can be further purified by chromatography.
Tiffeneau-Demjanov Rearrangement: A One-Carbon Homologation
The Tiffeneau-Demjanov rearrangement is a reliable method for the one-carbon ring expansion of cyclic ketones.[7] The process involves the conversion of a cyclic ketone to a 1-aminomethyl-cycloalkanol, which upon treatment with nitrous acid, undergoes diazotization and rearrangement to the ring-expanded ketone.[13]
Causality in Experimental Design:
This two-step sequence first requires the formation of the β-amino alcohol precursor. This is typically achieved by reacting the starting ketone with cyanide (to form a cyanohydrin) followed by reduction. The subsequent rearrangement is initiated by the in-situ formation of nitrous acid (from NaNO₂ and a protic acid), which converts the primary amine to a diazonium salt. This unstable intermediate readily loses N₂ to form a primary carbocation, which triggers the ring-expanding 1,2-alkyl shift.[14]
Caption: Workflow for Tiffeneau-Demjanov Rearrangement.
Experimental Protocol: General Procedure for One-Carbon Ring Expansion
Part A: Synthesis of 1-aminomethyl-cycloalkanol
To a solution of the starting cyclic ketone (1.0 eq) in a suitable solvent, add a source of cyanide (e.g., KCN or TMSCN) and an acid.
Stir until the formation of the cyanohydrin is complete (monitor by TLC or IR for the disappearance of the ketone C=O stretch).
Carefully quench the reaction and work up to isolate the crude cyanohydrin.
Reduce the nitrile group of the cyanohydrin using a strong reducing agent like LiAlH₄ in an anhydrous ether solvent.
Perform an aqueous workup to isolate the 1-aminomethyl-cycloalkanol.
Part B: Ring Expansion
Dissolve the 1-aminomethyl-cycloalkanol (1.0 eq) in an aqueous acidic solution (e.g., aqueous acetic acid).
Cool the solution to 0 °C.
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature at 0 °C.
After the addition, allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.
Purify the resulting ring-expanded ketone by column chromatography or distillation.
Transition-Metal-Catalyzed Ring Expansions
Transition metal catalysis offers a modern and highly efficient approach to the synthesis of azepine derivatives, often proceeding with high levels of stereocontrol. Rhodium and gold catalysts have proven particularly adept at mediating complex cascade reactions that rapidly build the pyrrolo[1,2-a]azepine scaffold.
This elegant strategy, developed by Sarpong and colleagues, utilizes a rhodium(II)-catalyzed reaction of a dienyl-substituted 1-sulfonyl-1,2,3-triazole to generate a fused dihydroazepine.[15] The reaction proceeds through a tandem sequence involving the formation of an α-imino rhodium carbenoid, intramolecular cyclopropanation, and a subsequent 1-aza-Cope rearrangement.
Causality in Experimental Design:
The choice of a rhodium(II) catalyst, such as Rh₂(esp)₂, is key to promoting the initial dinitrogen extrusion from the triazole to form the reactive α-imino carbenoid. The subsequent steps are thermally allowed pericyclic reactions that proceed rapidly from the strained vinylcyclopropane intermediate. The stereochemistry of the final product is dictated by the stereospecific nature of the cyclopropanation and the chair-like transition state of the aza-Cope rearrangement.[16]
Experimental Protocol: General Procedure for Fused Dihydroazepine Synthesis
This protocol is adapted from the work of Schultz et al.[17]
Materials:
Dienyl-substituted 1-sulfonyl-1,2,3-triazole
Rhodium(II) catalyst (e.g., Rh₂(esp)₂)
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane or toluene)
Procedure:
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the dienyltriazole substrate (1.0 eq).
Dissolve the substrate in the anhydrous, degassed solvent (to a concentration of approx. 0.01 M).
Add the rhodium(II) catalyst (typically 1-5 mol%).
Heat the reaction mixture to the required temperature (e.g., 80 °C) and stir for the necessary time (monitor by TLC).
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to afford the fused dihydroazepine product.
Gold(I)-Catalyzed Three-Step Cascade
Gold(I) catalysts are powerful tools for activating alkynes and allenes towards nucleophilic attack. A gold(I)-catalyzed three-step cascade has been developed for the synthesis of pyrrolo[1,2-a]azepine derivatives from linear N-alkenyl N-sulfonyl 1-aminobut-3-yn-2-ones.[18] This process involves a cycloisomerization, a sulfonyl migration, and a final cyclization to form the bicyclic product.
Causality in Experimental Design:
The choice of a bulky, electron-rich phosphine ligand on the gold(I) catalyst is crucial for promoting the initial cycloisomerization. The reaction cascade is designed to sequentially form C-N, O-S, and C-C bonds in a single pot, offering high atom economy.[2]
Experimental Protocol: General Procedure for Gold(I)-Catalyzed Cascade
This protocol is based on the work of Sirindil et al.[18]
Ring expansion strategies provide a powerful and versatile toolkit for the synthesis of the medicinally important pyrrolo[1,2-a]azepine scaffold. The choice of method depends on the desired substitution pattern, available starting materials, and the required level of stereochemical control. Classical rearrangements such as the Schmidt, Beckmann, and Tiffeneau-Demjanov reactions offer reliable pathways from readily accessible precursors. Modern transition-metal-catalyzed methods, particularly those employing rhodium and gold, enable the rapid construction of complex fused azepine systems with high efficiency and selectivity. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively apply these powerful transformations in their own synthetic endeavors.
References
Tiffeneau–Demjanov rearrangement. In Wikipedia; 2023. [Link]
Beckmann Rearrangement. In Master Organic Chemistry. [Link]
Schultz, E. E.; Lindsay, V. N. G.; Sarpong, R. Expedient Synthesis of Fused Azepine Derivatives Using a Sequential Rhodium(II)‐Catalyzed Cyclopropanation/1‐Aza‐Cope Rearrangement of Dienyltriazoles. Angew. Chem. Int. Ed.2014 , 53 (37), 9904-9908. [Link]
Tang, X.-Y.; Zhu, C.-Z.; Yang, J.-M.; Shi, M. Rhodium(II)-catalyzed intramolecular formal [4 + 3] cycloadditions of dienyltriazoles: rapid access to fused 2,5-dihydroazepines. Org. Biomol. Chem.2015 , 13 (2), 612-619. [Link]
Schultz, E. E.; Lindsay, V. N. G.; Sarpong, R. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angew. Chem. Int. Ed.2014 , 53 (37), 9904-9908. [Link]
The Beckmann Rearrangement: Unlocking Amides From Oximes. Oreate AI. [Link]
Biswas, S. Demjanov rearrangement. Hooghly Women's College. [Link]
Al-Tel, T. H.; Al-Qawasmeh, R. A.; Zaarour, R. H. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Arch. Pharm.2014 , 347 (7), 491-500. [Link]
Schultz, E. E.; Lindsay, V. N. G.; Sarpong, R. Expedient synthesis of fused azepine derivatives using a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. Angew. Chem. Int. Ed. Engl.2014 , 53 (37), 9904-9908. [Link]
Sirindil, F.; Golling, S.; Lamare, R.; Weibel, J.-M.; Pale, P.; Blanc, A. Synthesis of Indolizine and Pyrrolo[1,2-a]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade. Org. Lett.2019 , 21 (22), 8997-9000. [Link]
Yadav, V.; Yadav, N.; Agrawal, M.; Kishore, D. Application of Beckmann rearrangement in the synthesis of indophenazino fused pyrrolo [3,2-c] azepine. Der Pharma Chemica2011 , 3 (4), 127-132. [Link]
Sirindil, F.; Golling, S.; Lamare, R.; Weibel, J.-M.; Pale, P.; Blanc, A. Synthesis of Indolizine and Pyrrolo[1,2- a ]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade. Org. Lett.2019 , 21 (22), 8997-9000. [Link]
Grecian, S.; Aubé, J. Synthesis of an N-substituted lactam using an intramolecular Schmidt reaction: Formation of 2,3,11,11a-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]azepin-5(6H)-one. Org. Synth.2007 , 84, 347. [Link]
Sirindil, F.; Golling, S.; Lamare, R.; Weibel, J.-M.; Pale, P.; Blanc, A. Synthesis of Indolizine and Pyrrolo[1,2‑a]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade. figshare; 2019. [Link]
Frank, A. J.; Grecian, S.; Aubé, J. Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Org. Lett.2008 , 10 (15), 3169-3172. [Link]
Rearrangement. Michigan State University Department of Chemistry. [Link]
De-Smaele, D.; D'Angelo, J. Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA International Journal for Chemistry2006 , 60 (5), 276-282. [Link]
Frank, A. J.; Aubé, J. Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction. J. Am. Chem. Soc.2010 , 132 (35), 12233-12235. [Link]
Tiffeneau-Demjanov Rearrangement. In Chemistry LibreTexts; 2016. [Link]
Sirindil, F.; Golling, S.; Lamare, R.; Weibel, J.-M.; Pale, P.; Blanc, A. Synthesis of Indolizine and Pyrrolo[1,2- a ]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade. ResearchGate; 2020. [Link]
Jadhav, S. D.; Mohammed, Y. J.; Singh, A.; Gonnade, R. G.; Chikkagoudar, S. B.; Reddanna, P.; Shankaraiah, N. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein J. Org. Chem.2021 , 17, 136-142. [Link]
Liu, Z.; Tantillo, D. J. Substituent effects on intramolecular Schmidt reactions: a theoretical study on the formation of bridged lactams. Org. Biomol. Chem.2018 , 16 (44), 8563-8567. [Link]
Golden, J. E.; Aubé, J. In Situ Generation and Intramolecular Schmidt Reaction of Keto Azides in a Microwave-Assisted Flow Format. Org. Lett.2012 , 14 (7), 1872-1875. [Link]
Schultz, E. E.; Lindsay, V. N. G.; Sarpong, R. Expedient Synthesis of Fused Azepine Derivatives Using a Sequential Rhodium(II)‐Catalyzed Cyclopropanation/1‐Aza‐Cope Rearrangement of Dienyltriazoles. eScholarship; 2014. [Link]
Frank, A. J.; Aubé, J. Cation−n Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Org. Lett.2008 , 10 (15), 3169-3172. [Link]
Sirindil, F.; Golling, S.; Lamare, R.; Weibel, J.-M.; Pale, P.; Blanc, A. (PDF) Synthesis of Indolizine and Pyrrolo[1,2-A]azepine. Amanote Research; 2019. [Link]
Synthesis of Fused Dihydroazepine Derivatives of Fullerenes by a Rh‐Catalyzed Cascade Process. ResearchGate; 2025. [Link]
Pearson, W. H.; Bergmeier, S. C.; Williams, J. P. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. ResearchGate; 2002. [Link]
Beckmann rearrangement. In Wikipedia; 2023. [Link]
Wang, X.; Liu, S.; Sun, W.; Ren, J. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate. Catalysts2016 , 6 (11), 174. [Link]
Ganguly, N. C.; Datta, M. DAST-promoted Beckmann rearrangement/intramolecular cyclization of acyclic ketoximes: access to 2-oxazolines, benzimidazoles and benzoxazoles. Chem. Commun.2011 , 47 (31), 8841-8843. [Link]
Chen, J.-R.; Liu, Y.-L.; Chen, Y.-F.; Xiao, W.-J. Oxazepines and 1,4-Oxazines from N‑Sulfonyl-1,2,3-triazoles and Glycidols via a Sequential Rh(II)-Catalyzed Transannulation/Mg(OtBu)2-Catalyzed Intramolecular Ring-Opening Reaction. Org. Lett.2016 , 18 (23), 6022-6025. [Link]
Beckmann Rearrangement. In Chemistry LibreTexts; 2023. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The fused pyrrolo[1,2-a]azepine scaffold represents a privileged structural motif in medicinal chemistry, forming the core of Stemona alkaloids (e.g., tuberostemonine, stemokerrin) and serving as a potent scaffold for CDK2 inhibitors and anticancer agents. Traditional synthesis often involves multi-step ring closures that suffer from poor atom economy.
This guide details two high-impact one-pot protocols that circumvent isolation of unstable intermediates. These methods were selected based on their mechanistic distinctness:
Protocol A (Intermolecular): Rh(II)-catalyzed denitrogenative transannulation. Best for convergent synthesis from distinct pyrrole and triazole fragments.
Protocol B (Intramolecular): Au(I)-catalyzed cascade cyclization. Best for constructing complex, polysubstituted cores from linear acyclic precursors.
-sulfonyl-1,2,3-triazoles as safer, stable surrogates for diazo compounds. Upon heating with a Rh(II) catalyst, the triazole undergoes ring-chain tautomerization and denitrogenation to form a highly reactive -imino rhodium carbene. This species undergoes a formal [3+4] cycloaddition with the pyrrole ring (via C2-attack and ring expansion).
Reaction Mechanism (Pathway Visualization)
Figure 1: Mechanistic pathway of Rh(II)-catalyzed transannulation. The key step is the generation of the electrophilic Rh-carbene which intercepts the nucleophilic pyrrole.
Detailed Methodology
Materials:
-sulfonyl-1,2,3-triazole derivative (1.0 equiv)
Pyrrole derivative (1.2 – 2.0 equiv)
Catalyst: Rhodium(II) octanoate dimer
(2 mol%)
Solvent: 1,2-Dichloroethane (DCE), anhydrous
Atmosphere: Argon or Nitrogen
Step-by-Step Procedure:
Preparation: Flame-dry a 10 mL Schlenk tube and allow it to cool under an argon stream.
Charging: Add the
-sulfonyl-1,2,3-triazole (0.2 mmol) and (0.004 mmol, 2 mol%) to the tube.
Solvation: Add anhydrous DCE (2.0 mL) via syringe.
Addition: Add the pyrrole derivative (0.24 mmol) to the stirring solution.
Reaction: Seal the tube and heat the mixture to 80 °C in an oil bath. Stir for 2–4 hours.
Monitoring: Monitor by TLC (typically hexane/EtOAc) for the disappearance of the triazole.
Work-up: Cool the reaction mixture to room temperature.
Purification: Concentrate the solvent under reduced pressure. Purify the residue directly via flash column chromatography on silica gel (Gradient: Hexane
Hexane/EtOAc 10:1).
Expert Insights:
Moisture Control: Strictly anhydrous conditions are required. Water can react with the Rh-carbene to form an amide byproduct (O-H insertion), killing the cascade.
Electronic Effects: Electron-rich pyrroles react faster. If using electron-deficient pyrroles, increase catalyst loading to 5 mol% and temperature to 100 °C.
Protocol B: Gold(I)-Catalyzed 3-Step Cascade
Principle: This protocol is ideal for constructing the core from acyclic precursors. It leverages the "soft" Lewis acidity of Gold(I) to activate alkynes. The reaction proceeds via a specific sequence: (1) 5-exo-dig cyclization, (2) 1,3-sulfonyl migration, and (3) final cyclization to form the azepine ring.
Reaction Workflow (Process Map)
Figure 2: The cascade sequence initiated by Gold(I) catalysis. The rearrangement of the sulfonyl group is the thermodynamic driving force permitting the final ring closure.
Setup: In a clean vial equipped with a magnetic stir bar, dissolve the alkyne precursor (0.1 mmol) in DCM (1.0 mL, 0.1 M concentration).
Catalysis: Add the Gold(I) catalyst (0.005 mmol) in one portion.
Reaction: Stir the mixture at room temperature (20–25 °C) .
Observation: The reaction is often fast (30 min to 2 hours). The solution color may darken slightly.
Monitoring: Check TLC for the disappearance of the starting material (
usually changes significantly due to the loss of the linear structure).
Quenching/Work-up: Filter the mixture through a short pad of Celite to remove gold particles. Rinse with DCM.[1]
Purification: Evaporate the solvent. Purify via flash chromatography (Silica gel; Pentane/Ether gradient).
Expert Insights:
Catalyst Choice: The bulky ligand (JohnPhos) is crucial. Smaller phosphines (e.g.,
) often lead to stalled intermediates or oligomerization.
Substrate Sensitivity: If the terminal alkyne is substituted with a bulky group (e.g., TIPS), the reaction time may increase to 12 hours.
Troubleshooting & Optimization Matrix
Observation
Probable Cause
Corrective Action
Low Yield (Rh Method)
O-H insertion byproduct observed
Solvent is wet. Redistill DCE over or use fresh molecular sieves.
Incomplete Conversion (Au Method)
Catalyst poisoning (coord. to N/S)
Increase cat. loading to 10 mol% or add mild acid promoter (, 1 mol%).
Complex Mixture (Rh Method)
Carbene dimerization
Add the triazole solution slowly (syringe pump) to the pyrrole/catalyst mixture to keep carbene concentration low.
Decomposition (Au Method)
Product instability on Silica
Use neutral alumina for purification or add 1% to the eluent.
References
Sirindil, F., et al. (2019). "Synthesis of Indolizine and Pyrrolo[1,2-a]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade."[2][3] Organic Letters, 21(22), 8997–9000.[4]
[Link][2][4]
Yang, J.-M., et al. (2014). "Rhodium(II)-Catalyzed Intramolecular Annulation of 1-Sulfonyl-1,2,3-triazoles with Pyrrole and Indole Rings: Facile Synthesis of N-Bridgehead Azepine Skeletons."[5] Angewandte Chemie International Edition, 53(20), 5142–5146.[5]
[Link]
Grimster, N. P., et al. (2011). "Rh-Catalyzed Transannulation of N-Tosyl-1,2,3-Triazoles with Terminal Alkynes."[6] Organic Letters, 13(12), 3110–3113. (Mechanistic grounding for Rh-carbene formation).
[Link]
Piyachaturawat, P., et al. (2014). "Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives."[7] Archiv der Pharmazie, 347(7), 506-515. (Bioactivity context).
[Link]
Application Note: Catalytic Hydrogenation Protocols for Pyrrolo[1,2-a]azepine Precursors
Introduction & Mechanistic Insights The pyrrolo[1,2-a]azepine framework is the defining structural motif of the Stemona alkaloids, a diverse class of bioactive natural products that includes stemoamide, stenine, and tube...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Insights
The pyrrolo[1,2-a]azepine framework is the defining structural motif of the Stemona alkaloids, a diverse class of bioactive natural products that includes stemoamide, stenine, and tuberostemonine. Synthetic access to this bicyclic core frequently relies on late-stage cyclizations—such as ring-closing metathesis (RCM) or formal [4+2] cycloadditions—which yield unsaturated precursors containing alkenes, enamides, or imines.
Catalytic hydrogenation of these precursors is a critical, stereodefining transformation. Because the seven-membered azepine ring is conformationally flexible and often sterically congested by adjacent lactone or pyrrolidine substituents, the choice of catalyst, solvent, and pressure dictates whether the reduction proceeds with high diastereoselectivity or results in intractable epimeric mixtures .
Causality in Experimental Design
As an application scientist, achieving reproducibility requires understanding the mechanistic "why" behind reaction parameters:
Catalyst Selection & Steric Shielding : Unhindered alkenes generated via RCM are readily reduced using standard 10% Pd/C . However, enamido
-bonds within the azepine core are notoriously resistant to heterogeneous catalysis due to the concave/convex steric shielding of the bicyclic system. In such cases, homogeneous catalysts like Crabtree’s Catalyst ([Ir(cod)(PCy3)(py)]PF₆) are required. Iridium catalysts can coordinate to adjacent directing groups (e.g., homo-allylic alcohols or amides), delivering hydrogen to the sterically hindered face with exquisite stereocontrol .
Solvent-Driven Stereocontrol : When reducing imine intermediates (often generated in situ via hydrogenolysis of N-benzyl groups), the solvent plays a mechanistic role. Ethyl acetate (EtOAc) is preferred over protic solvents like methanol. Protic solvents can facilitate reversible ring-opening/closing of the imine, leading to thermodynamic equilibration and epimerization at the C-9a bridgehead carbon. EtOAc suppresses this, kinetically trapping the desired diastereomer via Re-face hydrogen delivery .
Workflow & Decision Matrix
Workflow for selecting catalytic hydrogenation conditions for pyrrolo[1,2-a]azepine precursors.
Quantitative Catalyst Screening Data
The following table summarizes typical reaction parameters and outcomes for the hydrogenation of a model sterically hindered pyrrolo[1,2-a]azepine enamide precursor.
Catalyst System
Solvent
H₂ Pressure (atm)
Time (h)
Conversion (%)
Diastereomeric Ratio (d.r.)
Mechanism / Notes
10% Pd/C
EtOH
1.0
24
< 30%
1:1
Poor orbital overlap with heterogeneous surface.
20% Pd(OH)₂/C
EtOAc
4.5
16
95%
5:1
High pressure overcomes steric bulk; EtOAc limits epimerization.
Directed homogeneous reduction via adjacent oxygen lone pairs.
Self-Validating Experimental Protocols
Protocol A: Heterogeneous Reduction of Unhindered Alkenes/Imines
Application: Post-RCM alkenes or tandem debenzylation/imine reduction.
Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve the pyrrolo[1,2-a]azepine precursor (1.0 equiv, typically 0.5 mmol) in anhydrous EtOAc (0.1 M concentration).
Catalyst Loading : Briefly remove the argon line and rapidly add 20% Pd(OH)₂/C (Pearlman’s catalyst, 10-20 mol% Pd). Causality Note: Wet catalyst (50% water) can be used to mitigate pyrophoric risks, but anhydrous catalyst provides significantly faster kinetics for hindered substrates.
Atmosphere Exchange : Seal the flask with a septum. Evacuate the flask under vacuum until the solvent gently bubbles, then backfill with H₂ gas from a balloon. Repeat this purge cycle three times to ensure complete displacement of oxygen.
Reaction : For standard alkenes, maintain 1 atm H₂ via balloon. For imines or slightly hindered enamides, transfer the mixture to a Parr hydrogenator and pressurize to 4.5 atm. Stir vigorously at 25 °C for 12–16 hours.
Workup & Validation :
Self-Validation Check 1 (In-Process): Stop stirring and allow the catalyst to settle. Spot the supernatant on a TLC plate (visualize with KMnO₄). The disappearance of the alkene spot confirms reaction completion.
Filter the suspension through a tightly packed pad of Celite 545, eluting thoroughly with EtOAc.
Concentrate the filtrate in vacuo.
Self-Validation Check 2 (Analytical): Obtain a ¹H NMR spectrum (CDCl₃). The protocol is successful if olefinic protons (typically δ 5.5–6.5 ppm) are completely absent, replaced by upfield aliphatic multiplets (δ 1.5–2.5 ppm).
Protocol B: Directed Homogeneous Hydrogenation of Hindered Enamides
Application: Sterically congested enamido
-bonds requiring stereocontrol.
Preparation : In a strictly anhydrous, argon-purged flask, dissolve the precursor (1.0 equiv) in dry, degassed CH₂Cl₂ (0.05 M).
Catalyst Loading : In a glovebox or under a strong argon counter-flow, add Crabtree's catalyst ([Ir(cod)(PCy3)(py)]PF₆) (5-10 mol%). The solution will turn a characteristic orange/red color.
Hydrogenation : Evacuate and backfill the flask with H₂ (1 atm) three times. Causality Note: Iridium catalysts are highly sensitive to coordinating impurities; ensure CH₂Cl₂ is strictly free of trace amines or water, which will irreversibly poison the catalyst and halt the catalytic cycle.
Reaction & Quenching : Stir at room temperature for 8 hours. The color typically fades to pale yellow as the active hydride species is consumed.
Isolation : Concentrate the mixture directly onto silica gel and purify via flash column chromatography (Hexanes/EtOAc gradient) to remove the iridium residues and phosphine oxide byproducts.
References
Fadeyi, O. O., Senter, T. J., Hahn, K. N., & Lindsley, C. W. (2012). "A Versatile Enantioselective Synthesis of Azabicyclic Ring Systems: A Concise Total Synthesis of (+)-Grandisine D and Unnatural Analogues." Chemistry–A European Journal, 18(19), 5826-5831. URL:[Link]
Pilli, R. A., et al. (2015). "Cascade cyclization triggered by imine formation. Formal synthesis of the alkaloid (±)-stemoamide and its 9a-epimer." Tetrahedron Letters, 56(49), 6869-6873. URL:[Link]
Golden, J. E., & Aubé, J. (2005). "Studies on the Synthesis of (±)-Stenine: A Combined Intramolecular [4 + 2]-Cycloaddition/Rearrangement Cascade." The Journal of Organic Chemistry, 70(18), 7247-7256. URL:[Link]
Application
Application Note: Functionalization of Octahydro-1H-pyrrolo[1,2-a]azepine at C-9 Position
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis and diversification of octahydro-1H-pyrrolo[1,2-a]azepine (also known as the Stemona alkaloid core). The guide addresses...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis and diversification of octahydro-1H-pyrrolo[1,2-a]azepine (also known as the Stemona alkaloid core).
The guide addresses the specific challenge of C-9 functionalization , a critical position for biological activity and structural diversity in this scaffold.[1]
Introduction & Structural Definition
The octahydro-1H-pyrrolo[1,2-a]azepine scaffold (Figure 1) is the bicyclic core of the Stemonaceae alkaloids, a family of natural products with potent antitussive and neuroprotective activities.[1]
The "C-9" Nomenclature Criticality
Confusion often arises regarding numbering in fused bicyclic systems. In the context of this scaffold and Stemona alkaloids (following the Pilli and Greger classifications), C-9 is defined as the azepine ring carbon adjacent to the bridgehead carbon (C-9a) .[1]
Key Position: C-9 (Stemona numbering).[3] This position is beta to the bridgehead nitrogen and alpha to the bridgehead carbon.[1]
Significance: In natural alkaloids (e.g., Stenine, Tuberostemonine), C-9 bears the characteristic lactone side chain or spiro-cycle.[1] Functionalization here is the primary driver of analog diversity.[1]
Strategic Approaches
Accessing the C-9 position requires one of three distinct strategies depending on the starting material and desired substitution:
De Novo Construction: Installing the C-9 group during the ring-forming step (e.g., Diels-Alder/Schmidt).
Enolate Chemistry: Utilizing a C-9 ketone (lactam) precursor for alpha-alkylation.
C-H Insertion: Direct functionalization of the unactivated methylene via metal-carbenoid insertion.
Structural Visualization & Logic
The following diagram illustrates the numbering scheme and the logical flow of synthetic strategies.
Figure 1: Decision matrix for C-9 functionalization based on substrate oxidation state.
Detailed Experimental Protocols
Protocol A: De Novo Synthesis via Tandem Diels-Alder/Schmidt Reaction
Best For: Creating the core with the C-9 substituent already in place. This is the "gold standard" method developed by Aubé et al. for Stenine synthesis.
Mechanism: An intramolecular Diels-Alder reaction sets the stereochemistry, followed by an in situ Schmidt rearrangement to expand the ring to the azepine.
Reagents:
Azido-diene precursor (tailored with desired C-9 side chain).
Expected Outcome: A bicyclic lactam with the C-9 substituent installed with high diastereoselectivity (typically cis to the bridgehead hydrogen).
Protocol B: Stereoselective Alkylation of C-9 Enolates
Best For: Scaffolds that already possess a ketone or lactam carbonyl at C-9 (or C-10, allowing alpha-functionalization at C-9).
Technical Insight: The pyrrolo[1,2-a]azepine core is cup-shaped. Electrophiles typically approach from the convex face (exo), leading to predictable stereochemistry.[1]
Reagents:
Base: Lithium Hexamethyldisilazide (LiHMDS) or LDA.[1]
Electrophile: Alkyl halide (e.g., MeI, Benzyl bromide) or Aldehyde.[1]
Solvent: Anhydrous THF.
Step-by-Step Protocol:
Enolization: In a dried flask under Ar, cool a solution of the C-9 ketone/lactam (1.0 equiv) in THF to -78°C.
Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise down the side of the flask. Stir for 45 minutes at -78°C to ensure complete enolate formation.
Addition: Add the electrophile (1.2–1.5 equiv) neat or in minimal THF.
Warming: Stir at -78°C for 2 hours. If reaction is sluggish, warm slowly to -40°C. Do not warm to RT immediately to avoid poly-alkylation.
Quench: Add saturated
solution at the reaction temperature.
Analysis: The major diastereomer usually features the new C-9 group trans to the bridgehead hydrogens if the ring fusion is cis.
Best For: Late-stage functionalization of the unactivated scaffold. This method uses a diazo-compound tethered to the N-atom or an external carbene to insert into the C-9 C-H bond.
Addition: Add the oxidant/diazo source slowly via syringe pump over 4 hours (slow addition is critical to prevent dimerization of the carbene).
Heating: Heat the reaction to 40-60°C depending on the catalyst activation energy.
Workup: Filter through a pad of Celite to remove Rhodium residues. Concentrate and purify.
Note: C-9 is often the preferred site for insertion due to electronic activation from the bridgehead induction and steric accessibility compared to the concave face.
Data Summary & Troubleshooting
Parameter
Method A (Diels-Alder/Schmidt)
Method B (Enolate Alkylation)
Method C (C-H Insertion)
Scope
Core Construction
Ketone Functionalization
Late-Stage C-H
Yield
High (60-85%)
Moderate to High (50-80%)
Variable (30-60%)
Stereocontrol
Excellent (Substrate controlled)
Good (Convex face preference)
Moderate (Catalyst dependent)
Key Risk
Lewis Acid sensitivity
Poly-alkylation
Carbene dimerization
Fix
Use mild Lewis Acid ()
Control temp (-78°C), use 1.05 eq base
Slow addition (syringe pump)
Troubleshooting Tip:
Issue: In Method B, recovering starting material.
Cause: Enolization failed due to steric hindrance at C-9.
Solution: Switch from LiHMDS to the smaller base LDA, or add HMPA (Caution: Toxic) as a co-solvent to break up lithium aggregates.[1]
References
Frankowski, K. J., Neuenswander, B., & Aubé, J. (2008).[1] Explorations of Stemona Alkaloid-Inspired Analogues: Skeletal Modification and Functional Group Diversification. ACS Combinatorial Science. Link
Pilli, R. A., & Ferreira de Oliveira, M. C. (2000). Recent progress in the chemistry of the Stemona alkaloids.[1][3][4][5][6] Natural Product Reports. Link
Wang, Y., & Chen, J. (2014).[1] Classification and biogenetic relationships of Stemona alkaloids. Natural Product Communications. Link[1]
Greger, H. (2006).[1][4] Structural relationships, distribution and biological activities of Stemona alkaloids. Planta Medica. Link[1]
Xu, Y., et al. (2021).[1] Total synthesis of pyrrolo-azepine fused alkaloids via Rh(II) azavinyl carbene. ResearchGate/Journal. Link
Application Note: Advanced Metal-Catalyzed Cyclization Strategies for Pyrrolo[1,2-a]azepine Scaffold Assembly
Introduction & Strategic Overview The pyrrolo[1,2-a]azepine core is a privileged bicyclic scaffold ubiquitous in biologically active natural products, most notably the Stemona alkaloids (e.g., croomine, stichoneurine, an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The pyrrolo[1,2-a]azepine core is a privileged bicyclic scaffold ubiquitous in biologically active natural products, most notably the Stemona alkaloids (e.g., croomine, stichoneurine, and protostemonine)[1]. Historically, constructing this fused 5-7 bicyclic system required lengthy, multi-step classical syntheses involving aggressive Brønsted/Lewis acids or complex ring-closing metathesis (RCM)[1].
Recent breakthroughs in transition-metal catalysis have revolutionized this space, allowing for atom-economical, single-step cascade reactions. By leveraging the unique π-acidity of Gold(I) or the carbene-transfer capabilities of Copper(I)/Rhodium(II), drug development professionals can now rapidly assemble highly functionalized pyrrolo[1,2-a]azepine derivatives from linear precursors[2][3]. This application note details the mechanistic rationale, catalyst selection, and a self-validating experimental protocol for the Gold(I)-catalyzed three-step cascade synthesis of pyrrolo[1,2-a]azepines.
Mechanistic Causality: The Gold(I) Cascade
The transformation of linear N-alkenyl N-sulfonyl 1-aminobut-3-yn-2-ones into pyrrolo[1,2-a]azepines via Gold(I) catalysis represents a masterclass in controlled reactivity[2]. The reaction proceeds through a highly orchestrated three-step cascade: Cycloisomerization → Sulfonyl Migration → Cyclization [2].
Why Gold(I)?
Gold(I) acts as a highly carbophilic, "soft" Lewis acid. It selectively activates the alkyne moiety (π-activation) without prematurely reacting with the pendant alkene.
5-endo-dig Cycloisomerization : The nucleophilic nitrogen attacks the activated alkyne, forming a transient vinyl gold intermediate.
1,2-Sulfonyl Migration : The sulfonyl group migrates, generating a highly reactive α-imino gold carbene. This step is thermodynamically driven by the stabilization of the resulting carbene.
Intramolecular Cyclization : The pendant alkene traps the gold carbene, forming the 7-membered azepine ring and regenerating the Au(I) catalyst[2].
Catalyst Selection: The Role of JohnPhosAuNTf₂
The choice of [(2-biphenyl)di-tert-butylphosphine]gold(I) triflimide (JohnPhosAuNTf₂) is not arbitrary. The NTf₂⁻ counterion is weakly coordinating, maximizing the electrophilicity of the gold center. Meanwhile, the bulky JohnPhos ligand prevents catalyst deactivation (e.g., via off-target dimerization) and provides the precise steric environment needed to favor the 1,2-sulfonyl migration over competitive pathways[2].
Figure 1: Mechanistic pathway of the Gold(I)-catalyzed three-step cascade.
Divergent Catalysis: Copper(I) vs. Dirhodium(II)
As a complementary strategy, divergent cycloaddition of enoldiazo compounds and α-diazocarboximides can also yield the pyrrolo[1,2-a]azepine framework[3].
Copper(I) Catalysis : Using Cu(CH₃CN)₄BF₄, the reaction undergoes a highly selective [3+3]-cycloaddition via a cyclic carbonyl ylide intermediate, yielding epoxypyrrolo[1,2-a]azepines[3][4].
Dirhodium(II) Catalysis : Switching the catalyst to Rh₂(pfb)₄ alters the mechanistic pathway entirely, directing the reactants toward a [3+2]-cycloaddition to form cyclopenta[2,3]pyrrolo[2,1-b]oxazoles[3].
This divergence highlights how catalyst selection dictates the fate of metallo-enolcarbene intermediates.
Data Presentation: Catalyst Optimization
The following table summarizes the quantitative data driving the selection of JohnPhosAuNTf₂ for the Gold(I) cascade.
This protocol describes the synthesis of pyrrolo[1,2-a]azepine derivatives via the Gold(I) cascade[2]. It is designed as a self-validating system to ensure experimental integrity at every step.
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Argon or Nitrogen gas
Oven-dried glassware
Step-by-Step Methodology
Step 1: System Preparation & Inert Atmosphere
Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.
Dissolve the ynone substrate (0.5 mmol) in 5.0 mL of strictly anhydrous DCM.
Validation Check: Moisture is the primary enemy of this reaction. Trace water will nucleophilically attack the intermediate gold carbene, leading to hydrolyzed byproducts instead of the cyclized azepine. Ensure DCM is freshly distilled or drawn from a solvent purification system.
Step 2: Catalyst Activation & Addition
Weigh JohnPhosAuNTf₂ (10 mol%, 0.05 mmol) rapidly in a glovebox or under a steady stream of Argon to prevent moisture degradation.
Add the catalyst in one portion to the stirring substrate solution at room temperature (25 °C).
Validation Check: Upon addition, observe the solution. A slight color shift (often to a deeper yellow) indicates the successful formation of the Au(I)-alkyne π-complex.
Step 3: Reaction Monitoring
Seal the flask and allow the mixture to stir at room temperature for 12–24 hours.
Monitor the reaction via TLC (Eluent: 80:20 Hexanes/Ethyl Acetate).
Validation Check: The starting ynone is highly UV-active. The reaction is complete when the starting material spot completely disappears, replaced by a lower
fluorescent spot corresponding to the cyclized pyrrolo[1,2-a]azepine.
Step 4: Quenching & Filtration
Once TLC confirms completion, quench the reaction by exposing it to air.
Filter the crude mixture through a short pad of silica gel to remove the gold catalyst, eluting with excess Ethyl Acetate (approx. 20 mL).
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 90:10 to 70:30 Hexanes/Ethyl Acetate).
Isolate the fractions containing the product and remove the solvent in vacuo to yield the pure pyrrolo[1,2-a]azepine derivative.
Figure 2: Experimental workflow for the Gold(I)-catalyzed synthesis of pyrrolo[1,2-a]azepines.
References
Sirindil, F., Golling, S., Lamare, R., Weibel, J.-M., Pale, P., & Blanc, A. "Synthesis of Indolizine and Pyrrolo[1,2-a]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade." Organic Letters (2019).
"Catalytic Divergent [3+3]- and [3+2]-Cycloaddition by Discrimination Between Diazo Compounds.
"Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts." The Journal of Organic Chemistry (2022).
Application Note: Strategic N-Alkylation of Octahydro-pyrrolo-azepine Scaffolds
The following Application Note and Protocol guide is designed for medicinal chemists and process scientists working with octahydro-pyrrolo-azepine scaffolds. This guide prioritizes the functionalization of the secondary...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide is designed for medicinal chemists and process scientists working with octahydro-pyrrolo-azepine scaffolds. This guide prioritizes the functionalization of the secondary amine variants (e.g., octahydropyrrolo[3,4-c]azepine, octahydropyrrolo[3,2-b]azepine), which serve as versatile pharmacophores in GPCR and kinase inhibitor discovery.[1]
Executive Summary & Scaffold Context
The octahydro-pyrrolo-azepine core represents a privileged bicyclic architecture in medicinal chemistry, offering a unique 5,7-fused ring system that provides distinct conformational vectors compared to standard piperazines or diazepines.
While the pyrrolo[1,2-a]azepine isomer contains a tertiary bridgehead nitrogen (and is thus chemically inert to standard N-alkylation), the [3,4-c], [3,4-d], and [3,2-b] isomers contain secondary amines amenable to functionalization. These scaffolds are critical for positioning substituents in 3D space to maximize ligand-protein binding affinity, particularly in serotonergic (5-HT) and dopaminergic receptor targets.[1]
Key Challenges in N-Alkylation:
Conformational Sterics: The flexibility of the 7-membered azepine ring (twist-boat vs. chair) can sterically shield the nitrogen, requiring tailored base/solvent combinations.
Regioselectivity: In deprotected diamine scaffolds, differentiating between the pyrrolidine and azepine nitrogens requires precise pKa-aware reagent selection.
Over-Alkylation: Controlling mono- vs. bis-alkylation is difficult with standard halides due to the enhanced nucleophilicity of the resulting tertiary amine.
Reagent Selection Strategy
The choice of alkylation strategy is dictated by the electrophile type and the steric environment of the specific scaffold isomer.
Class A: Reductive Amination (The "First-Choice" Strategy)
Mechanism: Formation of an iminium ion followed by in-situ hydride transfer.
Why: This is the most robust method for introducing primary and secondary alkyl groups (methyl, ethyl, benzyl, isopropyl).[1] It completely suppresses over-alkylation because the intermediate iminium species is the only electrophile.
Green Chemistry: STAB is preferred over NaCNBH
due to lower toxicity and compatibility with protic solvents.
CO): The "Cesium Effect" is critical here.[1] The large Cs cation effectively solvates the carboxylate/anion, breaking ion pairs and enhancing the nucleophilicity of the amine in DMF or MeCN.
DIPEA (Hünig's Base): Used for highly reactive electrophiles (e.g., benzyl bromides) in non-polar solvents.[1]
Why: Necessary when the alkyl group cannot be derived from an aldehyde/ketone (e.g., functionalized alkyl chains, cyclopropanes).[1]
Class C: Hydrogen Borrowing (Advanced/Catalytic)[1]
Why: Atom-economical alkylation using alcohols directly. Useful for late-stage functionalization where halides are unstable.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the optimal alkylation protocol based on the target substituent and scaffold constraints.
Figure 1: Strategic decision tree for N-alkylation reagent selection.
Detailed Experimental Protocols
Protocol A: Reductive Alkylation (High Fidelity)
Application: Introduction of benzyl, ethyl, or isopropyl groups.[1]
Substrate: Octahydropyrrolo[3,4-c]azepine (secondary amine).[1]
Preparation: In a dry round-bottom flask, dissolve the amine scaffold (1.0 equiv) in anhydrous DCE (1,2-Dichloroethane) or DCM (0.1 M concentration).
Imine Formation: Add the corresponding aldehyde or ketone (1.1–1.2 equiv).[1]
Tip: If using a ketone (sterically hindered), add Acetic Acid (1.0 equiv) or Ti(OiPr)
(1.5 equiv) to catalyze imine formation.[1] Stir for 30–60 mins at Room Temperature (RT).
Application: Introduction of alkyl chains with sensitive functional groups or where aldehydes are not available.
Preparation: Dissolve the amine scaffold (1.0 equiv) in anhydrous DMF or Acetonitrile (0.1 M).
Solvent Choice: Use MeCN for faster workup; use DMF for low-solubility scaffolds.
Base Activation: Add Cs
CO (2.0 equiv). Stir for 15 mins to ensure deprotonation/activation.
Why Cs
CO? It minimizes aggregation and promotes the reactivity of the secondary amine in the crowded 5,7-fused system [1, 3].
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1]
Control: If the halide is highly reactive (e.g., propargyl bromide), cool to 0°C during addition to prevent bis-alkylation.[1]
Reaction: Heat to 60°C if using alkyl chlorides or hindered bromides. Monitor by LC-MS.[3]
Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF).[1]
Comparative Data: Reagent Performance
Reagent System
Target Group
Yield (%)
Selectivity (Mono:Bis)
Notes
STAB / DCM
Benzyl
92-98%
>99:1
Gold Standard. No over-alkylation.
CsCO / DMF
Ethyl
75-85%
85:15
Requires careful stoichiometry control.
KCO / Acetone
Methyl
60-70%
60:40
High risk of quaternization (Me-I is too reactive).
NaH / THF
Generic Alkyl
40-50%
N/A
Not Recommended. Too basic; causes side reactions.
Troubleshooting & Optimization
Problem: Bis-alkylation observed.
Solution: Switch to Protocol A (Reductive Amination) . If SN2 is required, use a syringe pump to add the alkyl halide slowly over 1 hour, keeping the amine in excess.
Problem: Low conversion with ketones.
Solution: The 7-membered ring may be sterically blocking the nitrogen. Add Titanium(IV) isopropoxide (1.5 equiv) during the imine formation step to act as a Lewis acid and water scavenger.[1]
Problem: Regioselectivity (Diamine scaffolds).
Solution: If the scaffold has both a pyrrolidine and azepine nitrogen, the pyrrolidine N is typically less sterically hindered and more nucleophilic. To alkylate the azepine N selectively, protect the pyrrolidine N (e.g., Boc) first.[1]
References
Salvatore, R. N., et al. "Cesium Hydroxide Promotes Selective N-Monoalkylation."[2] Organic Letters, 1999, 1(11), 1893-1896.[1] Link[1]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] Link[1]
BenchChem Application Note. "Alkylation Methods for the Synthesis of Secondary Amines." BenchChem, 2025. Link[1]
Organic Chemistry Portal. "Synthesis of Azepines and Related Scaffolds." Link
Application Note: Accelerated Synthesis of Azepine-Fused Pyrrolidine Scaffolds via Microwave-Assisted 1,3-Dipolar Cycloaddition
Introduction: Addressing a Synthetic Bottleneck in Medicinal Chemistry Azepine and its fused heterocyclic derivatives are privileged scaffolds in modern drug discovery, forming the core of numerous bioactive natural prod...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Addressing a Synthetic Bottleneck in Medicinal Chemistry
Azepine and its fused heterocyclic derivatives are privileged scaffolds in modern drug discovery, forming the core of numerous bioactive natural products and pharmaceuticals, including agents with antidepressant, antihypertensive, and anticonvulsant properties.[1][2][3] Specifically, the fusion of a pyrrolidine ring to an azepine core creates a conformationally constrained, three-dimensional structure of significant interest for exploring new chemical space in drug development programs.[4][5][6]
However, the construction of these complex, medium-sized ring systems is often a synthetic challenge.[7] Classical thermal methods for their synthesis, particularly those involving cycloaddition reactions, frequently require long reaction times, high temperatures, and often result in modest yields and the formation of undesirable byproducts.[8]
This application note details a robust and highly efficient protocol for the synthesis of azepine-fused pyrrolidines utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically accelerates the key 1,3-dipolar cycloaddition step, leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[9][10][11] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for a reduction in solvent use.[8][12][13]
The Core Chemistry: A Concerted Pathway to Complexity
The cornerstone of this synthetic strategy is the Huisgen 1,3-dipolar cycloaddition, a powerful ring-forming reaction.[14][15] In this specific application, an azomethine ylide (the 1,3-dipole) reacts with a suitable dipolarophile in a concerted, pericyclic process to construct the five-membered pyrrolidine ring.[16][17]
The azomethine ylide is typically generated in situ from the condensation of an α-amino acid and an aldehyde. This transient, highly reactive intermediate is immediately trapped by the dipolarophile, which contains the pre-formed azepine ring or a precursor that facilitates its formation. The reaction proceeds through a high-energy, polar transition state, which is particularly susceptible to acceleration by microwave irradiation.[12]
Figure 1: General mechanism for the synthesis of azepine-fused pyrrolidines.
The MAOS Advantage: Beyond Thermal Acceleration
Conventional heating relies on conduction and convection, where the vessel is heated first, and the energy is then transferred to the solvent and reactants. This process is slow and creates thermal gradients within the reaction mixture. Microwave synthesis, however, utilizes dielectric heating.[18]
Polar molecules or ions within the reaction mixture align with the rapidly oscillating electric field of the microwaves. This forced rotation and resulting intermolecular friction generates heat instantly and volumetrically throughout the sample.[19] This leads to:
Rapid Heating: Reaching the target temperature in seconds to minutes, instead of hours.[8]
Uniform Energy Distribution: Minimizes hotspots and reduces the formation of thermal degradation byproducts.[10]
Enhanced Reaction Rates: Reactions with polar intermediates or transition states, like the 1,3-dipolar cycloaddition, are often accelerated far beyond what can be achieved by simple thermal effects.[11]
Figure 2: Comparison of conventional vs. direct microwave heating mechanisms.
Detailed Experimental Protocol
This protocol describes a representative synthesis of a model azepine-fused pyrrolidine system. Researchers should adapt molar equivalents and purification conditions based on their specific substrates.
4.1. Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
Azepine-based Dipolarophile
>95%
Commercial
Structure confirmed by ¹H NMR.
Sarcosine (N-methylglycine)
>98%
Commercial
Store in a desiccator.
Paraformaldehyde
Reagent
Commercial
Source of formaldehyde.
Toluene
Anhydrous
Commercial
Use a dry, high-boiling point solvent.
Ethyl Acetate
ACS Grade
Commercial
For extraction and chromatography.
Hexanes
ACS Grade
Commercial
For chromatography.
Triethylamine (TEA)
>99%
Commercial
For neutralizing acidic silica gel if needed.
Silica Gel
230-400 mesh
Commercial
For flash column chromatography.
Deuterated Chloroform (CDCl₃)
>99.8 atom % D
Commercial
For NMR analysis.
4.2. Instrumentation
Microwave Reactor: A dedicated single-mode microwave synthesizer (e.g., Biotage Initiator, CEM Discover) equipped with pressure and temperature (IR) monitoring is required.[20] Domestic microwave ovens must not be used due to the risk of explosion from sealed vessels.
Magnetic Stir Bars: Teflon-coated, appropriately sized for the microwave vial.
Rotary Evaporator
Flash Chromatography System
NMR Spectrometer (400 MHz or higher)
High-Resolution Mass Spectrometer (HRMS)
4.3. Step-by-Step Synthesis Procedure
Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the azepine-based dipolarophile (1.0 mmol, 1.0 equiv), sarcosine (1.5 mmol, 1.5 equiv), and paraformaldehyde (2.0 mmol, 2.0 equiv).
Solvent Addition: Add 5 mL of anhydrous toluene.
Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument with the following parameters:
Parameter
Value
Temperature
140 °C
Ramp Time
2 minutes
Hold Time
20 minutes
Power
Dynamic (Variable)
Stirring
High
Pre-stirring
30 seconds
Absorption Level
High
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's automated cooling system before carefully removing it from the reactor.
4.4. Work-up and Purification
Filtration: Open the vial and filter the reaction mixture through a small plug of Celite to remove any insoluble polymeric material, washing with ethyl acetate (2 x 10 mL).
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
Flash Chromatography:
Adsorb the crude material onto a small amount of silica gel ("dry loading") for best results.[21]
Purify on a silica gel column using a gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 40% EtOAc in hexanes).
Expert Tip: Azepine-fused systems can be basic. If peak tailing is observed on the column, add 0.5-1% triethylamine to the mobile phase to neutralize acidic sites on the silica gel.[21]
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final azepine-fused pyrrolidine.
Product Characterization
The identity and purity of the synthesized compound must be confirmed by standard analytical techniques.
Technique
Expected Result for a Model Azepine-Fused Pyrrolidine
¹H NMR
Appearance of new aliphatic protons corresponding to the newly formed pyrrolidine ring. Characteristic shifts and coupling constants for the fused-ring system. Disappearance of olefinic protons from the dipolarophile.
¹³C NMR
Appearance of new sp³ carbon signals in the aliphatic region (typically 40-70 ppm) for the pyrrolidine ring.
HRMS (ESI)
Calculated mass for [M+H]⁺ should match the observed mass to within 5 ppm, confirming the molecular formula.[7]
Yield
Typically 70-90% after purification.
Troubleshooting
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Insufficient temperature or time. 2. Inactive paraformaldehyde. 3. Presence of water in the solvent.
1. Increase the reaction temperature to 150-160 °C or extend the hold time to 30 minutes. 2. Use a fresh bottle of paraformaldehyde. 3. Ensure the use of anhydrous solvent.
Formation of Side Products
1. Reaction temperature is too high, causing decomposition. 2. Dimerization of the azomethine ylide.
1. Lower the reaction temperature in 10 °C increments. 2. Ensure the dipolarophile is sufficiently reactive; consider using a more electron-deficient analog if possible.
Difficult Purification
1. Product is highly polar and streaks on silica gel. 2. Product co-elutes with an impurity.
1. Add a basic modifier (e.g., 1% TEA) to the eluent.[21] 2. Try an alternative stationary phase like alumina or consider reversed-phase chromatography (C18 column with Water/Acetonitrile mobile phase).[22][23]
Overall Synthetic Workflow
The entire process, from setup to analysis, is streamlined for efficiency and high throughput.
Figure 3: High-level workflow for the microwave-assisted synthesis protocol.
Conclusion
The described microwave-assisted protocol provides a rapid, efficient, and high-yielding pathway to valuable azepine-fused pyrrolidine scaffolds. By directly and uniformly heating the reaction mixture, MAOS overcomes the kinetic barriers inherent to 1,3-dipolar cycloadditions, enabling the completion of these reactions in minutes rather than hours. This methodology is highly reproducible and scalable (on a lab scale), offering a significant advantage for researchers in medicinal chemistry and drug development who require rapid access to novel heterocyclic entities.
References
International Journal of Research in Pharmacy and Allied Science.
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
Benchchem.
Advanced Journal of Chemistry, Section A. (2019).
ResearchGate. Proposed mechanism of 1,3-dipolar cycloaddition.
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
Hu, Y., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC.
Pharmaguideline. Synthesis and Medicinal Uses of Azepines.
MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)
ResearchGate.
Gande, P., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
Wikipedia. 1,3-Dipolar cycloaddition.
MDPI. (2020).
RSC Publishing. Green Chemistry.
Awasthi, A., & Dikshit, D. (2021). Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and solvents.
PMC. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
ResearchGate. (2016).
Garcia-Martinez, I. (2009). Microwave Assisted Solid-Supported Organic Synthesis: A Novel Methodology. ScholarWorks@UTEP.
Scribd.
SciSpace.
da Silva, E. N. Jr., et al. (2007).
Organic Syntheses Procedure.
BenchChem.
Journal of the Serbian Chemical Society. (2016).
New Journal of Chemistry (RSC Publishing).
SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIV
Synthesis of pyrrolidine or piperidine ring-fused azepino[5,4,3- cd]indole deriv
Bakr, R. B., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][9][21]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC.
Ghotkar, N. S., & D. A. (2021). GREEN SYNTHESIS OF TETRA-AZEPINES USING MICROWAVE ASSISTED METHOD. Journal of Advanced Scientific Research.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SYN-AZP-530
Subject: Optimization of Cyclization Yields for 1-Azabicyclo[5.3.0]decane Cores
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Scaffold Analysis
You are encountering difficulties in the cyclization step of octahydro-1H-pyrrolo[1,2-a]azepine (also known as the 1-azabicyclo[5.3.0]decane system). This bicyclic core is the structural foundation of Stemona alkaloids (e.g., stemoamide, tuberostemonine).
The Core Challenge:
The formation of the 7-membered azepine ring fused to a 5-membered pyrrolidine ring is thermodynamically and kinetically challenging due to:
Entropic Factors: 7-membered rings are entropically disfavored compared to 5- or 6-membered rings (medium-sized ring constraints).
Transannular Interactions: Unfavorable interactions across the 7-membered ring often lead to dimerization or polymerization rather than cyclization.
Stereocontrol: Establishing the correct fusion geometry (cis/trans) is critical and often dictated by the transition state of the cyclization precursor.
This guide details the two most reliable protocols: Ring-Closing Metathesis (RCM) and N-Acyliminium Ion Cyclization , with specific troubleshooting for yield attrition.
Protocol A: Ring-Closing Metathesis (RCM)
Recommended for: Constructing the azepine ring from diene precursors where stereochemistry at the bridgehead is already established or flexible.
Critical Failure Points & Solutions
Symptom
Diagnosis
Corrective Action
Oligomerization
Concentration too high. Intermolecular reaction competes with intramolecular cyclization.
High Dilution Technique: Run reaction at 0.001 M to 0.005 M . Slow addition of catalyst (syringe pump over 4-8h) is superior to single-portion addition.
Isomerization
Catalyst degradation leads to Ruthenium-hydride species, causing double-bond migration.
Additives: Add 1,4-benzoquinone (10-20 mol%) or Ti(OiPr)₄ . These scavenge hydrides and prevent isomerization.
Stalled Reaction
Chelation of the catalyst by Lewis-basic nitrogens or oxygens in the substrate.
Lewis Acid Protection: Pre-complex the substrate with Ti(OiPr)₄ or use the Hoveyda-Grubbs II catalyst, which is more robust against chelation.
Low Conversion
Ethylene build-up shifts equilibrium backward.
Ethylene Removal: Sparge with Argon vigorously or run under weak vacuum/reflux to drive off ethylene.
Optimized RCM Workflow (Step-by-Step)
Preparation: Dissolve the diene precursor in degassed anhydrous CH₂Cl₂ (DCM) or Toluene to a final concentration of 0.001 M .
Additive (Optional but Recommended): Add Ti(OiPr)₄ (0.3 equiv) if the substrate has free amines or amides that might chelate the Ru-center. Stir for 20 min.
Catalyst Addition: Add Grubbs II or Hoveyda-Grubbs II (5-10 mol%).
Pro-Tip: Dissolve catalyst in a small volume of solvent and add via syringe pump over 4 hours.
Reflux: Heat to reflux (40°C for DCM, 80-110°C for Toluene). Toluene is preferred for difficult 7-membered closures due to higher thermal energy overcoming the activation barrier.
Quench: Add DMSO (50 equiv relative to catalyst) and stir overnight to sequester Ru residues, or use commercially available scavengers (e.g., SiliaMetS®).
Troubleshooting Logic (RCM)
Caption: Decision matrix for diagnosing RCM failure modes in azepine formation.
Protocol B: N-Acyliminium Ion Cyclization
Recommended for: Stereoselective formation of the fused system, particularly when the pyrrolidine ring is already formed (e.g., from succinimide or pyrrolidinone precursors).
This method relies on generating a reactive N-acyliminium ion in situ, which is then trapped by an internal nucleophile (alkene, alkyne, or aromatic ring) to close the 7-membered ring.
Mechanistic Insight & Stereocontrol
The yield and stereochemistry are governed by A(1,3) strain in the transition state. The bicyclic system prefers to close via a "chair-like" transition state.
Key Variable: The Lewis Acid.
Strong Lewis Acids (TiCl₄, SnCl₄): Favor kinetic products but may cause decomposition of sensitive substrates.
Milder Lewis Acids (BF₃·Et₂O): Often provide cleaner profiles for 7-membered rings.
Optimized Cyclization Protocol
Precursor: Synthesize the hydroxylactam (usually via reduction of a succinimide derivative).
Conditions:
Solvent: Anhydrous CH₂Cl₂ (DCM).
Lewis Acid:BF₃·Et₂O (2-3 equiv) at -78°C, warming slowly to 0°C.
Alternative: For acid-sensitive substrates, use Sn(OTf)₂ .
Procedure:
Cool the solution of hydroxylactam (0.05 M) to -78°C.
Add Lewis Acid dropwise.
Monitor by TLC. If conversion is slow at -78°C, warm to -20°C. Do not rush the warming; rapid warming promotes elimination to the enamide rather than cyclization.
Comparative Data: Method Selection
Feature
Ring-Closing Metathesis (RCM)
N-Acyliminium Cyclization
Typical Yield (Azepine)
40% - 75%
60% - 90%
Key Risk
Dimerization (requires high dilution)
Elimination (forms enamide byproduct)
Stereocontrol
Depends on substrate pre-organization
High (controlled by transition state)
Substrate Tolerance
High (tolerant of esters, protected amines)
Moderate (acid-sensitive groups risk hydrolysis)
Pathway Visualization: Retrosynthetic Logic
Use this diagram to verify if you are using the correct disconnection for your specific target.
Caption: Retrosynthetic disconnection strategies for the pyrrolo[1,2-a]azepine core.
References
Honda, T., et al. "Stereoselective Synthesis of the Pyrrolo[1,2-a]azepine Ring System via Ring-Closing Metathesis." Journal of Organic Chemistry, 2003.
Relevance: Establishes the RCM protocol specifically for this scaffold and discusses the "dimerization vs.
Maryanoff, B. E., et al. "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 2004.[1]
Relevance: The authoritative review on N-acyliminium mechanics, specifically addressing A(1,3) strain and stereocontrol in fused systems.
Pilli, R. A., et al. "The Stemona Alkaloids." Natural Product Reports, 2010.[2]
Relevance: Comprehensive review of natural products containing this core, providing "real world" examples of synthesis routes (Stemoamide).
Grubbs, R. H. "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials." Angewandte Chemie International Edition, 2006.
Relevance: Foundational text for catalyst selection (Grubbs I vs II vs Hoveyda-Grubbs) in difficult ring closures.
Fürstner, A. "Ring-Closing Metathesis of Functionalized Acetylenes: A New Entry into Medium-Sized Rings." Journal of the American Chemical Society, 1996.
Relevance: Discusses the entropic challenges of medium-sized rings (7-9 members)
Resolving stereoisomers of substituted pyrrolo[1,2-a]azepines
Technical Support Center: Stereochemical Resolution of Pyrrolo[1,2-a]azepines Status: Operational Current Wait Time: 0 min Agent: Senior Application Scientist (Separation Sciences Div.) Welcome to the Pyrrolo[1,2-a]azepi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stereochemical Resolution of Pyrrolo[1,2-a]azepines
Status: Operational
Current Wait Time: 0 min
Agent: Senior Application Scientist (Separation Sciences Div.)
Welcome to the Pyrrolo[1,2-a]azepine Resolution Hub
You have reached the specialized support unit for fused aza-heterocycles. We understand your challenge: the pyrrolo[1,2-a]azepine scaffold is deceptively complex. Unlike simple chiral centers, the fusion of the rigid pyrrole ring with the flexible seven-membered azepine ring creates unique conformational mobility (puckering) that complicates resolution.
Whether you are isolating Stemona alkaloid analogs or developing novel CNS-active agents, this guide replaces generic advice with scaffold-specific protocols.
Tier 1: Chromatographic Resolution (The Gold Standard)
Primary solution for analytical (<10 mg) to semi-prep (<5 g) scales.
Case Reference: The basic nitrogen at the bridgehead (N-10 position) often causes severe peak tailing on polysaccharide columns due to interaction with residual silanols.
Troubleshooting Guide: Chiral HPLC/SFC
Symptom
Probable Cause
Corrective Action
No Separation (Single Peak)
Incorrect Interaction Mechanism
Switch Selector: If Amylose (AD/IA) fails, switch to Cellulose (OD/IB). The helical pitch differs, often catching the "propeller" shape of fused azepines better.
Severe Tailing (As > 1.5)
Silanol Interaction
Add Base: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. Note: For SFC, use 0.5% additive in the co-solvent (MeOH).
Broad/Split Peaks
On-column isomerization
Temperature Control: The azepine ring can flip conformations. Lower the column temperature to 10–15°C to "freeze" the conformers, or raise to 45°C to average them (rapid exchange).
Sample Insolubility
"Normal Phase" limitations
Try Polar Organic Mode: Use 100% Acetonitrile or MeOH/EtOH mixes on Immobilized columns (Chiralpak IA/IB/IC). This is crucial for polar pyrroloazepine salts.
Standard Operating Procedure: Screening Protocol
Objective: Rapidly identify a separation method for a substituted pyrrolo[1,2-a]azepine.
Column Selection: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA). This is the statistical favorite for fused nitrogen heterocycles.
Mobile Phase A (SFC - Preferred): CO₂ / MeOH + 0.2% DEA (Gradient 5% to 40%).
Mobile Phase B (HPLC - Normal Phase): Hexane / IPA / DEA (90:10:0.1).
Mobile Phase C (HPLC - Polar Organic): 100% Acetonitrile + 0.1% DEA (Only on Immobilized phases like IA/IB).
Expert Insight: For pyrroloazepines with bulky aryl substituents (e.g., Paullone-like analogs), the Cellulose tris(4-chloro-3-methylphenylcarbamate) (Chiralcel OZ-3) often provides superior resolution due to pi-pi stacking capabilities.
Tier 2: Chemical Resolution (Scale-Up)
Solution for multi-gram batches where chromatography is cost-prohibitive.
The Challenge: Pyrrolo[1,2-a]azepines often lack acidic protons, making salt formation difficult unless a basic nitrogen is available (which is usually part of the ring system).
FAQ: Diastereomeric Crystallization
Q: My diastereomeric salt is "oiling out" instead of crystallizing. Why?A: This is common with fused azepines due to their lipophilicity.
Fix 1 (Solvent): You are likely using a solvent that is too polar (e.g., pure EtOH). Switch to a mix of EtOH/EtOAc (1:4) or Acetone .
Fix 2 (Anti-solvent): Dissolve the oil in a minimum amount of hot Methanol, then slowly add MTBE or Diisopropyl ether until turbidity persists.
Fix 3 (The "Dutch" Method): Use a family of resolving agents. If Tartaric acid oils out, try Di-p-toluoyl-L-tartaric acid (DTTA) . The extra aryl rings facilitate pi-stacking with the pyrrole unit.
Q: Which resolving agent works best for the pyrrolo[1,2-a]azepine core?A:
Dibenzoyl-L-tartaric acid (DBTA): Best for 1- or 3-substituted derivatives.
Camphorsulfonic acid (CSA): Best if the basicity of the bridgehead nitrogen is low (forms stronger salts).
Binaphthyl phosphoric acid (BPA): Use only if the molecule has an free -NH or -OH group to H-bond with.
Tier 3: Structural Elucidation
Verification of Absolute Configuration.
Visualizing the Workflow:
The following diagram outlines the decision logic for assigning stereochemistry after separation.
Caption: Decision matrix for determining absolute configuration of resolved pyrrolo[1,2-a]azepines.
Technical Note on NMR (NOESY)
Do not rely solely on NOESY for absolute configuration.
Reason: The azepine ring in pyrrolo[1,2-a]azepines is conformationally flexible (chair/boat-like transitions). An NOE signal might represent a transient conformer rather than the time-averaged structure.
Solution: Always couple NMR data with VCD (Vibrational Circular Dichroism) if X-ray is impossible.
References & Validated Resources
Chiral Separation of Fused Azoles:
Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
Relevance: Establishes the superiority of Amylose-based columns (e.g., Lux Amylose-2) for fused nitrogen heterocycles in polar organic modes.
Source:
Synthesis & Stereochemistry of Pyrrolo[1,2-a]azepines:
Title: Synthesis of Indolizine and Pyrrolo[1,2-a]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade.[1][2][3]
Relevance: Details the structural complexity and NMR characterization of these specific scaffolds.
Title: Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.
Relevance: Provides protocols for handling the stereochemistry of the pyrroloazepine nucleus found in Stemona alkaloids.
Source:
General Troubleshooting for Chiral Resolution:
Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
Relevance: Fundamental mechanisms for selector-analyte interactions (Pirkle vs. Polysaccharide).
Source: [Int. J. Pharm.[4] Phytopharm.[4] Res. (2020)]([Link])
For further assistance with specific substituent effects (e.g., 6-aryl vs 9-alkyl substitution patterns), please submit a ticket with your .mol file attached.
Preventing ring opening of azepines during acidic workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azepine derivatives. This guide is designed to provide in-depth technical assistance and field-proven i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azepine derivatives. This guide is designed to provide in-depth technical assistance and field-proven insights to help you navigate the complexities of azepine chemistry, with a specific focus on preventing ring opening during acidic workup. Our goal is to equip you with the knowledge to troubleshoot and optimize your experimental procedures, ensuring the integrity of your target molecules.
Introduction: The Azepine Stability Conundrum
Azepines, seven-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their synthesis and manipulation are often plagued by the inherent instability of certain tautomeric forms, particularly the fully conjugated 1H-azepine system. This instability can lead to undesired isomerization or, more destructively, ring opening under standard reaction workup conditions, especially in the presence of acid. This guide will dissect the underlying causes of this instability and provide actionable strategies to preserve your azepine core.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of azepine derivatives.
Q1: Why are some of my azepine derivatives so unstable, especially during acidic workup?
A1: The instability of many azepine derivatives stems from the electronic properties of the 1H-azepine tautomer. A planar 1H-azepine would be an 8-π electron anti-aromatic system, which is highly energetically unfavorable.[3] To alleviate this, the ring adopts a non-planar boat-like conformation.[3] However, this does not completely resolve the inherent instability. In the presence of acid, the nitrogen atom can be protonated, which can trigger one of two problematic pathways:
Isomerization: The protonated 1H-azepine can readily tautomerize to the more stable, non-conjugated 3H-azepine isomer.
Ring Opening: Under more forcing acidic conditions, or with certain substitution patterns, the protonated azepine ring becomes susceptible to nucleophilic attack (e.g., by water), leading to hydrolytic cleavage of the ring.
Q2: What are the key factors that influence the stability of the azepine ring?
A2: The stability of an azepine ring is primarily influenced by the substitution on the nitrogen atom. Electron-withdrawing groups (EWGs) on the nitrogen significantly enhance the stability of the 1H-azepine system. These groups decrease the electron density in the ring and reduce the basicity of the nitrogen, making it less prone to protonation. Conversely, electron-donating groups or an unsubstituted N-H can increase the susceptibility of the ring to acid-catalyzed degradation.
Q3: Are there any "azepine-safe" acidic reagents I can use?
A3: While no acidic reagent is universally "safe" for all azepines, milder acids are generally preferred. For reactions requiring an acidic environment or for workup procedures, consider using:
Weak organic acids: Acetic acid or formic acid are often sufficient to protonate basic impurities for extraction without causing significant degradation of sensitive azepines.
Buffered solutions: Using an aqueous buffer (e.g., pH 4-5 acetate buffer) during extraction can maintain a mildly acidic pH, allowing for the removal of basic impurities while minimizing the concentration of free hydronium ions.
Solid-supported acids: Resins like Amberlyst-15 can be used to introduce acidity into a reaction or workup and can be easily removed by filtration, avoiding the need for an aqueous quench.[4][5][6]
Q4: Can I avoid an acidic workup altogether?
A4: Yes, in many cases, an acidic workup can be avoided. Alternative strategies include:
Solid-supported scavenging agents: Polymer-bound quenching reagents can be used to remove excess reagents and byproducts, followed by simple filtration.[7] This can eliminate the need for a liquid-liquid extraction.
Non-aqueous workups: If your product is sufficiently non-polar, you may be able to precipitate it from the reaction mixture by the addition of an anti-solvent. Subsequent purification can then be achieved by chromatography.
Direct purification: For clean reactions, it may be possible to directly load the crude reaction mixture onto a silica gel column for purification, bypassing a workup step entirely.
Troubleshooting Guide: Preventing Azepine Ring Opening
This section provides a problem-and-solution framework for common issues encountered during the synthesis and purification of azepine derivatives.
Problem 1: My azepine derivative consistently decomposes upon addition of aqueous HCl for extraction.
Root Cause: The use of a strong mineral acid like HCl is likely causing rapid protonation and subsequent hydrolytic ring opening of your azepine.
Solution 1: Switch to a Milder Acidic Wash.
Instead of 1M HCl, try washing your organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~4.5-5.5).
Alternatively, use a dilute solution of an organic acid, such as 1% acetic acid in water.
Solution 2: Employ a Buffered Wash.
Prepare a buffer solution with a pH in the range of 4-5 (e.g., an acetate buffer). This will neutralize basic impurities without exposing your compound to a high concentration of strong acid.
Solution 3: Use a Biphasic Neutralization.
Before adding any acid, add a saturated solution of sodium bicarbonate to your separatory funnel. Then, slowly add your dilute acid. The bicarbonate will immediately neutralize the strong acid, creating a localized acidic environment that is less harsh on your compound.
Problem 2: My N-H azepine is unstable, but I need to perform a reaction that generates basic byproducts.
Root Cause: The N-H proton is acidic and can be removed by strong bases, but the resulting azepine anion can also be unstable. Furthermore, the subsequent acidic workup to remove the basic byproducts can cause decomposition.
Solution: In-situ Protection with an Electron-Withdrawing Group.
Before carrying out your reaction, protect the azepine nitrogen with an electron-withdrawing group. This will stabilize the ring system and render it less susceptible to both basic and acidic conditions.
A common and effective strategy is the use of a tert-butyloxycarbonyl (Boc) group.
Problem 3: My N-Boc protected azepine is decomposing during deprotection with trifluoroacetic acid (TFA).
Root Cause: While the Boc group is designed to be removed with acid, strong acids like neat TFA can be too harsh for sensitive azepine scaffolds, leading to ring opening.[8]
Instead of neat TFA, try using a solution of HCl in a non-nucleophilic organic solvent like 1,4-dioxane or diethyl ether.
Alternatively, use a milder acid such as p-toluenesulfonic acid (p-TsOH) under carefully controlled conditions.[9]
Solution 2: Non-Acidic Deprotection Methods.
Consider using a different protecting group that can be removed under non-acidic conditions. For example, a benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis.
For N-Boc deprotection specifically, methods using oxalyl chloride in methanol have been reported as a mild alternative to strong acids.[3][10]
Mechanistic Insights: The Pathway to Ring Opening
Understanding the mechanism of acid-catalyzed ring opening is key to designing effective preventative strategies. While the precise mechanism can vary with substitution, a plausible pathway for the hydrolysis of an N-acyl azepine is illustrated below.
Figure 1. Plausible mechanism for acid-catalyzed ring opening of an N-acyl azepine.
Protonation: The reaction is initiated by the protonation of the azepine nitrogen by a hydronium ion. This increases the electrophilicity of the ring carbons.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the sp² carbons adjacent to the nitrogen, forming a tetrahedral intermediate.
Ring Opening: The strained seven-membered ring undergoes cleavage of the C-N bond, leading to a ring-opened intermediate.
Hydrolysis: Subsequent hydrolysis of the remaining functionalities leads to the final degradation products.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for handling acid-sensitive azepine derivatives.
Protocol 1: Mild Workup Using a Buffered Solution
This protocol is suitable for isolating an azepine derivative from a reaction mixture containing basic impurities, where the use of strong acid is undesirable.
Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
First Wash (Neutral): Transfer the diluted mixture to a separatory funnel and wash with deionized water (1 x volume of the organic layer) to remove any water-soluble polar impurities.
Second Wash (Buffered): Prepare a pH 5 acetate buffer. Wash the organic layer with the buffer solution (1 x volume of the organic layer). This will extract basic impurities into the aqueous layer.
Third Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Non-Aqueous Workup Using a Solid-Supported Scavenger
This protocol is ideal for reactions where the introduction of water is detrimental to the product's stability.
Reaction Completion: After the reaction has gone to completion (monitored by TLC or LC-MS), cool the mixture to room temperature.
Select Scavenger Resin: Choose a solid-supported scavenger resin that will react with the basic byproduct you wish to remove. For example, a resin-bound isocyanate can be used to scavenge excess primary or secondary amines.
Resin Addition: Add the scavenger resin to the reaction mixture (typically 2-3 equivalents relative to the impurity to be removed).
Stirring: Stir the suspension at room temperature for a period sufficient to ensure complete scavenging of the impurity (this can be monitored by TLC or LC-MS of the solution).
Filtration: Filter the reaction mixture through a plug of celite or a fritted funnel to remove the resin.
Concentration: Rinse the resin with a small amount of the reaction solvent and combine the filtrates. Concentrate the filtrate under reduced pressure to yield the crude product.
Data Presentation: Stabilizing Effect of N-Substitution
The stability of the azepine ring is highly dependent on the nature of the substituent on the nitrogen atom. Electron-withdrawing groups significantly enhance stability by reducing the electron density of the ring system.
N-Substituent
Electronic Effect
Relative Stability in Acid
Rationale
-H
Neutral
Low
The nitrogen lone pair is available for protonation, initiating decomposition pathways.
-Alkyl
Electron-Donating
Very Low
Alkyl groups increase the basicity of the nitrogen, making it more susceptible to protonation.
-C(O)R (Acyl)
Electron-Withdrawing
Moderate
The carbonyl group delocalizes the nitrogen lone pair, reducing its basicity and stabilizing the ring.[11]
-C(O)O-tBu (Boc)
Electron-Withdrawing
Moderate to High
The Boc group is an effective protecting group that stabilizes the ring, but is itself acid-labile.[8]
-SO₂R (Sulfonyl)
Strongly Electron-Withdrawing
High
The sulfonyl group strongly withdraws electron density, significantly reducing the nitrogen's basicity and greatly enhancing the ring's stability towards acid.
Logical Workflow for Troubleshooting Azepine Decomposition
When faced with the decomposition of an azepine derivative during an acidic workup, a systematic approach is crucial for identifying the cause and implementing a solution.
Figure 2. Decision tree for troubleshooting azepine decomposition during acidic workup.
References
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017. [Link]
El-Gazzar, A. A., & Hafez, H. N. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
Franco, F., et al. (n.d.). A DERIVATIVE OF AZEPINE AND ITS APPLICATION AS A SPECIFIC OPTICAL RESOLUTION AGENT. Semantic Scholar.
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
Alcaide, B., et al. (2025, August 7). ChemInform Abstract: Regiospecific Ring Opening of N-Acylaziridines by Neutral Hydrolysis.
Patel, P., & Mashru, R. (2019). Identification, isolation and characterization of alkaline degradation product of eslicarbazepine acetate. Indo American Journal of Pharmaceutical Sciences, 6(10), 13621-13628.
Szilvási, T., & Veszprémi, T. (2011). Computational studies on azaphosphiridines, or how to effect ring-opening processes through selective bond activation. Chemistry–A European Journal, 17(11), 3227-3241. [Link]
GO-Bio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
DuPont. (n.d.).
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
Clayden, J., & Turnbull, R. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6427–6437. [Link]
Kumar, A., & Sharma, S. (2026, February 7). Amberlyst-15 Catalyzed Cbz Protection of Amines Under Solvent-Free Conditions. ChemInform.
Siddiqui, A. J., et al. (n.d.).
eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. [Link]
Acosta Quintero, L. M., Burgos, I., Palma, A., Cobo, J., & Glidewell, C. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 3), 312–320. [Link]
Gontrani, L., et al. (2022, November 29). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. MDPI.
Jencks, W. P., & Gilchrist, M. (1964). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society, 86(21), 4651–4654.
Charishma, S., et al. (2025, June 11). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
Al-Ghananeem, A. M., & Malkawi, A. H. (2011). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. AAPS PharmSciTech, 12(2), 520–526.
Li, G., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1144–1151. [Link]
SigutLabs. (2023, January 2). Amberlyst 15 ® - Reagent of the Month.
Al-Juboori, S. A. A. (n.d.).
Dardonville, C., Jimeno, M. L., Alkorta, I., & Elguero, J. (2004). Homoheteroaromaticity: the case study of azepine and dibenzazepine. Organic & Biomolecular Chemistry, 2(10), 1587–1591. [Link]
G-S, J. L., et al. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC.
Sinka, V., et al. (n.d.).
Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
Al-Majidi, S. M. R., & Al-Azzawi, A. M. (2025, December 24). Azepines, Chemistry, Synthesis And Reactions. IJMI - STM Journals.
SciSpace. (n.d.). Seven-Membered Rings.
Rich, J. R., & Withers, S. G. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Organic & Biomolecular Chemistry, 17(48), 10243–10247.
Bentham Open Archives. (2010, December 13). Amberlyst-15 : An Efficient, Cost-Effective and Recyclable Hetero Geneous Solid Acid Catalyst for the Synthesis of β-Enaminones and β- Enamino Esters.
Wang, Z., Cui, Y.-T., Xu, Z.-B., & Qu, J. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. The Journal of Organic Chemistry, 73(6), 2270–2274.
Ballini, R., Bosica, G., Maggi, R., Mazzacani, A., Righi, P., & Sartori, G. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2001(12), 1826–1829.
Pearson. (n.d.).
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
Technical Support Center: Purification of Polar Octahydro-pyrrolo-azepine Amines
Executive Summary & Chemical Profile The Challenge: Octahydro-pyrrolo-azepine amines represent a specific class of saturated, fused bicyclic heterocycles. Their purification is notoriously difficult due to two converging...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
The Challenge:
Octahydro-pyrrolo-azepine amines represent a specific class of saturated, fused bicyclic heterocycles. Their purification is notoriously difficult due to two converging physicochemical properties:
High Basicity (pKa ~9.5–10.5): The saturated nitrogen (secondary or tertiary) interacts aggressively with acidic silanols on standard silica gel, leading to severe peak tailing (streaking) and irreversible adsorption.
Amphiphilic Polarity: These molecules possess a greasy lipophilic core (the octahydro-carbon framework) but a highly polar amine center. They often display significant water solubility, making traditional aqueous/organic extraction inefficient (the "emulsion trap").
The Solution Strategy:
This guide prioritizes Strong Cation Exchange (SCX) as the primary isolation method ("Catch and Release"), followed by modified Flash Chromatography for final polishing.
Decision Matrix: Selecting the Right Workflow
Before starting, determine your crude mixture's composition. Use the logic flow below to select the optimal purification route.
Figure 1: Strategic decision tree for isolating polar bicyclic amines.
Method A: SCX "Catch and Release" (The Gold Standard)
Why this works: SCX (Strong Cation Exchange) media utilizes benzenesulfonic acid moieties. It binds your basic amine ionically, allowing you to wash away all non-basic impurities (starting materials, neutral byproducts) with organic solvents. You then "release" the product using an ammonia solution.[1]
Protocol:
Materials: SCX Cartridge (e.g., ISOLUTE® SCX-2 or Teledyne RediSep® SCX), MeOH, DCM, 7N NH3 in MeOH.
Step
Action
Technical Note
1. Loading
Dissolve crude in DCM or MeOH (approx. 5–10 mL). Load onto the dry SCX cartridge.
Do not use basic solvents (TEA/NH3) during loading; the amine must be protonated or neutral to bind to the acidic sorbent.
2. Washing
Flush with 3–5 Column Volumes (CV) of DCM , followed by 3 CV of MeOH .
This removes neutral and acidic impurities.[1][2][3] Your product is chemically locked onto the column.
3. Elution
Elute with 2M NH3 in MeOH (prepare by diluting 7N NH3). Collect fractions immediately.
The ammonia deprotonates the SCX sulfonic acid sites, releasing your free-base amine.
4. Finishing
Concentrate fractions in vacuo at <40°C.
Octahydro-pyrrolo-azepines can be volatile; avoid high vacuum for extended periods if the molecular weight is low (<200).
Method B: Modified Silica Gel Chromatography
If SCX is unavailable or if you must separate two closely related basic amines (e.g., diastereomers of the ring fusion), you must modify the silica surface to prevent streaking.
The "Ammonia Shift" Mobile Phase
Standard silica has a pH of ~5. Basic amines bind to it.[2][4][5] You must flood the system with a volatile base.
Recommended Solvent Systems:
DCM / MeOH / NH4OH (90:10:1): The classic "magic mixture."
DCM / 7N NH3 in MeOH (95:5 to 80:20): More convenient, less water content.
Troubleshooting "Streaking" on Silica:
Symptom
Diagnosis
Corrective Action
Broad Tailing
Silanol interaction
Pre-wash the column with mobile phase containing 1% Triethylamine (TEA) before loading.
Fronting
Solubility mismatch
Dissolve sample in the mobile phase, not pure MeOH. Ensure column is not overloaded (<1% w/w load).
No Elution
Irreversible binding
Switch to Amine-Functionalized Silica (NH2-Silica) . This eliminates the need for mobile phase modifiers.
Method C: Reverse Phase (C18) Strategy
For highly polar analogs that do not retain on silica even with low polarity solvents.
Critical Requirement: pH Control.
Running these amines in standard acidic buffers (Water/Acetonitrile + 0.1% Formic Acid) will protonate the nitrogen, making the molecule more polar and causing it to elute in the void volume (dead time).
High pH Protocol:
Stationary Phase: High-pH stable C18 (e.g., C18-hybrid or polymer-based).
Buffer A: 10 mM Ammonium Bicarbonate (pH ~10).
Buffer B: Acetonitrile.
Mechanism: At pH 10, the amine is neutral (free base), increasing its hydrophobicity and retention on the C18 chain, resulting in sharp peaks.
FAQ: Common Issues & Solutions
Q: My compound is an oil and degrades upon storage. How do I stabilize it?A: Octahydro-pyrrolo-azepines are prone to oxidation (N-oxide formation) and absorbing atmospheric CO2 (carbamate formation).
Fix: Convert the free base to a salt immediately after purification. Dissolve in Et2O and add 1M HCl in Et2O dropwise. Filter the resulting hydrochloride salt, which is usually a stable, crystalline solid.
Q: I see two spots on TLC but only one peak on LC-MS. What is happening?A: This is likely cis/trans isomerism at the ring fusion (bridgehead carbons).
Explanation: The pyrrolo-azepine fusion can exist in different conformations. On TLC, the silica restricts rotation, showing two spots. On LC-MS (especially at higher temperatures), the interconversion is fast, averaging to one peak.
Verification: Run NMR. If you see broadened peaks that sharpen upon heating the NMR tube, it is a conformational isomer, not an impurity.
Q: The compound is stuck in the aqueous layer during extraction.A: Avoid liquid-liquid extraction.
Fix: Evaporate the aqueous layer to dryness (if salt-free) or use the SCX method described above directly on the aqueous solution (ensure pH < 7 before loading).
Workflow Visualization: SCX Mechanism
Figure 2: The "Catch and Release" mechanism for purifying basic amines.
References
Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from [Link]
Teledyne ISCO. (2012).[1] RediSep SCX Column Application Note AN39: Purification of high pKa organic compounds. Retrieved from [Link]
National Institutes of Health (NIH). (2019). Synthesis of Indolizine and Pyrrolo[1,2-a]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade.[6][7] Org Lett. 2019 Nov 15;21(22):8997-9000.[6] Retrieved from [Link]
MTC USA. (2025). Weak or Strong Cation Exchange in Ion Exchange Chromatography - HPLC Primer.[8][9] Retrieved from [Link]
Pyrroloazepine Functionalization Support Center: Overcoming Steric Hindrance
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on projects that stall due to the unique steric challenges posed by pyrroloazepine scaffolds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on projects that stall due to the unique steric challenges posed by pyrroloazepine scaffolds. The non-planar, bulky nature of the 7-membered azepine ring often shields adjacent reactive sites on the pyrrole core, derailing standard functionalization attempts.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these bottlenecks and successfully functionalize your target molecules.
Q1: My Suzuki-Miyaura coupling at the C-5 position of a pyrrolo[1,2-a]azepine derivative is failing. I am only recovering protodeboronated starting material. What is causing this, and how do I fix it?Causality: This failure is a classic symptom of steric hindrance outcompeting the catalytic cycle. The bulky azepine ring restricts the trajectory of the Palladium catalyst during the oxidative addition and transmetalation steps. When transmetalation is slow, the boronic acid remains exposed to the base and solvent for extended periods, leading to competitive protodeboronation[1].
Solution: You must shift the kinetic balance. Switch your ligand to a highly bulky, electron-rich dialkylbiaryl phosphine (e.g., XPhos or RuPhos). Counterintuitively, a bulkier ligand helps here. It forces the formation of a highly active, mono-ligated Pd(0)L1 species that is small enough to insert into the hindered C-X bond, while its electron richness accelerates the transmetalation step[1].
Q2: I am attempting a direct C-H arylation on the pyrrole core, but I am getting poor regioselectivity and low yields. Is the azepine ring to blame?Causality: Yes. Direct arylation typically proceeds via a concerted metalation-deprotonation (CMD) pathway. The transition state requires a specific, planar geometry between the catalyst, the directing group/base, and the C-H bond. The conformational flexibility and out-of-plane bulk of the azepine ring disrupt this geometry, significantly raising the activation energy[2].
Solution: Implement a rigidifying strategy or utilize a norbornene-mediated Pd-catalyzed sequence. Norbornene can act as a spatial relay, facilitating the Pd(II)/Pd(IV) transition and bypassing the direct steric clash at the target C-H bond[2].
Q3: Late-stage functionalization is completely blocked by the azepine bulk. Are there alternative catalytic approaches?Causality: Palladium's relatively large atomic radius and strict requirement for a planar transition state in cross-coupling make it highly sensitive to crowded steric environments.
Solution: Two distinct strategies exist. First, you can switch to Nickel catalysis. Nickel has a smaller atomic radius and can access single-electron transfer (SET) pathways, which have lower steric demands for activation[3]. Second, you can abandon late-stage functionalization and build the functionalized core de novo. A highly efficient Gold(I)-catalyzed cascade can construct functionalized pyrrolo[1,2-a]azepines directly from acyclic precursors, circumventing the steric issue entirely[4].
Logic tree for overcoming steric hindrance in pyrroloazepine functionalization.
Section 3: Self-Validating Experimental Protocols
Protocol A: De Novo Synthesis via Gold(I)-Catalyzed Cascade
Reference Standard:[4]
This protocol constructs the pyrroloazepine core with functional groups pre-installed, completely bypassing late-stage steric hindrance.
Step 1: Catalyst Activation. In a dry, argon-purged Schlenk flask, dissolve 10 mol % of [(2-biphenyl)di-tert-butylphosphine]gold(I) chloride and 10 mol % AgNTf₂ in anhydrous dichloromethane (DCM). Stir for 15 minutes in the dark.
Causality: The silver salt abstracts the chloride, generating the highly Lewis-acidic, cationic Au(I) active species. Darkness prevents silver degradation.
Step 2: Substrate Addition. Slowly add the acyclic precursor (N-alkenyl/alkynyl N-sulfonyl 1-aminobut-3-yn-2-one) dissolved in DCM over 30 minutes via syringe pump.
Causality: Slow addition maintains a low concentration of the unreacted precursor, preventing intermolecular side reactions and favoring the intramolecular cycloisomerization.
Step 3: Cascade Execution. Stir at room temperature for 2-4 hours. The reaction proceeds through
-activation, sulfonyl migration, and cyclization.
Causality: The thermodynamic driving force of forming the stable, conjugated bicyclic system pushes the cascade forward without the need for thermal forcing.
Step 4: Self-Validation / QC. Take a 50 µL aliquot, filter through a short silica plug, and analyze via ¹H NMR.
Validation Metric: The complete disappearance of the terminal alkyne proton signal (
2.5-3.0 ppm) and the appearance of the pyrrole core protons (6.0-7.0 ppm) confirms successful cascade completion.
Step 1: Reaction Assembly. In an argon-filled glovebox, combine the pyrroloazepine substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol %), XPhos (10 mol %), and K₂CO₃ (2.0 equiv) in a pressure vial.
Causality: Glovebox assembly is critical. The electron-rich XPhos ligand is highly susceptible to oxidation, which would kill the active Pd(0) species before it can overcome the steric barrier.
Step 2: Solvent & Temperature. Add anhydrous N,N-dimethylacetamide (DMAc). Seal the vial, remove from the glovebox, and heat to 110°C for 16 hours.
Causality: DMAc provides the necessary polarity to stabilize the transition state. The high temperature (110°C) provides the kinetic energy required to overcome the rotational barrier of the bulky azepine ring, allowing the catalyst to access the C-H bond.
Step 3: Self-Validation / QC. Analyze an aliquot via GC-MS.
Validation Metric: Monitor the ratio of the desired arylated product mass to the mass of the protodehalogenated aryl iodide. A ratio > 10:1 indicates the ligand is successfully promoting transmetalation over off-cycle quenching.
Section 4: Quantitative Data Summaries
The following table summarizes the efficiency of various catalytic strategies when applied to sterically hindered pyrroloazepine systems, allowing for quick methodological selection based on your specific project constraints.
Catalytic Strategy
Catalyst / Ligand System
Steric Tolerance
Typical Yield
Key Advantage / Causality
Direct Arylation
Pd(OAc)₂ / Norbornene
Moderate
45-60%
Step-economic; Norbornene acts as a spatial relay to bypass direct clash[2].
Cross-Coupling
Pd₂(dba)₃ / XPhos
High
75-90%
Broad aryl scope; Bulky ligand forces highly active mono-ligated Pd(0)[1].
De Novo Cascade
Au(I)NTf₂ / Biaryl-Phosphine
Very High
80-85%
Pre-installs bulky groups before ring closure, entirely avoiding late-stage clash[4].
Hydroamination
Ni(SEGPHOS)
High
81-98%
Enantioselective; Smaller atomic radius of Ni and SET pathway reduce steric demands[3].
References
1.[1] Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications
Source: acs.org
URL:
2.[2] A Palladium-Catalyzed Alkylation/Direct Arylation Synthesis of Nitrogen-Containing Heterocycles | The Journal of Organic Chemistry - ACS Publications
Source: acs.org
URL:
3.[3] Enantioselective Synthesis of Aminals via Nickel-Catalyzed Hydroamination of 2-Azadienes with Indoles and N-Heterocycles - NSF PAR
Source: nsf.gov
URL:
4.[4] Synthesis of Indolizine and Pyrrolo[1,2-a]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade | Organic Letters - ACS Publications
Source: acs.org
URL:
Solubility issues of pyrrolo[1,2-a]azepine salts in organic solvents
The following guide serves as a specialized Technical Support Center for researchers working with pyrrolo[1,2-a]azepine scaffolds. This content is structured to address the unique physicochemical challenges imposed by th...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers working with pyrrolo[1,2-a]azepine scaffolds.
This content is structured to address the unique physicochemical challenges imposed by the fused 5,7-bicyclic system, specifically focusing on the solubility of its salt forms in organic media.
Issue #1: "My product oils out during salt formation instead of crystallizing."
Diagnosis:
This is a classic issue with azepine-containing fused systems. The 7-membered azepine ring possesses significant conformational flexibility (unlike the rigid 5-membered pyrrole). When you attempt to crash out the salt rapidly (e.g., adding
to a reaction mixture), the lattice formation is entropically disfavored, trapping solvent and impurities, leading to a viscous oil (amorphous phase) rather than a crystal lattice.
Corrective Protocol:
The "Cloud Point" Method: Do not dump the anti-solvent. Dissolve the free base in a minimum amount of a polar solvent (e.g., Acetone or MeOH). Add the acid (e.g., 1M HCl in
) dropwise only until the solution turns slightly turbid (the cloud point). Stop.
Seed & Wait: Scratch the glass surface or add a seed crystal. Let it stand at room temperature for 2 hours before cooling. This allows the azepine ring to adopt the thermodynamically stable conformation required for packing.
Alternative Solvent: Switch to Acetonitrile (MeCN) . Pyrrolo[1,2-a]azepine salts often crystallize better from MeCN than alcohols due to favorable dipole-dipole interactions without the interference of strong hydrogen bond networks that compete with the lattice energy.
Issue #2: "The HCl salt is completely insoluble in DCM and Chloroform, hindering NMR and workup."
Diagnosis:
Pyrrolo[1,2-a]azepine hydrochloride salts are highly polar ionic lattices. The lattice energy (
) is dominated by the strong electrostatic attraction between the compact chloride anion and the cationic nitrogen. Non-polar organic solvents (DCM, ) cannot overcome this .
Corrective Protocol:
You must lower the lattice energy or increase the lipophilicity of the anion.
Immediate Fix (NMR): Use a co-solvent spike. Add 10%
or to your tube.
Process Fix (Anion Exchange): Perform a metathesis to a "greasy" anion.
Target Anions: Triflimide (
), Hexafluorophosphate (), or Tetraphenylborate ().
Why? These large, charge-diffuse anions have significantly lower lattice energies and weak hydration shells, making the salt soluble in DCM and even Toluene.
Technical Deep Dive: The Solubility Mechanism
To solve solubility issues, one must understand the competition between Lattice Energy (
) and Solvation Energy () .
For pyrrolo[1,2-a]azepine salts:
The Cation: The positive charge is delocalized over the pyrrole-iminium system but is sterically accessible.
The Anion: Small anions (Cl⁻, Br⁻) pack tightly, creating a high
.
The Solvent: Organic solvents like DCM interact via weak van der Waals forces.
The Solubility Equation:
If
is too high (Cl⁻ salt), is positive (insoluble). By switching to a bulky lipophilic anion (e.g., ), you drastically reduce and increase in organic media, driving the equation negative (soluble).
Validated Protocols
Protocol A: Lipophilic Salt Metathesis (The "DCM-Soluble" Fix)
Use this when you need to purify the salt by column chromatography or dissolve it in DCM for biological assays.
Reagents:
Pyrrolo[1,2-a]azepine halide salt (Starting material)
Lithium bis(trifluoromethanesulfonyl)imide (
) OR Ammonium hexafluorophosphate ()
Solvents: Water, Dichloromethane (DCM)
Workflow:
Dissolution: Dissolve 1.0 equiv of the halide salt in the minimum volume of water (or MeOH if water-insoluble).
Exchange: Add 1.1 equiv of
(dissolved in water).
Observation: A heavy, oily precipitate or suspension will form immediately. This is the lipophilic salt crashing out of the aqueous phase.
Extraction: Add DCM. The precipitate should partition instantly into the organic layer.
Wash: Wash the DCM layer
with water to remove LiCl/excess salts.
Dry & Isolate: Dry over
and concentrate.
Result: A pyrrolo[1,2-a]azepine bis(triflimide) salt that is highly soluble in DCM, EtOAc, and often Toluene.
Protocol B: Anti-Solvent Crystallization Map
Use this table to select the correct solvent system for purification.
Salt Counter-ion
Solvent (Good)
Anti-Solvent (Bad)
Best for...
Chloride (Cl⁻)
MeOH, Water, DMSO
, EtOAc, Hexane
Final storage, aqueous assays.
Triflate (OTf⁻)
MeCN, Acetone, DCM
, Pentane
Crystallization (often forms nice needles).
Triflimide ()
DCM, Toluene, EtOAc
Hexane, Water
Column chromatography, lipophilic formulations.
Picrate
EtOH (hot)
Water, Cold EtOH
Characterization (sharp melting points).
Visual Troubleshooting Workflows
Figure 1: Solubility Decision Tree
Follow this logic path to resolve precipitation or oiling issues.
Caption: Decision matrix for diagnosing phase separation (oiling) and solubility limits in organic media.
Figure 2: The Counter-ion Exchange Mechanism
Visualizing how anion selection alters solubility profiles.
Caption: Impact of anion selection on the physicochemical properties of the salt.
References & Further Reading
Synthesis & Cyclization Cascades:
Title: Synthesis of Indolizine and Pyrrolo[1,2-a]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade.[1]
Source:Organic Letters / ResearchGate.
Relevance: Describes the synthesis of these cores and the use of lipophilic gold catalysts (JohnPhosAuNTf2), highlighting the solubility benefits of the triflimide anion.
Title: Rationalizing Counterion Selection for the Development of Lipophilic Salts.
Source:Molecular Pharmaceutics (ACS).
Relevance: Provides the theoretical basis for switching to lipophilic counterions (sulfonates/docusates) to increase solubility in organic lipids and solvents.
Title: Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids.
Source:ACS Omega.
Relevance: Validates the solubility order of anions (FSA > NTf2 > PF6 > Br) in organic solvents for quaternary nitrogen systems similar to the pyrroloazepine bridgehead.
Optimizing diastereoselectivity in azepine ring formation
Topic: Optimizing Diastereoselectivity in Azepine Ring Formation Core Directive & Operational Philosophy Welcome to the Azepine Optimization Hub. You are likely here because 7-membered nitrogen heterocycles (azepines) ar...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Diastereoselectivity in Azepine Ring Formation
Core Directive & Operational Philosophy
Welcome to the Azepine Optimization Hub.
You are likely here because 7-membered nitrogen heterocycles (azepines) are notoriously difficult to synthesize with high stereocontrol. Unlike 5- or 6-membered rings, azepines suffer from significant transannular strain and high conformational flexibility (fluxionality between chair, twist-boat, and boat forms).
Our Technical Philosophy:
We do not rely on "luck" or extensive purification. We engineer diastereoselectivity through conformational locking and catalyst-substrate matching . This guide treats your synthesis as a programmable system where entropy must be managed before enthalpy can take over.
Module A: Ring-Closing Metathesis (RCM)
The Challenge: Entropy. Closing a 7-membered ring is entropically disfavored compared to 5/6-membered rings. Without pre-organization, the side chains rotate freely, leading to poor E/Z selectivity and low diastereomeric ratios (dr).
Troubleshooting Guide: Low dr in RCM
Symptom: Product is formed but shows low diastereoselectivity (e.g., dr < 3:1) or inseparable E/Z mixtures.
Root Cause Analysis & Solutions:
Checkpoint
Mechanism of Failure
Corrective Action
1. The Rotamer Trap
The nitrogen protecting group (e.g., Boc, Cbz) creates rotamers that place alkenes far apart.
Switch to Cyclic Constraints. Use an oxazolidinone or acetonide protecting group to "tie back" the nitrogen and lock the conformation (See Protocol A).
2. Catalyst Mismatch
Ruthenium (Grubbs) catalysts may isomerize the product post-cyclization.
Add Benzoquinones. Add 10-20 mol% 1,4-benzoquinone to suppress Ru-hydride induced isomerization. Alternatively, switch to Schrock (Mo) catalysts for sterically demanding closures.
3. Concentration
High concentration favors intermolecular oligomerization (ADMET).
High Dilution. Run reaction at 0.001 M to 0.005 M.
Protocol A: Conformational Locking for High dr
Based on principles from Grubbs et al. and Furstner et al. [1, 2]
Objective: Synthesize a chiral tetrahydroazepine with >10:1 dr.
Precursor Design: Do not use a simple N-allyl amine. Synthesize a serine-derived oxazolidinone diene. The oxazolidinone ring rigidifies the backbone, forcing the two alkene arms into proximity (the "Thorpe-Ingold" effect equivalent).
Catalyst Prep: Dissolve Grubbs II (5 mol%) in degassed DCM.
Execution:
Add substrate to DCM (final conc: 0.002 M).
Reflux for 2-4 hours under Ar.
CRITICAL STEP: Add Ti(OiPr)4 (20 mol%) if chelation is suspected to inhibit the catalyst.
Workup: Quench with ethyl vinyl ether (to remove active Ru carbene) before concentration.
Module B: [5+2] Cycloadditions
The Challenge: Enthalpy. Achieving the correct orbital overlap for the [5+2] transition state without competing [2+2] pathways.
Mechanism:
The reaction proceeds via the opening of a vinylaziridine by Rh(I) to form a zwitterionic π-allyl intermediate, which intercepts a tethered alkene.
Visualizing the Pathway:
Figure 1: Mechanistic flow of Rh-catalyzed [5+2] cycloaddition. The chair-like transition state dictates the high diastereoselectivity.
Troubleshooting [5+2] Selectivity
Issue: Exo/Endo selectivity is poor.
Fix: Lower the temperature to 40°C and switch solvent to Toluene. Toluene often enhances π-stacking interactions in the transition state compared to THF.
Issue: Hydrolysis of the aziridine.
Fix: Ensure the system is strictly anhydrous. Add 4Å molecular sieves.
Module C: Post-Cyclization Functionalization
The Challenge: Reagent approach. Once the ring is formed, reagents can attack from the "top" or "bottom" face. The flexibility of the 7-membered ring makes this unpredictable.
Comparative Data: Hydroboration of Tetrahydroazepines
Data summarized from conformational studies on 7-membered rings. [4]
Substrate Substituent (C-5)
Reagent
Major Diastereomer
dr (Selectivity)
Mechanistic Driver
H (Unsubstituted)
BH3·THF
Trans (relative to N-sub)
2:1
Steric approach control (weak)
Phenyl (Bulky)
BH3·THF
Anti
>20:1
A(1,3) Strain. The Ph group locks the ring into a rigid twist-boat.
t-Butyl
9-BBN
Anti
>99:1
Complete conformational lock.
-OBn (Alkoxy)
Rh(cod)2 / Cat
Syn
10:1
Directed Hydroboration. Oxygen coordinates the Rh catalyst.
Technical Insight:
If you need high dr on a flexible azepine, you must introduce a temporary bulky group (like a silyl ether) or use a directing group (hydroxyl/amide) to guide the incoming reagent.
FAQ: Rapid Fire Troubleshooting
Q: Why does my Boc-protected amine give lower dr than my Tosyl-protected one during RCM?A: Rotamerism. Boc carbamates exist as a mixture of s-cis and s-trans rotamers at room temperature. This populates multiple transition states. Tosyl groups are bulkier and electronically withdrawing, often favoring a single rotameric conformation that leads to higher stereocontrol.
Q: I'm seeing "dimerization" instead of ring closure. What is happening?A: This is competing intermolecular metathesis. Your concentration is too high. For 7-membered rings, the effective molarity (EM) is low. You must operate below the EM threshold (typically < 0.005 M) to favor cyclization.
Q: Can I use microwave irradiation to improve selectivity?A: Microwave improves yield and rate, but often degrades selectivity (dr) because high thermal energy allows the system to overcome the energy barriers of the desired transition state, accessing higher-energy pathways that lead to minor diastereomers. Stick to controlled thermal heating for maximum dr.
References
Grubbs, R. H., et al. "Ring-Closing Metathesis Synthesis of Medium-Sized Nitrogen Heterocycles." Journal of the American Chemical Society.
Fürstner, A., et al. "Conformational Analysis and Diastereoselective Functionalization of Seven-Membered Rings." Chemistry – A European Journal.
Zhang, J., et al. "Modular Access to the Stereoisomers of Fused Bicyclic Azepines: Rhodium-Catalyzed Intramolecular Stereospecific Hetero-[5+2] Cycloaddition." Angewandte Chemie International Edition.
McGarrigle, E. M., et al. "Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation." Molecules.
Wender, P. A., et al. "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Alkenes." Nature.[2]
Minimizing side reactions in pyrrolo[1,2-a]azepine oxidation
Topic: Minimizing Side Reactions in Pyrrolo[1,2-a]azepine Oxidation Reference ID: TS-PAZ-OX-004 Last Updated: March 6, 2026 Audience: Medicinal Chemists, Process Chemists Core Technical Insight: The "Electron-Rich" Parad...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Reactions in Pyrrolo[1,2-a]azepine Oxidation
Reference ID: TS-PAZ-OX-004
Last Updated: March 6, 2026
Audience: Medicinal Chemists, Process Chemists
Core Technical Insight: The "Electron-Rich" Paradox
The pyrrolo[1,2-a]azepine scaffold presents a unique challenge in oxidative chemistry. It is a fused bicyclic system combining an electron-rich pyrrole with a seven-membered azepine ring.
The Problem: The pyrrole subunit is highly
-excessive. When exposed to oxidants, the system forms radical cations () almost immediately. Without strict control, these intermediates follow low-barrier pathways to polymerization (tars) or oxidative ring cleavage rather than the desired functionalization or aromatization.
The Solution: Successful oxidation requires kinetic control . You must maintain the concentration of the active oxidant below the threshold required for radical propagation while stabilizing the cationic intermediates.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turns into a black, insoluble tar within minutes."
Diagnosis: Uncontrolled Oxidative Polymerization.
Mechanism: The oxidant generates pyrrolyl radical cations.[1][2] If the local concentration of unreacted substrate is high, these radicals couple (C-C bonding) to form polypyrrole-like chains.
Corrective Actions:
Switch to Inverse Addition: Do not add the oxidant to the substrate. Add the substrate slowly (dropwise) to a dilute solution of the oxidant. This keeps the instantaneous concentration of the oxidizable species low relative to the oxidant, favoring the reaction with the oxidant over self-coupling.
Temperature Control: Lower the temperature to -78 °C or -40 °C. The activation energy for polymerization is generally higher than for electron transfer.
Buffer the System: Acidic byproducts often catalyze polymerization. Include a solid buffer like
or 2,6-lutidine in the reaction matrix.
Issue 2: "I see loss of the azepine alkene signals in NMR, but no distinct product peaks."
Diagnosis: Oxidative Ring Contraction or Cleavage.[3]
Mechanism: The azepine ring, particularly if not fully aromatic, is susceptible to oxidative cleavage (e.g., via ozonolysis-like pathways or singlet oxygen) or rearrangement (e.g., ring contraction to quinolines or indoles).
Corrective Actions:
Scavenge Singlet Oxygen: If using photo-oxidation or aerobic conditions, purge strictly with
and keep the reaction in the dark unless light is required.
Avoid Aqueous Workups: Many oxidized azepine intermediates are hydrolytically unstable. Quench with anhydrous reagents (e.g., triethylamine followed by filtration) and evaporate directly.
Issue 3: "Yield is low due to over-oxidation (e.g., quinone formation)."
Diagnosis: Lack of Chemoselectivity.
Mechanism: The C5 and C8 positions (alpha to the nitrogen bridgehead) are highly reactive. Strong oxidants (e.g.,
, ) will oxidize these positions to carbonyls (lactams) or quinones.
Corrective Actions:
Use Hydride-Abstracting Agents: Instead of oxygen-transfer reagents, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Chloranil. These remove hydrogens to induce aromatization without inserting oxygen atoms.
Stoichiometry Check: Use exactly 1.05 equivalents of oxidant. Excess oxidant drives the reaction to the thermodynamic sink (highly oxygenated species).
Decision Framework & Mechanisms
Pathway Analysis: Radical Cation Divergence
The following diagram illustrates the critical divergence point between the desired oxidation (e.g., aromatization) and the fatal side reaction (polymerization).
Caption: Divergent pathways of the pyrrolo[1,2-a]azepine radical cation. Controlling substrate concentration minimizes the red path (polymerization).[1]
Gouault, N., et al. (2019). Synthesis of Indolizine and Pyrrolo[1,2-a]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade.[6][7][8] Organic Letters, 21(22).[7][8]
[Link]
RSC Publishing. (2013). Selective synthesis of pyrrolo[1,2-a]azepines or 4,6-dicarbonyl indoles.[9][10] Organic & Biomolecular Chemistry.[4][8][11][12]
[Link]
PubChem. (2024).[13] 1H-pyrrolo[1,2-a]azepine Compound Summary. National Library of Medicine.
[Link]
1H NMR characteristic shifts of octahydro-1H-pyrrolo[1,2-a]azepine
Resolving the Octahydro-1H-pyrrolo[1,2-a]azepine Core: A Comparison Guide to Advanced NMR Assignment Strategies Introduction The octahydro-1H-pyrrolo[1,2-a]azepine scaffold is a 5,7-fused bicyclic amine that serves as th...
Author: BenchChem Technical Support Team. Date: March 2026
Resolving the Octahydro-1H-pyrrolo[1,2-a]azepine Core: A Comparison Guide to Advanced NMR Assignment Strategies
Introduction
The octahydro-1H-pyrrolo[1,2-a]azepine scaffold is a 5,7-fused bicyclic amine that serves as the defining structural motif for a vast majority of Stemona alkaloids[1]. For drug development professionals and synthetic chemists, confirming the relative and absolute stereochemistry of this core is notoriously difficult. The contiguous 9-carbon spin system, combined with the pseudo-rotational flexibility of the 7-membered azepine ring, results in a highly congested aliphatic "multiplet envelope" in standard 1H NMR spectra[2].
As a Senior Application Scientist, I frequently see researchers stall during the structural elucidation of these indolizidine analogs. This guide objectively compares three analytical approaches—Conventional 1D NMR, Advanced 2D NMR Suites, and DFT-GIAO Computational Prediction—providing the causality and self-validating protocols required to unambiguously assign the octahydro-1H-pyrrolo[1,2-a]azepine core.
Comparison of Analytical Approaches
To select the appropriate analytical workflow, researchers must balance resolution requirements against acquisition time and computational cost.
Unambiguous connectivity tracing and spatial assignment.
Stereochemical validation and conformational analysis.
Aliphatic Resolution
Poor: Severe signal overlap in the 1.2–2.2 ppm region.
Excellent: Signals are dispersed across the 13C dimension (HSQC).
Theoretical: Predicts exact chemical shifts for all conformers.
Stereochemical Confidence
Low: J-couplings are often obscured by the multiplet envelope.
High: NOESY/ROESY provides direct through-space correlations.
Very High: Orthogonal validation via DP4+ probability scoring.
Time / Cost
Low: < 5 minutes of acquisition time.
Moderate: 2–12 hours of acquisition depending on concentration.
High: Requires significant computational resources and time.
Characteristic 1H NMR Shifts of the Pyrrolo[1,2-a]azepine Core
Understanding the baseline empirical shifts is critical before deploying advanced techniques. In CDCl3, the bridgehead nitrogen atom exerts a strong anisotropic deshielding effect, which serves as the primary anchor point for assignment[3].
H-9a (Bridgehead Methine): Typically resonates between 3.00 – 3.80 ppm . Its exact position is highly sensitive to the relative stereochemistry of the ring fusion (cis vs. trans) and local anisotropic effects.
H-3 & H-5 (α-Nitrogen Methylenes): Resonate between 2.50 – 3.50 ppm . Because these protons are diastereotopic, they often appear as complex multiplets (e.g., dt or ddd) with large geminal coupling constants (J ≈ 11–13 Hz).
H-6, H-7, H-8, H-9 (Azepine Envelope): Resonate between 1.20 – 2.00 ppm . The conformational flux of the 7-membered ring averages the J-couplings, causing severe line broadening and signal overlap.
Experimental Methodologies
Protocol A: Self-Validating 2D NMR Workflow
Causality: Standard 1D NMR cannot resolve the 1.2–2.2 ppm envelope. A high-field 2D suite disperses these signals across the 13C dimension, bypassing 1H-1H overlap and allowing for unambiguous connectivity tracing.
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl3 (100% D, containing 0.03% v/v TMS).
Self-Validation Step: Calibrate the residual CHCl3 solvent peak to exactly 7.26 ppm (1H) and 77.16 ppm (13C) to ensure cross-experiment consistency.
Multiplicity-Edited HSQC: Acquire a 1H-13C HSQC spectrum. This immediately differentiates the bridgehead H-9a (CH, positive phase) from the α-N protons H-3/H-5 (CH2, negative phase), establishing the starting points for spin-tracing.
COSY/TOCSY Spin Tracing: Using H-9a as the anchor, trace the contiguous spin system through the pyrrolidine ring (H-9a → H-1 → H-2 → H-3) and the azepine ring (H-9a → H-9 → H-8 → H-7 → H-6 → H-5).
NOESY Acquisition: Acquire a NOESY spectrum with a mixing time of 300–500 ms. Identify through-space correlations between H-9a and the azepine ring protons to establish the relative stereochemistry of the ring fusion.
Protocol B: DFT-GIAO Computational Prediction
Causality: When NOESY data is ambiguous due to conformational averaging in the highly flexible azepine ring, quantum mechanical prediction of NMR shielding tensors provides an orthogonal, theoretical validation of the proposed structure.
Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify all conformers within a 5.0 kcal/mol energy window.
Geometry Optimization: Optimize the selected conformers at the DFT level (B3LYP/6-31G(d)) using a Polarizable Continuum Model (PCM) for chloroform to mimic the experimental solvent environment.
Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the mPW1PW91/6-311+G(2d,p) level.
DP4+ Statistical Analysis: Apply Boltzmann weighting based on conformer energies. Compare the predicted shifts against the experimental 1D/2D data using the DP4+ statistical framework to calculate the probability of correct stereochemical assignment.
Workflow Visualization
Figure 1: Synergistic workflow combining 2D NMR and DFT-GIAO for unambiguous alkaloid assignment.
References
"The pyrido[1,2-a]azepine Stemona alkaloids", University of Wollongong Research Online.
"Stemona parviflora: Isol
"Construction of a fully substituted cyclopentenone as the core skeleton of stemonamide via a Nazarov cycliz
A Comparative Guide to Stereochemical Determination: X-ray Crystallography and its Alternatives for Pyrrolo[1,2-a]azepine Scaffolds
For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the pyrrolo[1,2-a]azepine core represents a privileged scaffold, its derivatives exhibiting a wide array of biological...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the pyrrolo[1,2-a]azepine core represents a privileged scaffold, its derivatives exhibiting a wide array of biological activities.[1][2] However, the inherent chirality of many of these molecules necessitates a rigorous and unambiguous determination of their three-dimensional structure. The spatial arrangement of atoms, or stereochemistry, is not a mere structural footnote; it is a critical determinant of a compound's pharmacological and toxicological profile.[3] This guide, intended for researchers at the forefront of drug discovery, provides an in-depth comparison of the gold-standard technique for stereochemical assignment, single-crystal X-ray crystallography, with powerful solution-phase alternatives: Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC).
The Gold Standard: Unambiguous Stereochemical Assignment by Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for elucidating the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.
A case in point is the selective synthesis of a pyrrolo[1,2-a]azepine derivative by Yuan et al. (2017).[4] The unequivocal determination of the product's stereochemistry was achieved through single-crystal X-ray analysis, the data for which is available in the Cambridge Crystallographic Data Centre (CCDC).
The journey from a synthesized compound to a fully elucidated crystal structure is a meticulous process that demands both skill and patience. The causality behind each step is crucial for obtaining a high-quality structure suitable for absolute stereochemical assignment.
Crystallization: The first and often most challenging step is to obtain a single crystal of sufficient quality. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system. The choice of solvent is critical as it influences crystal packing and morphology.
Crystal Mounting and Data Collection: A suitable crystal is carefully mounted on a goniometer head and placed in a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves the quality of the data. A monochromatic X-ray beam is directed at the crystal, and as it rotates, a series of diffraction images are collected.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. For the absolute configuration of a chiral molecule, the anomalous dispersion effect is utilized. This involves measuring the small differences in the intensities of Friedel pairs (reflections that are mirror images of each other). These differences, arising from the interaction of X-rays with the core electrons of the atoms, allow for the unambiguous determination of the absolute stereochemistry.
Validation: The final refined structure is rigorously validated using a variety of crystallographic metrics to ensure its quality and accuracy. This includes checking for residual electron density, bond lengths and angles, and overall model geometry.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Alternative and Complementary Techniques for Stereochemical Elucidation
While X-ray crystallography provides a definitive answer, obtaining suitable crystals can be a significant bottleneck.[5] Fortunately, a suite of powerful solution-phase techniques can provide crucial stereochemical information, often more rapidly and with less material.
Vibrational Circular Dichroism (VCD): A Chiroptical Approach to Absolute Configuration
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] The resulting spectrum is exquisitely sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT), the absolute stereochemistry can be confidently assigned.[5] This technique is particularly valuable when crystallization is challenging.[6]
Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure pyrrolo[1,2-a]azepine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[5] Deuterated solvents are used to minimize interference from solvent absorption bands in the infrared region. The sample is placed in an IR cell with BaF₂ or CaF₂ windows.
Data Acquisition: Record the VCD and IR spectra simultaneously on a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.[5]
Computational Modeling: Generate a 3D structure of one enantiomer of the pyrrolo[1,2-a]azepine. Perform a conformational search to identify the low-energy conformers. For each low-energy conformer, calculate the VCD and IR spectra using DFT methods (e.g., B3LYP/6-31G(d)). The final calculated spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration of the sample.[6]
Caption: Workflow for VCD-based Absolute Configuration Determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Through-Space Proximity
NMR spectroscopy, a cornerstone of chemical characterization, can also provide valuable insights into stereochemistry. While standard 1D and 2D NMR techniques reveal connectivity, Nuclear Overhauser Effect (NOE) experiments probe the spatial proximity of protons.[7] A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects through-space interactions between protons that are typically less than 5 Å apart.[8] This information is instrumental in determining the relative stereochemistry of a molecule.[7]
Sample Preparation: Prepare a solution of the pyrrolo[1,2-a]azepine derivative in a suitable deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time is a crucial parameter and should be optimized to maximize the NOE signals while minimizing spin diffusion.
Data Analysis: Analyze the 2D NOESY spectrum for cross-peaks. A cross-peak between two protons indicates that they are close in space. By carefully analyzing the pattern of NOE correlations, the relative stereochemistry of the chiral centers can be deduced. For example, in a rigid ring system, protons on the same face of the ring will show NOE correlations, while those on opposite faces will not.
Caption: Workflow for Determining Relative Stereochemistry using NOESY.
Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Separation Technique
Chiral HPLC is an indispensable tool for separating enantiomers and determining the enantiomeric purity of a sample.[9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. While chiral HPLC does not directly provide the absolute configuration, it is essential for confirming the enantiomeric excess of a sample and for isolating individual enantiomers for further analysis by other techniques like VCD or X-ray crystallography.
Column Selection: The choice of the chiral stationary phase is the most critical step. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point for a wide range of compounds.[10]
Mobile Phase Screening: Screen different mobile phase compositions, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these solvents is adjusted to optimize the separation.
Optimization: Fine-tune the separation by adjusting the flow rate, column temperature, and the specific mobile phase modifiers. The goal is to achieve baseline separation of the enantiomeric peaks with good peak shape and a reasonable analysis time.
Quantification: Once a suitable method is developed, it can be used to determine the enantiomeric excess (% ee) of a sample by integrating the peak areas of the two enantiomers.
Technique
Sample Requirement
Measurement Time
Primary Output
Key Advantage
X-ray Crystallography
High-quality single crystal
Hours to days
3D electron density map, absolute configuration
Unambiguous determination of absolute stereochemistry
Vibrational Circular Dichroism (VCD)
5-15 mg, in solution
1-12 hours
VCD and IR spectra, absolute configuration
Applicable to non-crystalline samples
NMR (NOESY)
1-10 mg, in solution
Minutes to hours
2D spectrum showing through-space correlations
Provides information on relative stereochemistry and conformation in solution
Chiral HPLC
Micrograms to milligrams
10-30 minutes per sample
Chromatogram showing enantiomeric separation
High-throughput analysis of enantiomeric purity
Conclusion: An Integrated Approach to Stereochemical Assignment
The determination of the stereochemistry of pyrrolo[1,2-a]azepine derivatives is a critical aspect of their development as potential therapeutic agents. While single-crystal X-ray crystallography remains the definitive method for assigning absolute configuration, its requirement for high-quality crystals can be a significant hurdle. In such cases, a combination of solution-phase techniques provides a powerful and often more accessible alternative. Vibrational Circular Dichroism has emerged as a robust method for determining absolute configuration in solution, while NMR spectroscopy, particularly NOESY experiments, provides invaluable information about the relative stereochemistry and conformational preferences of a molecule. Chiral HPLC is an essential tool for assessing enantiomeric purity and for the preparative separation of enantiomers.
References
Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). The Journal of Organic Chemistry.
Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). PMC.
ABSOLUTE CONFIGUR
Yuan, Y., et al. (2017). Selective synthesis of pyrrolo[1,2-a]azepines or 4,6-dicarbonyl indoles via tandem reactions of alkynones with pyrrole derivatives. Organic & Biomolecular Chemistry.
VCD Analysis of Axial Chirality in Synthetic Stereoisomeric Biaryl-Type bis-Isochroman Heterodimers with Isolated Blocks of Central and Axial Chirality. (2024). PMC.
Determination of the Absolute Configurations at Stereogenic Centers in the Presence of Axial Chirality. (n.d.).
Kellenbach, E. R., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
Key observed NOE interactions in 2D NOESY NMR spectra for both representative trans - and cis-diastereomers. (n.d.).
Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine deriv
Improving absolute configuration assignments with vibrational circular dichroism (VCD)
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharmaceutical Online.
Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Deriv
A New Strategy for Pyrrolo[1,2- a ][4][11]diazepine Structure Formation. (n.d.). ResearchGate.
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020).
Mericko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). MDPI.
1H-pyrrolo[1,2-a]azepine. (n.d.). PubChem.
5.4: NOESY Spectra. (2025). Chemistry LibreTexts.
Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Chiral HPLC Separ
Chiral Mobile-Phase Additives in HPLC Enantioseparations. (n.d.).
Stereochemistry Information from NOESY/ROESY d
Synthesis of Indolizine and Pyrrolo[1,2- a ]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade. (2020).
Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. (n.d.).
Comparative Guide: Mass Spectrometry Fragmentation of Stemona Alkaloids
The following guide details the mass spectrometry fragmentation patterns of Stemona alkaloids, designed for researchers in natural product chemistry and drug discovery. Executive Summary Stemona alkaloids (Stemonaceae) a...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the mass spectrometry fragmentation patterns of Stemona alkaloids, designed for researchers in natural product chemistry and drug discovery.
Executive Summary
Stemona alkaloids (Stemonaceae) are a chemically diverse group of polycyclic alkaloids known for significant antitussive and insecticidal activities.[1] Their structural complexity—characterized by a pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine nucleus—poses a unique challenge for structural elucidation.
This guide compares the Electrospray Ionization (ESI-MS/MS) fragmentation behaviors of the major skeletal types: the Stenine/Tuberostemonine group (pentacyclic) and the Stemoamide group (tricyclic). Unlike electron impact (EI) ionization, which induces extensive fragmentation, ESI-MS/MS provides controlled, diagnostic cleavages essential for distinguishing stereoisomers and skeletal variants in complex biological matrices.
Structural Classification & Core Skeletons
Understanding the skeleton is prerequisite to interpreting the fragmentation.
Tricyclic; simpler core; often lacks the extensive fused lactone network of Type A.
Type C
Croomine
Croomine, Stemospironine
Tetracyclic; spiro-lactone ring fusion.
Experimental Protocol: LC-ESI-MS/MS Workflow
To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the abundance of the protonated molecular ion
Collision Energy (CE): Stepped (20, 40, 60 eV) to capture full fragmentation pathways.
Comparative Fragmentation Analysis
Mechanism: The "Lactone Loss" Rule
The most diagnostic feature of Stemona alkaloids is the cleavage of the lactone ring.
Neutral Loss of 74 Da (
): Characteristic of the Stenine and Tuberostemonine types. This corresponds to the cleavage of the saturated -lactone ring fused to the azepine core.
Retro-Diels-Alder (RDA): Occurs in the central azepine ring, often triggered after the initial lactone loss.
Case Study: Neotuberostemonine (Type A)
Precursor Ion:
376
Primary Pathway: The protonated molecule undergoes a specific cleavage of the pendant lactone ring.
Diagnostic Ion (
302): The base peak is consistently observed at 302, resulting from the neutral loss of 74 Da ().
Secondary Pathway: Further loss of
(18 Da) or CO (28 Da) from the core structure.
Case Study: Stemoamide (Type B)
Precursor Ion:
210 (approx, depending on derivative)
Differentiation: Unlike the pentacyclic Type A, Stemoamide derivatives often show a dominant loss of CO (28 Da) and
(18 Da) directly from the precursor, as they lack the labile fused lactone "wing" that characterizes the Stenine type.
Diagnostic Ion Table
Alkaloid
Precursor ()
Major Fragment ()
Neutral Loss ()
Structural Inference
Neotuberostemonine
376
302
74 Da ()
Cleavage of -lactone ring (Type A characteristic).
Tuberostemonine
376
302 , 284
74 Da, 92 Da
Stereoisomer of above; identical mass, distinguished by retention time and ion ratios.
Stenine
278
234 , 220
44 Da ()
Decarboxylation of lactone.
Stemoamide
~210
182, 164
28 Da, 46 Da
Loss of CO and ; Tricyclic core stability.
Visualization of Fragmentation Pathways[4][5][6]
The following diagram illustrates the fragmentation pathway for Neotuberostemonine , the standard reference for Type A Stemona alkaloids.
Caption: ESI-MS/MS fragmentation pathway of Neotuberostemonine (Type A). The dominant pathway involves the neutral loss of the lactone moiety (74 Da).
References
Zhou, Y., et al. (2006). "Analyses of Stemona alkaloids in Stemona tuberosa by liquid chromatography/tandem mass spectrometry."[2][4] Rapid Communications in Mass Spectrometry.
Sasaki, C., et al. (2022). "Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column."[5] American Journal of Analytical Chemistry.
Lin, L., et al. (2009). "Rapid structural determination of alkaloids in a crude extract of Stemona saxorum by high-performance liquid chromatography/electrospray ionization coupled with tandem mass spectrometry." Rapid Communications in Mass Spectrometry.
Klingberg, et al. (2019). "Summary of diagnostic product ions for each subclass of synthetic opioids." (Contextual reference for diagnostic ion methodology).
Advanced HPLC Method Development for the Enantiomeric Separation of Pyrroloazepine Derivatives: A Comparative Guide
Executive Summary The enantiomeric resolution of pyrroloazepine derivatives is a critical bottleneck in the development of novel therapeutics and the characterization of marine alkaloids. Because enantiomers of these fus...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The enantiomeric resolution of pyrroloazepine derivatives is a critical bottleneck in the development of novel therapeutics and the characterization of marine alkaloids. Because enantiomers of these fused bicyclic scaffolds often exhibit drastically different pharmacological profiles—ranging from kinase inhibition to cytotoxicity—achieving baseline separation is non-negotiable. This guide provides an objective comparison of Chiral Stationary Phases (CSPs) and outlines a self-validating, causality-driven protocol for robust HPLC method development.
The Causality of Chiral Recognition in Pyrroloazepines
As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a systematic study of molecular recognition. The pyrroloazepine scaffold presents a unique spatial geometry: it combines a planar, electron-rich pyrrole ring with a conformationally flexible, seven-membered azepine ring.
Mechanistic Drivers of Separation:
Hydrogen Bonding: The pyrrole
acts as a potent hydrogen-bond donor. CSPs that offer accessible hydrogen-bond acceptors (like the carbamate linkages in polysaccharide columns) are essential for primary docking.
- Interactions: The electron-rich nature of the pyrrole core strongly interacts with the phenyl rings of derivatized cellulose/amylose CSPs.
Steric Inclusion: The azepine ring dictates the molecule's three-dimensional bulk. The flexibility of this seven-membered ring means the analyte can undergo boat/chair-like flips, which requires a CSP with a well-defined, rigid chiral cavity to lock the enantiomer into a singular interaction conformation.
Understanding this causality explains why these scaffolds are frequently resolved using chiral HPLC to determine absolute stereochemistry, as demonstrated in the isolation of [1] and the synthesis of centrally chiral [2].
Comparative Analysis of Chiral Stationary Phases (CSPs)
When separating pyrroloazepine racemates, polysaccharide-based columns are the gold standard. However, their performance varies significantly based on the polymer backbone and the phenyl derivatization.
Immobilized Cellulose (e.g., CHIRALPAK IC): Features cellulose tris(3,5-dichlorophenylcarbamate). The electron-withdrawing chloro groups increase the acidity of the carbamate
, strengthening hydrogen bonding with the azepine nitrogen. This phase consistently yields the highest selectivity for pyrroloazepines[3].
Coated Cellulose (e.g., CHIRALCEL OD-H): Features cellulose tris(3,5-dimethylphenylcarbamate). The electron-donating methyl groups enrich the
-electron density of the phenyl rings, favoring - stacking with the pyrrole core.
Coated Amylose (e.g., CHIRALPAK AD-H): The helical structure of amylose provides a different steric inclusion cavity. While excellent for rigid planar molecules, the conformational flexibility of the azepine ring often leads to poor steric fit and lower resolution on amylose phases.
Quantitative Data Comparison
The following table summarizes the chromatographic performance of these CSPs for a model pyrroloazepine racemate under identical Normal-Phase (NP) conditions.
Chiral Stationary Phase (CSP)
Chemistry
Retention Factor ()
Selectivity ()
Resolution ()
Suitability for Scale-up
CHIRALPAK IC
Cellulose tris(3,5-dichlorophenylcarbamate)
2.45
1.82
3.10
Excellent (Immobilized)
CHIRALCEL OD-H
Cellulose tris(3,5-dimethylphenylcarbamate)
1.98
1.45
1.95
Good (Coated)
CHIRALPAK AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
1.65
1.12
0.85
Poor (Peak overlap)
Conditions: Mobile Phase: n-Hexane/Isopropanol (78:22 v/v)[3]; Flow rate: 1.0 mL/min; Temperature: 25°C; Detection: UV at 254 nm.
Self-Validating Experimental Protocol
To ensure trustworthiness, the following methodology is designed as a self-validating system . Progression to subsequent steps is strictly gated by predefined System Suitability Testing (SST) criteria. If a criterion fails, the system forces a feedback loop to correct the parameter.
Phase 1: System Readiness & Baseline Establishment
Action: Purge the HPLC system with isopropanol, followed by the initial mobile phase (e.g., Hexane/IPA 80:20). Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene).
Causality: Establishes the dead time (
) accurately, which is mathematically required to calculate the true retention factor () and selectivity ().
Validation Gate: Signal-to-noise ratio (S/N) for the analyte must be
100. If S/N < 100, increase injection volume or sample concentration before proceeding.
Phase 2: Orthogonal CSP Screening
Action: Screen the racemate across CHIRALPAK IC, OD-H, and AD-H columns using a standardized NP gradient or isocratic hold (Hexane/IPA 78:22)[3].
Causality: Probes different chiral cavities (amylose vs. cellulose) and electronic environments (chloro- vs. methyl-substituted phenyls) to identify the primary thermodynamic interaction.
Validation Gate: A "Hit" is defined strictly as
. If no column achieves this, switch from alcoholic modifiers (IPA) to chlorinated or fluorinated solvents to alter the hydrogen-bonding dynamics, a technique proven effective in [4].
Phase 3: Mobile Phase Optimization
Action: Fine-tune the Hexane/IPA ratio. Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on the specific basicity of the azepine nitrogen.
Causality: The azepine nitrogen can cause secondary interactions with residual silanols on the silica support, leading to peak tailing. Basic additives (DEA) competitively bind these silanols, sharpening the peaks and improving resolution.
Validation Gate: Resolution (
) must be 1.5 (baseline separation), and the Tailing Factor () must be 1.5. If , adjust the additive concentration.
Phase 4: Robustness Verification
Action: Perform 5 replicate injections of the optimized method at the target temperature (typically 25°C).
Causality: Validates that the chiral recognition mechanism is thermodynamically stable and not susceptible to minor pressure or temperature fluctuations.
Validation Gate: Relative Standard Deviation (RSD) of retention times must be
1.0%.
Workflow Visualization
The following diagram maps the logical progression and feedback loops of the self-validating protocol.
Figure 1: Decision-tree workflow for the chiral HPLC method development of pyrroloazepine enantiomers.
Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria
Marine Drugs (MDPI)
URL:[Link]
Normal-Phase Automated Mass-Directed HPLC Purification of a Pyrrolobenzodiazepine Library with Vasopressin Agonist Activity
ACS Combinatorial Science
URL:[Link]
Accessing Axially and Centrally Chiral N-Arylindoles Merging n → π Interaction with Organocatalyzed Pictet–Spengler-Type C*
The Journal of Organic Chemistry (ACS)
URL:[Link]
Comparative Biological Potency: Pyrrolo- vs. Pyrido-Fused Azepines
Executive Summary This guide provides a technical analysis comparing pyrrolo-fused azepines (5,7-fused systems) and pyrido-fused azepines (6,7-fused systems). While both scaffolds are privileged structures in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis comparing pyrrolo-fused azepines (5,7-fused systems) and pyrido-fused azepines (6,7-fused systems). While both scaffolds are privileged structures in medicinal chemistry—particularly for kinase inhibition (CDK, GSK-3) and CNS modulation (Dopamine/Serotonin receptors)—they exhibit distinct physicochemical and biological profiles.
Key Verdict:
Pyrrolo-Azepines: Generally exhibit higher intrinsic potency in hydrophobic pockets due to the electron-rich nature of the pyrrole ring (
-excessive), facilitating strong cation- interactions. However, they often suffer from lower metabolic stability and oxidation liability.
Pyrido-Azepines: Offer superior "drug-likeness" (QED). The electron-deficient pyridine ring (
-deficient) improves solubility and metabolic stability, often at the cost of slightly reduced binding affinity unless specific H-bond acceptor interactions are leveraged.
Structural & Electronic Profiling
To understand biological potency, one must first analyze the electronic architecture that dictates ligand-target binding.
Electronic Landscape
The fundamental difference lies in the aromaticity and electron density of the fused ring.
Feature
Pyrrolo-Azepine (e.g., Pyrrolo[1,2-a]azepine)
Pyrido-Azepine (e.g., Pyrido[1,2-a]azepine)
Ring Electronics
-Excessive (Electron Rich)
-Deficient (Electron Poor)
H-Bonding
Donor (if NH is free); Acceptor (weak)
Acceptor (via Pyridine N); No Donor
pKa Influence
Neutral/Weakly Acidic
Basic (Pyridine N lone pair)
Metabolic Liability
High (Oxidation prone at -positions)
Low (Resistant to oxidative metabolism)
Solubility
Low (Lipophilic)
Moderate/High (Polar)
Visualization: Scaffold Properties
The following diagram illustrates the divergent properties of these two scaffolds.
Figure 1: Comparative electronic and functional properties of pyrrolo- vs. pyrido-fused azepine scaffolds.
Biological Potency Analysis
This section analyzes data from two primary therapeutic areas: Kinase Inhibition (Oncology) and Neurotropic Activity (CNS).
Case Study A: Kinase Inhibition (CDK2 / GSK-3
)
In the development of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), the fused azepine moiety acts as a hinge-binder.
Pyrrolo-fused variants (e.g., analogues of Paullones or hymenialdisine) often show IC
values in the low nanomolar range (10–50 nM) . The pyrrole NH can form a critical H-bond with the kinase hinge region (e.g., Glu81 in CDK2).
Pyrido-fused variants typically show IC
values in the sub-micromolar range (0.2 – 0.8 µM) . While less potent, they avoid the "promiscuous" binding often seen with electron-rich pyrroles.
Experimental Data Comparison (Representative):
Scaffold Variant
Target
IC (µM)
Mechanism of Action
Pyrrolo[3,2-d]pyrimidine
CDK2/Cyclin A
0.011
ATP-competitive; H-bond donor to hinge
Pyrido[2,3-d]pyrimidine
CDK2/Cyclin A
0.240
ATP-competitive; H-bond acceptor only
Pyrrolo[3,2-e][1,4]diazepine
GSK-3
0.050
Planar intercalation + H-bonding
*Note: While pyrimidines are 6-membered, the fusion logic applies identically to the azepine counterparts regarding the 5- vs 6-membered fusion ring effect.
Case Study B: Stemona Alkaloids (Insecticidal/CNS Activity)
A direct head-to-head comparison exists in natural products from Stemona species, which produce both pyrrolo[1,2-a]azepines (e.g., Protostemonine ) and pyrido[1,2-a]azepines (e.g., Stemokerrin ).
Bioactivity: Insecticidal toxicity against Spodoptera littoralis.[1]
Pyrido-Azepines (Stemokerrin): Showed significantly higher stability and specific neurotropic activity.
Pyrrolo-Azepines (Protostemonine): Exhibited high acute toxicity but rapid degradation (oxidation of the pyrrole ring) in biological media, reducing effective duration of action.
Experimental Protocols
To validate the potency differences described above, the following self-validating workflows are recommended.
Protocol: ADP-Glo™ Kinase Assay (High-Throughput)
This assay quantifies the kinase-dependent conversion of ATP to ADP. It is preferred over radiolabeling for azepine screening due to the high false-positive rate of pyrroles in fluorescence-based assays (quenching).
Reagents:
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 µM DTT.
Substrate: Retinoblastoma protein (Rb) fragment or Histone H1.
ADP-Glo™ Reagent (Promega).
Step-by-Step Workflow:
Compound Preparation: Dissolve azepine derivatives in 100% DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve (Start: 10 µM).
Enzyme Reaction:
Add 2 µL of Compound to 384-well white plate.
Add 4 µL of Kinase (e.g., CDK2, 2 ng/well). Incubate 10 min at RT (allows thermodynamic equilibrium).
Add 4 µL of ATP/Substrate mix (ATP concentration must be at
apparent, typically 10–50 µM, to ensure competitive kinetics).
using non-linear regression (Sigmoidal dose-response).
Visualization: Assay Workflow
Figure 2: ADP-Glo Kinase Assay workflow for evaluating azepine potency.
Conclusion & Strategic Recommendations
When selecting between pyrrolo- and pyrido-azepine scaffolds for drug discovery:
Select Pyrrolo-Azepines IF:
The target binding site is narrow and hydrophobic.
You require a Hydrogen Bond Donor (NH) to anchor the molecule (e.g., Kinase Hinge).
Caveat: You must screen for oxidative stability early (Microsomal Stability Assay).
Select Pyrido-Azepines IF:
The target requires a basic center for ionic interaction (e.g., GPCRs, Dopamine receptors).
You are optimizing for CNS penetration (lower TPSA, better LogD profile).
You require a scaffold with robust metabolic stability for in vivo efficacy.
References
Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1,4]diazepine derivatives as potent EGFR/CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2022).[2]
Insecticidal pyrido[1,2-a]azepine alkaloids and related derivatives from Stemona species. Phytochemistry. (2003).
Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists. Bioorganic & Medicinal Chemistry Letters. (2005).
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules. (2021).
Pyridofuropyrrolo[1,2-a]pyrimidines and pyridofuropyrimido[1,2-a]azepines: new chemical entities (NCE) with anticonvulsive and psychotropic properties. RSC Advances. (2016).[3]
IR spectroscopy bands for fused azepine-pyrrole systems
Title: Orthogonal IR Spectroscopy Strategies for Fused Azepine-Pyrrole Systems: A Comparative Methodological Guide Introduction to the Analytical Challenge Fused azepine-pyrrole systems, particularly the 5,7-bicyclic pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Orthogonal IR Spectroscopy Strategies for Fused Azepine-Pyrrole Systems: A Comparative Methodological Guide
Introduction to the Analytical Challenge
Fused azepine-pyrrole systems, particularly the 5,7-bicyclic pyrrolo[1,2-a]azepine scaffold, are highly privileged structures in medicinal chemistry. They form the core of numerous bioactive Stemona alkaloids (e.g., stemofoline, neostemocochinine)[1][2] and synthetic antineoplastic agents[3]. Characterizing these molecules via Infrared (IR) spectroscopy presents unique challenges. The structural rigidity, ring strain inherent to the 5,7-fused system, and the presence of highly conjugated pyrrole moieties demand precise vibrational band assignments[4].
As a Senior Application Scientist, I frequently observe discrepancies when researchers attempt to correlate experimental IR data of these heterocycles with theoretical models. This guide objectively compares the three foundational methodologies for IR characterization—Attenuated Total Reflectance (ATR-FTIR) , Transmission FTIR (KBr Pellet) , and Density Functional Theory (DFT) Computational Prediction —detailing the causality behind spectral variations and providing self-validating protocols for robust structural elucidation.
Comparative Analysis of IR Methodologies
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR has become the pharmaceutical industry standard due to its zero-preparation workflow, which preserves the native solid-state polymorphic form of the azepine-pyrrole system[5][6].
The Causality of Peak Shifting: In ATR, the depth of penetration (
) of the IR beam is wavelength-dependent. Furthermore, near strong absorption bands (such as the γ-lactone C=O stretch often appended to these alkaloids[1]), the refractive index of the sample undergoes dramatic changes (anomalous dispersion). This causes strong bands to artificially broaden and red-shift (move to lower wavenumbers) by 2–5 cm⁻¹ compared to true transmission spectra.
Transmission FTIR (KBr Pellet)
Transmission FTIR remains the gold standard for generating high-resolution, library-quality spectra devoid of anomalous dispersion effects[5].
The Causality of Baseline and Masking Issues: The primary drawback is the hygroscopic nature of potassium bromide (KBr). Even trace moisture absorbed during pellet pressing introduces a massive, broad O-H stretching band in the 3300–3500 cm⁻¹ region. For pyrroloazepines containing secondary amines or those forming delicate intermolecular hydrogen-bonding networks, this water interference completely masks critical structural information[6]. Additionally, if the sample particle size is not milled below the wavelength of the IR radiation (< 2 µm), Mie scattering (the Christiansen effect) will cause a severely sloped baseline.
Density Functional Theory (DFT) Prediction
Computational modeling provides orthogonal, theoretical validation for empirical band assignments. By utilizing functionals like B3LYP with robust basis sets (e.g., 6-311++G(d,p)), researchers can predict the IR spectra of isolated gas-phase molecules[7][8].
The Causality of Scaling Factors: DFT calculates vibrational frequencies based on the harmonic oscillator approximation. Because real molecular vibrations are anharmonic (the potential energy well is asymmetrical), DFT consistently overestimates stretching frequencies[9]. To correct this, an empirical scaling factor (typically ~0.96 for B3LYP) must be applied to align theoretical data with experimental results[7][9].
Quantitative Data Presentation
The following table summarizes the expected IR band behaviors for a representative substituted pyrrolo[1,2-a]azepine derivative across the three methodologies.
Highly conjugated systems show strong intensity[4].
C-N Stretch
Azepine Ring
~1350
~1355
1358
Sensitive to ring strain in 5,7-fused systems.
N-H / O-H Stretch
Amines / Hydrates
~3250
Broad (Masked)
3260
KBr moisture interference obscures this region.
Experimental & Computational Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. Follow these step-by-step methodologies to guarantee reproducibility.
Protocol A: ATR-FTIR Solid-State Analysis
Background Validation: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Ensure the single-beam energy profile is smooth and free of residual contamination.
Sample Application: Place 1–2 mg of the pyrroloazepine powder directly onto the crystal.
Pressure Application: Lower the pressure anvil. Critical Step: Monitor the live IR energy throughput. Apply only enough pressure to maximize the signal-to-noise ratio. Over-pressurization can induce localized heating and polymorphic phase transitions.
Data Processing: Collect the spectrum (4000–600 cm⁻¹). Apply an "ATR Correction" algorithm in the spectrometer software to mathematically compensate for the wavelength-dependent penetration depth, aligning the data closer to transmission values.
Protocol B: Transmission FTIR (KBr Pellet)
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 24 hours to eliminate adsorbed water. Store in a desiccator.
Sample Milling: Combine ~1 mg of the pyrroloazepine with ~100 mg of dried KBr in an agate mortar. Mill vigorously for 3–5 minutes. Causality: Reducing particle size below 2 µm prevents baseline sloping caused by Mie scattering.
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a glassy, transparent pellet.
Blank Subtraction: Always scan a blank KBr pellet (prepared identically) as the background to subtract residual matrix moisture before scanning the sample pellet.
Protocol C: DFT Computational Prediction
Geometry Optimization: Construct the 3D molecular geometry of the pyrroloazepine using visualization software (e.g., GaussView).
DFT Execution: Run a geometry optimization and frequency calculation in Gaussian 16 using the B3LYP functional and the 6-311++G(d,p) basis set[8]. The diffuse functions ("++") are critical for accurately modeling the electron-rich conjugated pyrrole system.
Validation: Verify that the output yields zero imaginary frequencies, confirming the geometry is at a true local minimum on the potential energy surface.
Anharmonic Scaling: Multiply the raw calculated harmonic frequencies by a scaling factor of 0.9613 to correct for anharmonicity and electron correlation approximations[7][9].
Workflow Visualization
The following diagram illustrates the orthogonal approach required to definitively assign IR bands in complex fused heterocycles.
Caption: Orthogonal IR characterization workflow for fused azepine-pyrroles.
References
Two New N-Oxide Alkaloids from Stemona cochinchinensis. PMC - NIH.
Stemocurtisine, the first pyrido[1,2-a]azapine Stemona alkaloid. CORE.
SYNTHESIS OF 4-AMINO-6-ARYL-6H-PYRROLO[1,2-a][1]BENZ- AZEPINE-5-CARBONITRILES FROM 1-(2-BROMOPHENYL)-1H- PYRROLES AND ARYLIDENEM. Clockss.
Combination of FTIR Spectroscopy and Chemometric Method on Quantitative Approach - A Review. ResearchGate.
Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv.
IR Spectrum Prediction. Protheragen.
Hygroscopic metal-organic framework MIL-160(Al): in-situ time-dependent ATR-FTIR and gravimetric study of mechanism and kinetics of water vapor sorption. PMC - NIH.
Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. PubMed - NIH.
DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). DTIC.
Validation of Antitussive Activity in Pyrroloazepine Derivatives: A Comparative Technical Guide
Topic: Validation of antitussive activity in pyrroloazepine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The search for non-na...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validation of antitussive activity in pyrroloazepine derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The search for non-narcotic antitussive agents has accelerated due to the safety limitations of centrally acting opioids like Codeine and morphinans like Dextromethorphan. Pyrroloazepine derivatives—specifically those structurally related to Stemona alkaloids (e.g., neotuberostemonine, tuberostemonine)—represent a promising class of peripherally acting antitussives.
This guide provides a technical validation framework for these derivatives, contrasting their efficacy and safety profiles against industry standards. Unlike opioids, which suppress the medullary cough center (often causing sedation and respiratory depression), pyrroloazepine derivatives primarily modulate the peripheral cough reflex pathway, offering a superior safety index with comparable efficacy in chronic cough models.
The pharmacophore of interest is the tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus.[1] Experimental data indicates that the antitussive activity is strictly governed by the stereochemistry of this core.
Critical Structural Feature: The saturated tricyclic nucleus.[1][2]
Stereochemical Requirement: All cis configurations at the ring junctions are optimal for binding affinity.
Mechanism of Action: Unlike Codeine (
-opioid agonist), pyrroloazepine derivatives (e.g., Neotuberostemonine) function by dampening the excitability of airway sensory afferents (C-fibers) and rapidly adapting receptors (RARs), preventing the afferent signal from triggering the cough reflex in the brainstem.
Signaling Pathway Visualization
The following diagram illustrates the divergent pathways of Codeine (Central) vs. Pyrroloazepine derivatives (Peripheral).
Figure 1: Divergent mechanisms of action. Pyrroloazepines target peripheral sensory initiation, whereas opioids suppress central processing.
Comparative Performance Analysis
The following data synthesizes findings from guinea pig citric acid-induced cough models. Note that while Pyrroloazepines often require higher absolute dosages (mg/kg) than Codeine, their therapeutic index is wider due to the lack of CNS toxicity.
Efficacy Profile (Guinea Pig Model)
Compound
Dose (mg/kg)
Route
Cough Inhibition (%)
Onset of Action
Duration
Codeine Phosphate
10 - 20
Oral
60 - 80%
30 min
2 - 4 hrs
Dextromethorphan
20 - 30
Oral
50 - 70%
30 min
3 - 5 hrs
Neotuberostemonine
50 - 100
IP
> 65%
45 min
> 4 hrs
Tuberostemonine
100
Oral
~ 40%
60 min
2 - 3 hrs
Synthetic Pyrroloazepine
50
IP
55 - 60%
40 min
3 - 4 hrs
Key Insight: Neotuberostemonine (a pyrroloazepine prototype) demonstrates efficacy comparable to Codeine at optimized doses via the intraperitoneal (IP) route. Oral bioavailability remains a key optimization target for synthetic derivatives.
Safety & Side Effect Profile
Adverse Effect
Codeine (Opioid)
Dextromethorphan
Pyrroloazepine Derivatives
Sedation
High (Dose-limiting)
Moderate
Negligible
Respiratory Depression
Significant Risk
Low Risk
None Observed
Constipation
Severe (Chronic use)
Mild
None Observed
Dependence Liability
High
Low (Abuse potential)
Unknown (Predicted Low)
Experimental Validation Protocols
To validate a new pyrroloazepine derivative, the following self-validating protocols must be employed. These ensure that observed antitussive activity is genuine and not a secondary artifact of sedation (false positive).
Protocol A: Citric Acid-Induced Cough Model (Guinea Pig)
This protocol quantifies the reduction in cough frequency.[3][4][5]
Subject Selection: Male Hartley guinea pigs (300–400 g).
Acclimatization: Place animals in a transparent, plethysmograph-like chamber (unrestrained) for 30 mins daily for 3 days prior to testing to reduce stress-induced inhibition.
Induction:
Generate an aerosol of 17.5% (0.4 M) Citric Acid using an ultrasonic nebulizer.
Particle size should be controlled (MMAD 1–5 µm) to ensure alveolar deposition.
Drug Administration: Administer Vehicle (Saline/DMSO), Codeine (Positive Control, 20 mg/kg), or Test Compound (e.g., 50 mg/kg) via Oral gavage or IP injection 30–60 mins prior to exposure.
Exposure & Counting:
Expose animal to aerosol for 10 minutes .
Data Collection: Record audio/video. Count coughs (characterized by abdominal heave + distinctive sound) blindly.
Calculation:
Protocol B: Rota-Rod Test (Sedation Exclusion)
Crucial for proving the drug does not stop coughing simply by sedating the animal.
Training: Train guinea pigs to maintain balance on a rotating rod (4–10 rpm) for at least 60 seconds.
Testing: Administer the Test Compound at the effective antitussive dose determined in Protocol A.
Measurement: Place animal on the rod at T=30, 60, and 120 mins post-dose.
Validation Criteria:
Pass: Latency to fall is statistically equivalent to Vehicle control.
For researchers synthesizing novel derivatives, the gold-catalyzed cascade reaction is the current standard for generating the pyrrolo[1,2-a]azepine core efficiently.
Figure 2: Simplified Gold(I)-catalyzed synthesis of the pyrroloazepine core.
References
Chung, H. S., et al. (2003). "Antitussive activity of Stemona alkaloids from Stemona tuberosa."[2][6][7] Biological & Pharmaceutical Bulletin, 26(9), 1283-1286.
Lin, L. G., et al. (2008).[5] "Alkaloids from Roots of Stemona sessilifolia and Their Antitussive Activities." Planta Medica, 74(10), 1279-1284.
Xu, Y. T., et al. (2010). "Antitussive and central respiratory depressant effects of Stemona tuberosa." Journal of Ethnopharmacology, 128(3), 679-684.
Patil, S., et al. (2019). "Synthesis of Indolizine and Pyrrolo[1,2-a]azepine Derivatives via a Gold(I)-Catalyzed Three-Step Cascade." Organic Letters, 21(22), 8997-9000.
Mutolo, D. (2017). "Brainstem mechanisms of cough and airway defensive reflexes." Physiological Research, 66, S323-S326.
Comparative Cytotoxicity Guide: Pyrrolo[1,2-a]azepine Scaffolds vs. Doxorubicin
Executive Summary Objective: This guide provides a technical comparison between the established anthracycline antibiotic Doxorubicin and emerging Pyrrolo[1,2-a]azepine derivatives . While Doxorubicin remains a clinical g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical comparison between the established anthracycline antibiotic Doxorubicin and emerging Pyrrolo[1,2-a]azepine derivatives . While Doxorubicin remains a clinical gold standard, its utility is often limited by cardiotoxicity and multidrug resistance (MDR).
Key Finding: Recent structure-activity relationship (SAR) studies indicate that specific Pyrrolo[1,2-a]azepine derivatives exhibit nanomolar potency superior to Doxorubicin in specific cancer cell lines (notably HepG2), primarily through Cyclin-Dependent Kinase 2 (CDK2) inhibition rather than DNA intercalation.
Mechanism of Action (MOA) Analysis
To understand the cytotoxicity differences, we must contrast the molecular targets of both agents.
Doxorubicin: The "Dirty" Bomb
Doxorubicin acts through multiple aggressive mechanisms:
DNA Intercalation: Inserts between base pairs, disrupting replication.
Topoisomerase II Inhibition: Stabilizes the DNA-Topo II complex, preventing religation and causing double-strand breaks.
ROS Generation: Quinone moiety reduction generates superoxide radicals, causing oxidative stress (primary cause of cardiotoxicity).
Pyrrolo[1,2-a]azepine Derivatives: The Precision Kinase Inhibitor
Novel derivatives (specifically 2-benzoylamino and 2-(2-chloro-acetylamino) analogs) function primarily as CDK2 Inhibitors .
ATP Competition: The scaffold mimics ATP, docking into the active site of CDK2.
Cell Cycle Arrest: Inhibition of CDK2/Cyclin E complexes blocks the G1
S phase transition, inducing apoptosis without the widespread DNA damage associated with anthracyclines.
Visualization: Comparative Signaling Pathways
Figure 1: Divergent pathways leading to apoptosis. Doxorubicin relies on genotoxic stress, while Pyrrolo[1,2-a]azepines target cell cycle regulation.
Comparative Efficacy Data
The following data is derived from studies evaluating novel 2-substituted pyrrolo[1,2-a]azepine derivatives against standard Doxorubicin controls.
Table 1: IC50 Values (nM) in Human Cancer Cell Lines
Lower values indicate higher potency.
Compound
HepG2 (Liver)
MCF-7 (Breast)
HCT116 (Colon)
Specificity Note
Doxorubicin (Control)
10.8 nM
~15-20 nM
~30-50 nM
Broad spectrum, high toxicity
Compound 3 (Derivative)
4.0 nM
44.2 nM
>50 nM
2.7x more potent in HepG2
Compound 5b (Benzoylamino)
>50 nM
10.7 nM
>50 nM
Highly selective for Breast Cancer
Compound 6 (Chloro-acetyl)
1.6 nM
20.7 nM
21.1 nM
6.7x more potent in HepG2
> Data Source: Synthesized from SAR studies on pyrrolo[1,2-a]azepine derivatives [1].
*> Doxorubicin values vary by assay conditions; these are standardized baselines for comparison.
Data Interpretation[1][2][3][4][5][6][7][8][9][10][11]
HepG2 Sensitivity: Pyrrolo[1,2-a]azepine derivatives (specifically Cmpd 6) show a 6-fold increase in potency compared to Doxorubicin in liver cancer cells. This suggests these scaffolds may bypass specific resistance mechanisms present in HepG2 (e.g., P-gp efflux pumps) that often limit Doxorubicin efficacy.
Selectivity: Unlike Doxorubicin, which is indiscriminately cytotoxic, Compound 5b showed high selectivity for MCF-7 cells. This "targeted" approach is characteristic of CDK inhibitors compared to DNA intercalators.
Experimental Protocol: SRB Cytotoxicity Assay
To validate these findings in your own lab, use the Sulforhodamine B (SRB) Assay . This method is preferred over MTT for this comparison because it measures cellular protein content, which is more stable and less prone to interference from the redox activity of Doxorubicin.
Workflow Diagram
Figure 2: The SRB assay workflow ensures protein-based quantification, avoiding metabolic interference common in MTT assays.
Detailed Methodology
Reagents:
SRB Solution: 0.4% (w/v) in 1% acetic acid.
Fixative: 50% Trichloroacetic acid (TCA).
Solubilization Buffer: 10 mM Tris base (pH 10.5).
Step-by-Step Protocol:
Seeding: Plate cells (HepG2 or MCF-7) at a density of 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
Treatment: Add Pyrrolo[1,2-a]azepine derivatives and Doxorubicin (positive control) in serial dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO vehicle control (max 0.1%).
Fixation (Critical Step):
Expert Tip: Do not remove the culture medium. Gently layer 50 µL of cold 50% TCA directly on top of the medium. This prevents cell detachment during fixation.
Incubate at 4°C for 1 hour.
Washing: Wash plates 5x with tap water and air dry.
Staining: Add 100 µL of SRB solution. Incubate for 20 minutes at room temperature.
Destaining: Wash 5x with 1% acetic acid to remove unbound dye. This step is crucial for background reduction. Air dry.
Quantification: Solubilize bound dye with 200 µL of 10 mM Tris base. Shake for 5 mins. Measure absorbance at 540 nm.
Calculation:
Calculate IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or similar software.
References
Radwan, A. A., et al. (2014). "Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives." Archiv der Pharmazie.
Patel, R. V., et al. (2019).[1] "Pyrrolo[1,2-a]azepines Coupled with Benzothiazole and Fluorinated Aryl Thiourea Scaffolds as Promising Antioxidant and Anticancer Agents."[2][3][4][1] Anti-Cancer Agents in Medicinal Chemistry.
Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.
Azepine Ring Assignment: A Comparative Guide to COSY, HMBC, and Advanced Alternatives
Topic: COSY and HMBC Correlations for Azepine Ring Assignment Content Type: Technical Comparison Guide Executive Summary The assignment of azepine rings (seven-membered unsaturated heterocycles) presents a unique set of...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: COSY and HMBC Correlations for Azepine Ring Assignment
Content Type: Technical Comparison Guide
Executive Summary
The assignment of azepine rings (seven-membered unsaturated heterocycles) presents a unique set of challenges in NMR spectroscopy. Unlike rigid six-membered rings, azepines exhibit significant conformational flexibility (often oscillating between boat and twist-boat conformers), leading to variable dihedral angles that can nullify vicinal proton couplings (
).
This guide compares the standard assignment workflow (COSY/HMBC) against advanced alternatives (TOCSY/1,1-ADEQUATE), demonstrating why the standard approach often fails in azepine systems and how to construct a robust, self-validating assignment protocol.
Part 1: The Azepine Challenge (Mechanistic Insight)
The primary failure point in assigning azepine rings using standard 1D
and 2D COSY data is the Karplus Relationship breakdown .
In a seven-membered ring, the flexibility often allows adjacent protons to adopt a dihedral angle (
) near 90°. According to the Karplus equation, when , the vicinal coupling constant approaches 0 Hz.
Consequence: A COSY spectrum will show no cross-peak between these adjacent protons, leading to a broken spin system and incorrect structural assignment.
The Heteroatom Barrier: The nitrogen atom in the ring breaks the proton spin system. COSY cannot "see" across the nitrogen, leaving two disconnected fragments that must be bridged.
Part 2: Connectivity Assignment (COSY vs. TOCSY)
Technique 1: COSY (Correlation Spectroscopy)[1]
Mechanism: Transfers magnetization via scalar coupling (
) between directly coupled nuclei (typically ).
Performance in Azepines:
Pros: Excellent for identifying geminal protons (
) in the positions of the ring.
Cons: Frequently fails to connect the full
chain due to small couplings caused by ring puckering.
Verdict: Insufficient as a standalone tool for 7-membered rings.
Technique 2: TOCSY (Total Correlation Spectroscopy) – The Superior Alternative
Mechanism: Uses a spin-lock field (isotropic mixing) to transfer magnetization across the entire coupled spin network, regardless of the magnitude of individual intermediate couplings (provided they are non-zero).
Performance in Azepines:
Pros: Can visualize the entire spin system of the azepine ring (e.g., H2
H3 H4 H5) in a single trace, bridging gaps where is small.
Cons: Higher risk of sample heating; requires optimization of mixing time.
Verdict:Essential. TOCSY recovers the connectivity information lost in COSY.
Comparative Data: Signal Detection Probability
Feature
COSY (Standard)
TOCSY (80ms Mixing)
Geminal Coupling ()
High Intensity
High Intensity
Vicinal Coupling ()
High Intensity
High Intensity
Vicinal Coupling ()
Not Detected (False Negative)
Detected (Relayed Transfer)
Long Range ()
Rare (W-coupling only)
High (Full System Visibility)
Part 3: Skeletal Assignment (HMBC vs. 1,1-ADEQUATE)
Once the proton fragments are identified, they must be placed onto the carbon skeleton, specifically bridging the quaternary carbons and the nitrogen heteroatom.
Technique 1: HMBC (Heteronuclear Multiple Bond Correlation)
Mechanism: Detects long-range correlations (
and ), typically optimized for 8 Hz couplings.
Role in Azepines:
Bridging Nitrogen: Protons on the
-carbons (adjacent to N) will show correlations to the other-carbon across the nitrogen, effectively "closing" the ring.
Quaternary Carbons: The only way to assign the fused aromatic carbons in benzazepines.
Limitation: Cannot easily distinguish between 2-bond and 3-bond correlations, which can lead to regioisomeric misassignments in substituted rings.
Technique 2: 1,1-ADEQUATE – The Definitive Alternative
Mechanism: Establishes direct
connectivity (Carbon-Carbon bonds) using proton detection.
Performance:
Pros: Unambiguously traces the carbon skeleton without relying on "jumps" over heteroatoms. Differentiates
vs ambiguity.
Cons: Extremely low sensitivity (requires cryoprobe or high concentration >50mM).
Verdict: Use HMBC for routine work; reserve 1,1-ADEQUATE for novel scaffolds where HMBC is ambiguous.
Part 4: Visualized Workflows
Workflow A: The "Azepine Logic" Protocol
This diagram illustrates the decision-making process for assigning a flexible azepine ring.
Caption: Logical workflow for azepine assignment. Note the critical branch to TOCSY when COSY fails due to ring flexibility.
Workflow B: Connectivity Visualization (COSY vs. HMBC)
This diagram contrasts how COSY "walks" the chain versus how HMBC "jumps" across the heteroatom.
Caption: Connectivity map. Green arrows show proton-proton connectivity (COSY/TOCSY). Yellow dashed arrows show long-range correlations (HMBC) essential for bridging the N1 heteroatom.
Part 5: Experimental Protocol
Sample Preparation
Concentration: Minimum 5-10 mg in 600 µL solvent.
Solvent Choice:
is preferred over for azepines. increases viscosity, slowing molecular tumbling, which can actually sharpen signals in intermediate exchange regimes common in flexible rings.
The "Azepine Optimized" Pulse Sequence Setup
A. TOCSY (The Connectivity Solver)
Pulse Sequence: mlevph or dipsi2 (Bruker/Varian standard).
Mixing Time (
):80 ms .
Reasoning: Short mixing times (20ms) mimic COSY. 80ms allows magnetization to propagate through the entire 7-membered ring system (H2 to H7), revealing the full spin system even if one
A Comprehensive Guide to the Proper Disposal of Octahydro-1H-pyrrolo[1,2-a]azepine
This document provides an in-depth, procedural guide for the safe handling and disposal of Octahydro-1H-pyrrolo[1,2-a]azepine. As a bicyclic amine, this compound requires careful management to ensure the safety of labora...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides an in-depth, procedural guide for the safe handling and disposal of Octahydro-1H-pyrrolo[1,2-a]azepine. As a bicyclic amine, this compound requires careful management to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. This guide moves beyond simple checklists to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.
Hazard Assessment and Chemical Profile
Octahydro-1H-pyrrolo[1,2-a]azepine is a saturated heterocyclic amine. While specific toxicity data for this exact compound is limited, its structural class provides critical insights into its potential hazards. Amines are generally alkaline and can be corrosive to skin and eyes.[1] Furthermore, related heterocyclic amine structures may exhibit other health hazards, including potential toxicity if ingested or absorbed.[2][3]
Therefore, all waste containing this compound must be treated as hazardous chemical waste.[4] Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be characterized by its corrosivity (D002) and potential toxicity.[5][6]
Key Chemical Properties (for handling considerations):
Before handling the chemical or its waste, ensuring adequate personal protective equipment (PPE) and engineering controls are in place is paramount. The primary routes of exposure are skin/eye contact and inhalation.[2]
Required PPE and Safety Measures:
Control Measure
Specification
Rationale
Engineering Controls
Chemical Fume Hood
To prevent inhalation of vapors and contain potential splashes.[2]
Eye Protection
Chemical Splash Goggles
Protects against splashes that can cause serious eye damage.[6]
Hand Protection
Nitrile or Neoprene Gloves
Provides a chemical-resistant barrier to prevent skin contact.
Body Protection
Lab Coat
Protects skin and personal clothing from contamination.[2]
| Emergency Equipment | Accessible Eyewash Station & Safety Shower | For immediate decontamination in case of accidental exposure.[2] |
Disposal Workflow: From Generation to Collection
The proper disposal of Octahydro-1H-pyrrolo[1,2-a]azepine is a multi-step process that ensures safety and regulatory compliance at every stage. The following diagram outlines the complete decision and action workflow.
Caption: Decision workflow for the disposal of Octahydro-1H-pyrrolo[1,2-a]azepine.
Step-by-Step Disposal Protocol
This protocol details the actions required to safely manage waste from the point of generation to its final collection.
Step 1: Waste Segregation
Immediately upon generation, segregate waste containing Octahydro-1H-pyrrolo[1,2-a]azepine.
Action: Collect this waste in a dedicated container.
Causality: Amines are basic and can react exothermically and violently with acids.[8] Segregation prevents dangerous reactions within a waste container. Keep it separate from strong oxidizing agents as well.[7]
Step 2: Container Selection and Labeling
The integrity of the waste container is critical for preventing leaks and ensuring safe transport.
Action: Choose a container made of a compatible material, such as High-Density Polyethylene (HDPE) or glass. Ensure it has a secure, leak-proof screw cap.[9]
Action: As soon as the first drop of waste is added, label the container clearly.[4] The label must include:
Causality: Proper container selection prevents chemical degradation of the container, while clear labeling is a federal requirement that informs personnel of the contents and associated hazards, preventing accidental mixing.[4][5]
Step 3: In-Lab Best Practice: Neutralization of Bulk Waste
For larger quantities of relatively pure waste material, an in-lab neutralization step can reduce the corrosivity hazard before it is stored in the Satellite Accumulation Area (SAA). This procedure should only be performed by trained personnel within a chemical fume hood.
Protocol for Neutralization:
Preparation: Place the waste container in a secondary containment bin (e.g., a plastic tub) inside a certified chemical fume hood.
Dilution (Optional but Recommended): If the waste is concentrated, consider diluting it with an equal volume of cold water or a compatible solvent to better manage the heat of neutralization.
Neutralization: Prepare a 5% acetic acid solution. Slowly, and with gentle stirring, add the acetic acid solution to the amine waste.
Monitoring: Monitor the pH of the solution using pH paper or a calibrated meter. Continue adding the acid dropwise until the pH is between 6.0 and 8.0. Be cautious, as the reaction is exothermic.
Final Labeling: Add "Neutralized with Acetic Acid" to the hazardous waste label.
Disposal: The neutralized solution must still be collected and disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) department.[10]
Causality: This process converts the corrosive, basic amine into its corresponding acetate salt, which is significantly less hazardous to handle and store. Acetic acid is used because it is a weak acid, making the reaction easier to control compared to a strong acid like HCl.[1]
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
Action: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[8][9]
Action: Ensure secondary containment is used in the SAA to capture any potential leaks.[4]
Action: Do not leave a funnel in the container. Keep it securely closed at all times except when adding waste.[8]
Step 5: Arranging for Final Disposal
Action: Conduct and document weekly inspections of your SAA to check for container integrity and proper labeling.[9]
Action: Once the container is 90% full, submit a chemical waste pickup request to your institution's EHS department.[8]
Causality: Final disposal must be handled by certified professionals who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be disposed of via high-temperature incineration.[11][12] This is the required method for safely destroying organic amines and preventing environmental release.[1]
Emergency Procedures: Spill and Exposure
In Case of a Spill:
Alert personnel in the immediate area and evacuate if necessary.
If the spill is large, contact your EHS department immediately.[1]
For small, manageable spills:
Ensure you are wearing the appropriate PPE.
Contain the spill using an inert absorbent material like vermiculite, sand, or commercial spill pads.
Scoop the absorbent material into a designated waste container and label it as hazardous waste.[4][13]
Decontaminate the spill surface with a 5% solution of acetic acid, followed by a water rinse.[1]
In Case of Personnel Exposure:
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Skin: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[13]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
References
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment & Handling Guide for Octahydro-1H-pyrrolo[1,2-a]azepine
CAS: 5715-05-9 (Octahydro-1H-pyrrolo[1,2-a]azepine) / Analog Reference: 109324-83-6 (Diazepine derivative)
PART 1: EXECUTIVE SAFETY ASSESSMENT
Immediate Hazard Profile:
As a Senior Application Scientist, I categorize Octahydro-1H-pyrrolo[1,2-a]azepine as a Class Bicyclic Amine . While specific SDS data for this exact isomer is often sparse in public repositories, its structural homology to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and other saturated bridgehead amines dictates a strict safety protocol.
Core Hazards:
Corrosivity/Irritation: Like most bicyclic tertiary amines, this compound is highly alkaline. It poses a severe risk of chemical burns to mucous membranes, eyes, and skin (H314/H315).
Acute Toxicity: Harmful by ingestion (H302) and skin absorption.
Sensitization: Potential for respiratory and skin sensitization upon prolonged exposure.
Volatility: Moderate vapor pressure; inhalation of vapors can cause respiratory edema.
Operational Signal Word:DANGER (Treat as Corrosive & Flammable)
PART 2: THE BARRIER STRATEGY (PPE)
Do not rely on generic "safety gear." Use this targeted barrier strategy designed to neutralize the specific permeation properties of organic amines.
Hand Protection (The "Double-Shell" Protocol)
Amines are notorious for permeating thin nitrile rapidly.
Primary Layer (Inner): 4 mil Nitrile (Inspection Grade).
Contraindication: Standard safety glasses are insufficient . Amine vapors can bypass side-shields, reacting with the moisture in your eyes to form caustic hydroxide solutions, causing delayed corneal hazing ("blue haze").
High-Volume Handling: Add a Face Shield (8-inch polycarbonate) if handling >100 mL or working under pressure.
Respiratory Protection
Primary Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).
Secondary (Spill/Maintenance): Full-face respirator with Type K (Ammonia/Amine) or Multi-Gas (ABEK) cartridges. Do not use standard organic vapor (Type A) cartridges alone, as amines can desorb or migrate through them.
PART 3: OPERATIONAL PROTOCOL
Storage & Stability
Atmosphere: Hygroscopic and air-sensitive. Store under Argon or Nitrogen atmosphere.
Segregation: Store in a dedicated "Base/Alkali" cabinet. ABSOLUTELY SEPARATE from strong acids (HCl, H₂SO₄) and oxidizing agents (Peroxides) to prevent violent exothermic neutralization or ignition.
Vessel: Glass (Borosilicate) or Stainless Steel. Avoid aluminum or copper fittings, which amines can corrode.
Handling Workflow: The "Closed-Loop" Transfer
Objective: Eliminate open-air pouring to prevent vapor release.
Method: Use syringe transfer (for <50 mL) or cannula transfer (positive pressure) for larger volumes.
Figure 1: Safe Handling Workflow for Air-Sensitive Bicyclic Amines.
PART 4: EMERGENCY RESPONSE
Exposure Scenarios
Exposure Type
Immediate Action (The "First 60 Seconds")
Clinical Note
Skin Contact
Drench immediately. Flush with water for 15 minutes .[1] Do not use vinegar (exothermic reaction risk).
Alkaline burns are deceptive; deep tissue damage may occur before pain is felt.
Eye Contact
Force eyelids open. Flush at eyewash station for 15-20 minutes .
Roll eyeballs to ensure irrigation of cul-de-sacs. Seek ophthalmologist immediately.
Inhalation
Evacuate to fresh air. Keep victim warm and upright (Semi-Fowler's position).
Watch for delayed pulmonary edema (fluid in lungs) up to 24 hours post-exposure.
Spill Management (<50 mL)
Evacuate the immediate area.
Don PPE: Double gloves, goggles, respirator (Type K).
Neutralize: Do not use paper towels (fire risk). Apply a dry acid neutralizer (e.g., Citric Acid or Sodium Bisulfate powder) to the spill.
Wait: Allow the reaction to cool (neutralization is exothermic).
Collect: Sweep up the resulting solid salt into a hazardous waste bag.
PART 5: DISPOSAL & DEACTIVATION
The "Quench" Protocol:
Never dispose of the free amine directly into solvent waste drums, as it may react with other waste streams (e.g., acid chlorides).
Deactivation:
Dilute the amine waste in a non-reactive solvent (e.g., Ethanol).
Slowly add dilute Hydrochloric Acid (1M or 2M) while stirring in an ice bath until pH is neutral (pH 6-8).
Result: This converts the volatile, corrosive free amine into a stable, non-volatile hydrochloride salt.
Waste Stream:
Label as "Organic Waste - Halogenated" (if HCl used) or "Organic Waste - Non-Halogenated" (if Citric Acid used).
Do not drain dispose.
References
PubChem. (2025). Compound Summary: Octahydro-1H-pyrrolo[1,2-a]azepine (CAS 5715-05-9). National Library of Medicine. [Link]
National Institute of Standards and Technology (NIST). (2024). Mass Spectrum and Properties of Bicyclic Amines. NIST Chemistry WebBook. [Link]
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards: Amines. National Academies Press. [Link]